3-Nitroquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPRPEJLFKCOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299559 | |
| Record name | 4-Amino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42606-33-7 | |
| Record name | 42606-33-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Nitroquinolin-4-amine chemical structure and properties
An In-Depth Technical Guide to 3-Nitroquinolin-4-amine: Structure, Properties, Synthesis, and Applications
Introduction
The quinoline scaffold is recognized as a "privileged structure" in the field of medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its versatile nature allows for substitutions that can fine-tune its pharmacological profile. Among these, the strategic placement of nitro (NO₂) and amino (NH₂) groups can profoundly influence a molecule's electronic properties and its interactions with biological targets. This has led to the development of potent therapeutic agents, including anticancer[2] and anticonvulsant compounds.[3]
This compound, in particular, emerges as a compound of significant interest. The presence of an electron-withdrawing nitro group at the 3-position and an electron-donating amino group at the 4-position creates a unique electronic environment that can be exploited for targeted drug design. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth overview of the chemical structure, physicochemical properties, synthesis, characterization, biological activities, and safety considerations associated with this compound.
Part 1: Molecular Identification and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent research and development. This section details the structural identity and key physicochemical parameters of this compound, which are predictive of its behavior in both chemical and biological systems.
Chemical Structure
The molecule consists of a bicyclic quinoline core, functionalized with a nitro group at position C3 and an amine group at position C4.
Chemical Identifiers
For unambiguous identification and cross-referencing in literature and databases, a standardized set of identifiers is crucial.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 4-Amino-3-nitroquinoline, 3-nitro-4-aminoquinoline | |
| CAS Number | 42606-33-7 | |
| Molecular Formula | C₉H₇N₃O₂ | |
| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)[O-])N | |
| InChI | InChI=1S/C9H7N3O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H,(H2,10,11) |
Physicochemical Properties
These computed properties offer insights into the molecule's potential pharmacokinetic behavior, such as absorption and distribution. The XLogP3 value, for instance, suggests moderate lipophilicity.
| Property | Value | Reference |
| Molecular Weight | 189.17 g/mol | |
| XLogP3-AA | 1.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Exact Mass | 189.053826475 Da | |
| Topological Polar Surface Area | 84.7 Ų |
Part 2: Synthesis and Characterization
The synthesis of this compound can be approached through several routes. A logical and commonly employed strategy involves the modification of a pre-formed quinoline core. This section outlines a plausible synthetic pathway and the analytical techniques required for structural verification.
Synthetic Strategy: A Logical Workflow
A robust synthesis begins with a readily available precursor, such as 4-hydroxyquinoline. The process involves a key nitration step to introduce the nitro group, followed by conversion of the hydroxyl group to an amine. This multi-step approach allows for controlled functionalization of the quinoline ring. The causality is clear: nitration of the activated ring is followed by a nucleophilic substitution to install the final amine.
Caption: A plausible synthetic pathway to this compound.
Exemplary Experimental Protocol
The following protocol is a representative method adapted from procedures for analogous compounds.[3] Each step is designed for high yield and purity.
-
Nitration of 4-Hydroxyquinoline:
-
Rationale: To introduce the nitro group at the C3 position via electrophilic aromatic substitution. The hydroxyl group at C4 activates the ring, directing the substitution.
-
Procedure: Dissolve 4-hydroxyquinoline in concentrated sulfuric acid at 0°C. Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C. Stir for 2-3 hours, then pour the mixture onto crushed ice. The resulting precipitate, 4-hydroxy-3-nitroquinoline, is filtered, washed with water, and dried.
-
-
Chlorination of 4-Hydroxy-3-nitroquinoline:
-
Rationale: To convert the hydroxyl group into a good leaving group (chloride) for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.
-
Procedure: Reflux a mixture of 4-hydroxy-3-nitroquinoline and an excess of phosphorus oxychloride for 3-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice water, and the solid 4-chloro-3-nitroquinoline is collected by filtration.
-
-
Amination of 4-Chloro-3-nitroquinoline:
-
Rationale: To displace the chloride at C4 with an amino group via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group at C3 activates the C4 position for this attack.
-
Procedure: Suspend 4-chloro-3-nitroquinoline in a suitable solvent like ethanol in a sealed pressure vessel. Saturate the solution with ammonia gas at low temperature and then heat at 100-120°C for several hours. After cooling, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.
-
Spectroscopic Characterization
Structural confirmation is a self-validating system where data from multiple orthogonal techniques must converge.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Expected Peaks: The IR spectrum provides a functional group fingerprint. Key absorptions are expected for:
-
N-H Stretching (Amine): Two distinct, sharp bands in the 3400-3250 cm⁻¹ region, characteristic of a primary amine (R-NH₂).[4]
-
N-O Stretching (Nitro): Two strong bands, an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.
-
N-H Bending (Amine): A band in the 1650-1580 cm⁻¹ region.[4]
-
C-N Stretching (Aromatic Amine): A strong band typically found between 1335-1250 cm⁻¹.[4]
-
C=C & C=N Stretching (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.
-
-
Protocol: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Acquire the spectrum using an FT-IR spectrometer.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will reveal the electronic environment of each hydrogen atom.
-
Aromatic Protons (H5-H8): Expect complex multiplets in the downfield region (~7.0-9.0 ppm) corresponding to the protons on the benzene portion of the quinoline ring.
-
Aromatic Proton (H2): A singlet is expected for the proton at the C2 position, likely in the 8.5-9.5 ppm range, deshielded by the adjacent nitrogen and the nitro group.
-
Amine Protons (-NH₂): A broad singlet in the 5.0-7.0 ppm range, which is exchangeable with D₂O.[5] The exact chemical shift can be highly dependent on solvent and concentration.[5]
-
-
¹³C NMR: The carbon spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to the nitro (C3) and amino (C4) groups will be significantly shifted due to the strong electronic effects of these substituents.
-
-
Mass Spectrometry (MS):
-
Analysis: High-Resolution Mass Spectrometry (HRMS) using a technique like ESI-TOF is essential for confirming the elemental composition.[6]
-
Expected Ion: The primary observation should be the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's exact mass (189.0538 Da).
-
Part 3: Biological Activity and Therapeutic Potential
The unique arrangement of functional groups in this compound makes it a compelling candidate for biological investigation. The nitro group, in particular, can act as both a pharmacophore and a potential toxicophore, with its biological effects often dependent on its enzymatic reduction in vivo.[7][8]
Anticancer Activity: Targeting EGFR
Research has specifically identified the 3-nitroquinoline framework as a promising scaffold for developing novel anticancer agents.[2] A key strategy involves designing these molecules to inhibit the Epidermal Growth Factor Receptor (EGFR), a kinase that is often overexpressed in various human cancers, such as epidermoid carcinoma and certain breast cancers.[2] The inhibition of EGFR blocks downstream signaling pathways that are critical for cell proliferation and survival. Several 3-nitroquinoline derivatives have demonstrated potent antiproliferative effects against EGFR-overexpressing tumor cell lines, with IC₅₀ values in the micromolar to nanomolar range.[2]
Caption: Mechanism of action via inhibition of the EGFR signaling pathway.
Other Potential Applications
The broader chemical class of substituted nitroquinolines and related heterocycles suggests other therapeutic avenues worth exploring:
-
Anticonvulsant Activity: Related structures, such as 4-amino-3-nitroquinolin-2-ones, have been synthesized and shown to possess anticonvulsant properties in animal models.[3]
-
Antibacterial Activity: The quinoline core is central to many antibacterial agents.[9] While not specifically documented for this compound, related amino/nitro substituted heterocycles have demonstrated activity against bacteria like Staphylococcus aureus.[10]
Part 4: Safety, Handling, and Storage
As with any biologically active compound, adherence to strict safety protocols is mandatory. The following information is based on data for 4-amino-3-nitroquinoline.[11]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Handle in accordance with good industrial hygiene and safety practices.[11]
-
Avoid dust formation and breathing dust, vapors, or gas.[11]
-
Use in a well-ventilated area or under a fume hood.
-
Eye/Face Protection: Wear safety glasses with side-shields.[11]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[11]
-
-
Storage and Stability:
Conclusion
This compound represents a strategically designed molecule with significant potential in medicinal chemistry. Its defined structure, characterized by a potent combination of a nitro and an amino group on the privileged quinoline scaffold, makes it a valuable intermediate and a promising lead for drug discovery. The documented success of the 3-nitroquinoline framework in targeting EGFR for anticancer therapy highlights the most immediate and compelling application for this compound class. Further investigations into its potential anticonvulsant and antimicrobial activities are warranted. This guide provides the foundational knowledge required for researchers to handle, synthesize, and further explore the therapeutic promise of this intriguing molecule.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 280005, this compound. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 316988, 3-Nitro-4-quinolinol. Available: [Link]
-
Ukrainets, I. V., et al. (2019). Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Pharmaceutical Chemistry Journal, 53, 201–207. Available: [Link]
-
Al-Ostoot, F.H., et al. (2023). Synthesis of nitroquinoline derivatives. ResearchGate. Available: [Link]
-
Sinfoo (2010). MSDS of 4-Amino-3-nitroquinoline. Available: [Link]
-
Nycz, J. E., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(18), 4272. Available: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available: [Link]
-
Al-Ostoot, F.H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(19), 6934. Available: [Link]
-
Sławiński, J., et al. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 20(15), 3804. Available: [Link]
-
LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Available: [Link]
-
Medina-Franco, J.L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. Available: [Link]
-
Zhang, H. Z., et al. (2007). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 28(6), 906–912. Available: [Link]
-
Borges, F., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(8), 13684–13697. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Synthesis of 4-Amino-3-nitroquinoline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-amino-3-nitroquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The primary focus is on a robust and well-documented three-step synthetic route commencing from 4-hydroxyquinoline. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, safety considerations, and characterization data for the intermediates and the final product. The causality behind experimental choices is elucidated to provide a practical and scientifically rigorous resource for the laboratory-scale synthesis of this important molecule.
Introduction and Significance
4-Amino-3-nitroquinoline is a crucial scaffold in the synthesis of a variety of biologically active compounds. Its structure, featuring both an amino and a nitro group on the quinoline core, provides multiple points for further chemical modification, making it a versatile building block in the development of novel therapeutics. A notable application of its derivatives is in the field of immunology, where related compounds have shown potential as immune response modifiers. A prominent example is the downstream synthesis of Imiquimod from the precursor 4-chloro-3-nitroquinoline, which is directly synthesized from the intermediates discussed herein.[1] Understanding the efficient and reliable synthesis of 4-amino-3-nitroquinoline is therefore of paramount importance for researchers engaged in the discovery of new chemical entities.
This guide will focus on a validated three-step synthesis, which is a common and scalable method for producing 4-amino-3-nitroquinoline. The pathway involves:
-
Nitration of 4-hydroxyquinoline to yield 4-hydroxy-3-nitroquinoline.
-
Chlorination of 4-hydroxy-3-nitroquinoline to produce the key intermediate, 4-chloro-3-nitroquinoline.
-
Amination of 4-chloro-3-nitroquinoline to afford the final product, 4-amino-3-nitroquinoline.
Each step will be discussed in detail, with an emphasis on the underlying chemical principles that govern the reactions, ensuring a deep understanding of the synthetic process.
The Synthetic Pathway: A Mechanistic Perspective
The overall synthetic route from 4-hydroxyquinoline to 4-amino-3-nitroquinoline is a classic example of electrophilic and nucleophilic aromatic substitution on a heterocyclic system.
Caption: Simplified SNAr mechanism for the amination step.
The resonance stabilization provided by the nitro group delocalizes the negative charge, lowering the activation energy for the formation of the Meisenheimer complex, which is the rate-determining step. The subsequent loss of the chloride ion is rapid and restores the aromaticity of the quinoline ring, yielding the final product.
Experimental Protocols
The following protocols are compiled from established literature procedures and are intended for laboratory-scale synthesis. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.
Synthesis of 4-Hydroxy-3-nitroquinoline (Intermediate I)
Materials:
-
4-Hydroxyquinoline
-
Propionic acid
-
70% Nitric acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxyquinoline (e.g., 0.18 mol) in propionic acid (e.g., 250 mL).
-
Heat the mixture to approximately 125 °C with stirring.
-
Add 70% nitric acid (e.g., 0.36 mol) dropwise to the heated solution.
-
After the addition is complete, continue stirring at 125 °C for an additional 10 minutes.
-
Allow the reaction mixture to cool to room temperature, then dilute with ethanol.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with ethanol, water, and then ethanol again.
-
Dry the product to obtain 4-hydroxy-3-nitroquinoline as a light yellow powder.
Synthesis of 4-Chloro-3-nitroquinoline (Intermediate II)
Materials:
-
4-Hydroxy-3-nitroquinoline
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Ice water
Procedure:
-
Suspend 4-hydroxy-3-nitroquinoline (e.g., 98.4 mmol) in dichloromethane (e.g., 150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. [2]2. Sequentially add thionyl chloride (e.g., 236 mmol) and N,N-dimethylformamide (e.g., 118 mmol) to the suspension. [2]3. Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the reaction is complete (monitor by TLC). [2]4. After completion, cool the reaction mixture and slowly pour it into ice water with stirring.
-
The product will precipitate out of the aqueous layer.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Synthesis of 4-Amino-3-nitroquinoline (Final Product)
Materials:
-
4-Chloro-3-nitroquinoline
-
Concentrated aqueous ammonia solution
-
Suitable solvent (e.g., ethanol or dioxane)
-
Sealed pressure vessel
Procedure:
-
In a pressure vessel, dissolve 4-chloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol.
-
Add an excess of concentrated aqueous ammonia solution (e.g., 10-20 eq). [3]3. Seal the vessel and heat the mixture to 120-150 °C with stirring for 12-24 hours. [3]4. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 4-amino-3-nitroquinoline as a yellow to green solid. [4]
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | 201-203 | Off-white to tan crystalline solid |
| 4-Hydroxy-3-nitroquinoline | C₉H₆N₂O₃ | 190.16 | >300 | Light yellow powder |
| 4-Chloro-3-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | 121-122 [1][5] | White to off-white crystalline powder [1] |
| 4-Amino-3-nitroquinoline | C₉H₇N₃O₂ | 189.17 | 261-262 [4] | Yellow to green solid [4] |
Characterization Notes:
-
¹H and ¹³C NMR Spectroscopy: The structures of the starting material, intermediates, and the final product should be confirmed using NMR spectroscopy. The aromatic protons and carbons will show characteristic shifts that change predictably with the substitution pattern at each step.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reactions by observing the appearance and disappearance of key functional group vibrations, such as the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, and the N-H stretches of the final amino group.
-
Mass Spectrometry (MS): The molecular weight of each compound can be confirmed by mass spectrometry, which will show the expected molecular ion peak.
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols. The following are key safety considerations for the reagents used in this synthesis:
-
Nitric Acid (Concentrated): Is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes. Always handle in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride (SOCl₂): Is a corrosive and toxic liquid that reacts violently with water to release toxic gases (HCl and SO₂). [5][6]It can cause severe burns to the skin, eyes, and respiratory tract. [5][6]Always handle in a fume hood, and ensure that all glassware is dry. Avoid inhalation of vapors. [5]* Propionic Acid: Is a corrosive liquid and can cause skin and eye burns. Handle with care in a well-ventilated area.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Ammonia (Concentrated): Is a corrosive and toxic gas/solution with a pungent odor. It can cause severe irritation and burns to the respiratory tract, skin, and eyes. Work in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of all potential hazards and handling procedures.
Conclusion
The synthesis of 4-amino-3-nitroquinoline via the three-step sequence of nitration, chlorination, and amination from 4-hydroxyquinoline is a reliable and well-understood process. This guide has detailed the mechanistic underpinnings of each reaction, provided practical experimental protocols, and highlighted crucial safety information. By understanding the "why" behind each step—the role of the activating hydroxyl group in nitration, the necessity of converting it to a good leaving group, and the activation of the ring towards SNAr by the nitro group—researchers can confidently approach the synthesis of this valuable chemical intermediate. The successful synthesis and purification of 4-amino-3-nitroquinoline open the door to further derivatization and the exploration of new chemical entities in the ongoing quest for novel therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application.
- Makosza, M., & Bialecki, M. (2012). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 17(11), 13451-13465.
- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
Chemistry Stack Exchange. (2019, January 28). Which organic compound's NMR and IR are these? Can't find out. (Data available: Melting Point ~ 116 °C). Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.
-
PubChem. (n.d.). 4-Chloro-3-nitroquinoline. Retrieved from [Link]
- Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
- Z. Bayat, M Shir Mohammadi, and E Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Phys Chem Ind J. 13(2):122.
- El-Gendy, Z. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(3), 270-279.
-
Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]
-
MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline.
- Stoyanov, S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(12), 2289.
- Borodkin, G. I., et al. (2007). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Chemical Bulletin, 56(1), 183-186.
- Fadda, A. A., et al. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 9(4), 424-444.
-
PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-3-nitroquinoline: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermediate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-3-nitroquinoline | 39061-97-7 [chemicalbook.com]
- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-nitrophenol [webbook.nist.gov]
- 5. 4-Chloro-3-nitroquinoline | CAS#:39061-97-7 | Chemsrc [chemsrc.com]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Nitroquinolin-4-amine
An In-depth Technical Guide to 3-Nitroquinolin-4-amine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 42606-33-7).[1][2] As a key intermediate in medicinal chemistry, understanding its characteristics is paramount for researchers, scientists, and professionals in drug development. This document delves into its molecular structure, physicochemical parameters, spectral signature, reactivity, and established safety protocols. The causality behind experimental choices and the significance of its structural features are explained to provide field-proven insights.
Core Molecular and Physicochemical Profile
This compound, also known as 4-Amino-3-nitroquinoline, is a heterocyclic aromatic amine.[1][2] The presence of both an electron-donating amine group and an electron-withdrawing nitro group on the quinoline scaffold imparts a unique electronic character, making it a valuable building block in organic synthesis. The juxtaposition of these functional groups significantly influences the molecule's reactivity, particularly in nucleophilic substitution reactions.
Chemical Structure
The structural framework consists of a quinoline ring system substituted with a nitro group at the C3 position and an amine group at the C4 position.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key computed and experimentally determined properties of this compound. This data is essential for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 189.17 g/mol | PubChem[1] |
| CAS Number | 42606-33-7 | ChemicalBook[2] |
| Melting Point | 261-262 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 405.3 ± 30.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.445 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 5.15 ± 0.50 | ChemicalBook[2] |
| XLogP3-AA | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
XLogP3-AA is a computed octanol/water partition coefficient, indicating moderate lipophilicity.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. The expected spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.
-
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region.[3] These bands are typically weaker and sharper than O-H stretches.[3]
-
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines should appear in the 1650-1580 cm⁻¹ range.[3]
-
Nitro Group (NO₂) Stretching: Strong asymmetric and symmetric stretching bands for the nitro group are anticipated around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The aromatic C-N stretching vibration is expected to be a strong band between 1335-1250 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are critical for elucidating the precise atomic connectivity.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on the quinoline ring, typically in the downfield region (δ 7.0-9.0 ppm). The amine (NH₂) protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The proton on C2, being adjacent to the heterocyclic nitrogen and between two electron-withdrawing groups, is expected to be the most deshielded of the ring protons.
-
¹³C NMR: The spectrum will display nine distinct carbon signals. The carbons attached to the nitro (C3) and amino (C4) groups will show characteristic shifts influenced by the strong electronic effects of these substituents.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum will prominently feature the protonated molecule [M+H]⁺ at m/z 190.18.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule (189.0538 u), which is crucial for confirming the elemental composition C₉H₇N₃O₂.[1]
Synthesis and Chemical Reactivity
Synthetic Approach
This compound is typically synthesized from quinoline precursors. A common synthetic strategy involves the nitration of a 4-substituted quinoline followed by amination. For instance, the synthesis can proceed from 4-hydroxyquinoline, which undergoes nitration to yield 4-hydroxy-3-nitroquinoline, followed by a chlorination step and subsequent reaction with an amine source.[4]
Caption: Generalized synthetic pathway to this compound.
Core Reactivity
The chemical behavior of this compound is dominated by the interplay between the amino and nitro groups.
-
Nucleophilicity of the Amine Group: The exocyclic amine group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation.
-
Electrophilicity of the Quinoline Ring: The nitro group strongly deactivates the quinoline ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C).[5] This transformation is a key step in synthesizing various 3,4-diaminoquinoline derivatives, which are important precursors for heterocyclic ring formation.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial intermediate in the synthesis of complex, biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.
-
PI3K/mTOR Inhibitor Synthesis: The molecule serves as a key intermediate for the synthesis of quinoline-based inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are critical targets in cancer therapy.[6] The synthesis of compounds like NVP-BEZ235 and its derivatives often involves intermediates derived from substituted 3-nitroquinolin-4-amines.[6]
-
Anticonvulsant Agents: N-substituted derivatives of 4-amino-3-nitroquinolin-2-ones have been synthesized and evaluated for anticonvulsant activity.[4]
-
Building Block for Fused Heterocycles: The vicinal amino and (reducible) nitro groups provide a reactive handle for constructing fused heterocyclic systems, such as imidazo[4,5-c]quinolines, which are known to possess potent immunomodulatory and antiviral activities.
Caption: this compound as a central scaffold in drug discovery.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).[2][7]
Hazard Identification
| GHS Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This information is based on predicted data and should be handled with care. A comprehensive risk assessment should be performed before use.
Recommended Precautions
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling. Avoid dust formation.[7]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]
-
-
Storage: Keep in a tightly closed container in a dry, cool, and dark place.[9]
Conclusion
This compound is a well-characterized chemical compound with a distinct set of physical, chemical, and spectroscopic properties. Its structural features, particularly the ortho-amino-nitro substitution on the quinoline core, make it a highly versatile and valuable intermediate in the synthesis of high-value compounds, most notably in the field of oncology drug discovery. A thorough understanding of its reactivity and adherence to strict safety protocols are imperative for its effective and safe utilization in research and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 3-bromo-6-nitro-4-quinolinamine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isobutylamino-3-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-1,2-dihydroquinolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2010, November 11). MSDS of 4-Amino-3-nitroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-4-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]
-
Malecki, G., Nycz, J. E., & Szala, M. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(23), 5563. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link]
-
Malecki, G., Nycz, J. E., & Szala, M. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Ascendex Scientific, LLC. (n.d.). 3-bromo-6-nitroquinolin-4-amine. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Ukrorgsintez, N. V., et al. (2019). Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. ResearchGate. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
Sources
- 1. This compound | C9H7N3O2 | CID 280005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-AMINO-3-NITROQUINOLINE | 42606-33-7 [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. 42606-33-7|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 3-Nitroquinolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Nitroquinolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, explore its applications in drug development with a focus on its mechanism of action, and outline essential safety and handling procedures.
Core Molecular and Physicochemical Properties
This compound, also known as 4-Amino-3-nitroquinoline, is a quinoline derivative characterized by the presence of a nitro group at the 3-position and an amine group at the 4-position of the quinoline ring.[1] This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable scaffold in the design of bioactive compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 189.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 42606-33-7 | PubChem[1] |
| Appearance | Yellow to green solid | ECHEMI |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 84.7 Ų | PubChem[1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the nitration of a quinoline precursor. The following protocol is a synthesized methodology based on established chemical literature.[2]
Overall Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Nitration of 4-Hydroxyquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyquinoline.
-
Reagent Addition: Slowly add concentrated nitric acid to the flask while stirring. The reaction is exothermic and should be controlled in an ice bath.
-
Reaction Conditions: Heat the mixture to 95°C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it onto crushed ice. The precipitate of 4-hydroxy-3-nitroquinoline is filtered, washed with cold water until the washings are neutral, and dried.
Step 2: Chlorination of 4-Hydroxy-3-nitroquinoline
-
Reaction Setup: In a fume hood, place the dried 4-hydroxy-3-nitroquinoline in a round-bottom flask.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) to the flask. This reaction is highly corrosive and should be handled with extreme care.
-
Reaction Conditions: Gently reflux the mixture for 2-4 hours.
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The resulting precipitate of 4-chloro-3-nitroquinoline is filtered, washed with a dilute sodium bicarbonate solution, then with water, and dried.
Step 3: Amination of 4-Chloro-3-nitroquinoline
-
Reaction Setup: Dissolve the 4-chloro-3-nitroquinoline in a suitable solvent such as ethanol in a pressure vessel.
-
Reagent Addition: Bubble ammonia gas through the solution or add a concentrated solution of ammonia in ethanol.
-
Reaction Conditions: Seal the vessel and heat it to 100-120°C for several hours. The pressure will increase, so proper safety precautions are essential.
-
Work-up and Isolation: Cool the vessel, and carefully vent the excess ammonia. The solvent is removed under reduced pressure. The residue is then triturated with water, filtered, and the crude this compound is recrystallized from a suitable solvent like ethanol to yield the pure product.
Applications in Drug Development and Mechanism of Action
Quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial effects.[3] The introduction of a nitro group at the 3-position can significantly influence the therapeutic potential of the quinoline scaffold.
Anticancer Potential
Nitroquinoline derivatives have been investigated as potential anticancer agents.[4] The nitro group is a key pharmacophore that can be bioreduced in the hypoxic environments often found in solid tumors, leading to the formation of cytotoxic reactive species.[4]
Mechanism of Action: The anticancer activity of nitroaromatic compounds is often linked to their ability to generate reactive oxygen species (ROS) and nitric oxide (NO). Under hypoxic conditions, the nitro group can be enzymatically reduced to a nitro anion radical. This radical can then react with molecular oxygen to produce superoxide radicals and other ROS, leading to oxidative stress and subsequent cancer cell death.
Furthermore, some quinoline derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K-Akt and EGFR pathways.[4][5]
Sources
- 1. This compound | C9H7N3O2 | CID 280005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
The quinoline scaffold, a fused bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of a nitro group to this privileged structure gives rise to nitroquinoline derivatives, a class of compounds exhibiting a broad and potent spectrum of biological activities. These activities range from anticancer and antimicrobial to antiparasitic and antiviral effects, making them a subject of intense research in drug discovery and development.[2][3][4] This technical guide provides a comprehensive exploration of the biological activities of nitroquinoline derivatives, delving into their multifaceted mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to synthesize technical accuracy with field-proven insights to facilitate further innovation in this critical area of medicinal chemistry.
Introduction: The Significance of the Nitroquinoline Scaffold
Quinoline and its derivatives have long been recognized for their therapeutic potential, with well-known drugs like chloroquine and quinine being pivotal in the historical and ongoing fight against malaria.[1] The incorporation of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and reactivity of the quinoline ring system.[5] This modification often enhances the compound's ability to interact with biological targets, leading to a diverse array of pharmacological responses.[2][5]
The biological versatility of nitroquinoline derivatives stems from their ability to participate in various biochemical processes. These include inducing oxidative stress, chelating essential metal ions, intercalating with DNA, and modulating key signaling pathways crucial for cell survival and proliferation.[6][7][8] This guide will dissect these mechanisms, providing a granular understanding of how these compounds exert their biological effects.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Nitroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[6][9] Their cytotoxic effects are often attributed to a combination of mechanisms that collectively overwhelm the cancer cell's defense systems.
2.1. Induction of Oxidative Stress and Apoptosis
A primary mechanism of action for many nitroquinoline-based anticancer compounds is the generation of reactive oxygen species (ROS).[6][8] The enzymatic reduction of the nitro group can lead to the formation of radical intermediates that react with molecular oxygen, producing superoxide anions and other ROS.[8][10] This surge in intracellular ROS induces significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic pathways.[6][11]
Studies on compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) have shown that this pro-apoptotic activity can be enhanced by the presence of copper, suggesting a role for metal chelation in augmenting ROS production.[6][9]
2.2. DNA Damage and Topoisomerase Inhibition
The well-studied compound 4-nitroquinoline 1-oxide (4-NQO) serves as a potent model for understanding how these derivatives can directly damage DNA.[8] 4-NQO is metabolized to a reactive electrophile that forms stable adducts with DNA bases, primarily guanine and adenine.[8][12] These adducts distort the DNA helix, interfering with replication and transcription, and can lead to mutations if not repaired.[8]
Furthermore, 4-NQO has been shown to trap topoisomerase I cleavage complexes, converting transient DNA single-strand breaks into permanent, cytotoxic double-strand breaks.[12] This inhibition of a critical DNA-repair and replication enzyme contributes significantly to its anticancer effects.
2.3. Modulation of Key Signaling Pathways
Nitroquinoline derivatives can also exert their anticancer effects by interfering with critical cellular signaling pathways. For instance, some derivatives have been shown to inhibit the activity of methionine aminopeptidase 2 (MetAP2) and sirtuins (SIRT1 and 2), leading to the hypo-phosphorylation of the retinoblastoma protein (pRb) and an increase in p53 levels.[13] The inhibition of SIRT1 and 2 also increases the acetylation of p53, promoting cell senescence.[13] Additionally, compounds like nitroxoline can inhibit cathepsin B, an enzyme involved in extracellular matrix degradation, thereby blocking cancer cell migration and invasion.[13]
A representative signaling pathway illustrating the multifaceted anticancer mechanisms of nitroquinoline derivatives is depicted below:
Caption: Anticancer mechanisms of nitroquinoline derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[3][7] Nitroquinoline derivatives, such as nitroxoline (5-nitro-8-hydroxyquinoline), have demonstrated broad-spectrum activity against various bacteria and fungi.[7][14]
3.1. Chelation of Divalent Metal Cations
A key mechanism underlying the antimicrobial activity of many nitroquinoline derivatives is their ability to chelate essential divalent metal cations, such as Mg²⁺ and Mn²⁺.[7] These metal ions are crucial cofactors for a wide range of bacterial enzymes involved in processes like DNA replication, protein synthesis, and cell wall maintenance. By sequestering these ions, nitroquinolines disrupt these vital functions, leading to bacteriostatic or bactericidal effects.[7] This unique mode of action makes them particularly attractive for combating resistant strains.[7]
3.2. Outer Membrane Disruption
Recent studies on novel nitroxoline derivatives have revealed an additional mechanism involving the disruption of the bacterial outer membrane, particularly in Gram-negative bacteria.[15] This disruption enhances the permeability of the membrane, facilitating the entry of the drug and other co-administered antibiotics, potentially overcoming resistance mechanisms.[15]
3.3. Inhibition of Key Bacterial Enzymes
Some nitroquinoline derivatives exhibit specific inhibitory activity against critical bacterial enzymes. For example, certain derivatives have been shown to be potent inhibitors of New Delhi metallo-β-lactamase 1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics.[15] By inhibiting NDM-1, these compounds can restore the efficacy of conventional antibiotics.
The following table summarizes the minimum inhibitory concentrations (MICs) of nitroxoline against a range of clinically relevant microorganisms, highlighting its broad-spectrum activity.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Nitroxoline | Escherichia coli | ATCC 25922 | 2-8 | [15] |
| Nitroxoline | Staphylococcus aureus | ATCC 29213 | 2-8 | [15] |
| Nitroxoline | Candida albicans | 0.031-0.5 | [14] | |
| Nitroxoline | Candida glabrata | 0.031-0.5 | [14] |
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of nitroquinoline derivatives is highly dependent on the substitution pattern around the quinoline ring.[2] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.
-
Position of the Nitro Group: The position of the nitro group significantly influences the compound's electronic properties and its ability to undergo metabolic reduction, which is often a prerequisite for its biological activity.[5]
-
Substituents on the Quinoline Ring: The introduction of other functional groups, such as halogens, hydroxyl groups, or alkoxy groups, can modulate the compound's lipophilicity, metal-chelating ability, and interaction with specific biological targets.[2][16] For instance, the presence of a hydroxyl group at the 8-position, as seen in nitroxoline, is critical for its metal-chelating and antimicrobial properties.[7] In anticancer derivatives, a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position have been shown to be beneficial for antiproliferative activity.[16]
-
Side Chains: The nature and length of side chains attached to the quinoline core can impact the compound's solubility, cell permeability, and target-binding affinity.[16]
A systematic SAR analysis of substituted quinolines led to the synthesis of a derivative that showed half-maximal inhibition of the immunostimulatory effect of CpG-oligodeoxynucleotides in vitro at a concentration of 0.24 nM.[17]
Experimental Protocols for Assessing Biological Activity
The evaluation of the biological activity of nitroquinoline derivatives requires a suite of well-defined experimental protocols. The following sections provide step-by-step methodologies for key assays.
5.1. In Vitro Anticancer Activity Assessment
Principle: These assays measure the effect of the test compounds on the viability and proliferation of cancer cell lines.
Protocol (WST-1 Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the nitroquinoline derivatives in culture medium. Add the compounds to the wells and incubate for 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]
The following diagram illustrates the workflow for a typical cell viability assay.
Caption: Workflow for a cell viability assay.
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Protocol:
-
Cell Treatment: Treat cancer cells with the nitroquinoline derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
5.2. In Vitro Antimicrobial Activity Assessment
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare serial two-fold dilutions of the nitroquinoline derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]
5.3. Reactive Oxygen Species (ROS) Detection Assay
Principle: This assay utilizes a fluorescent probe that becomes fluorescent upon oxidation by ROS.
Protocol:
-
Cell Loading: Load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) by incubating them with the probe for 30-60 minutes.
-
Compound Treatment: Treat the cells with the nitroquinoline derivative.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[19]
Conclusion and Future Perspectives
Nitroquinoline derivatives represent a versatile and potent class of bioactive compounds with significant therapeutic potential. Their multifaceted mechanisms of action, particularly in the realms of anticancer and antimicrobial activities, offer promising avenues for the development of novel drugs to address pressing global health challenges. The continued exploration of their structure-activity relationships, guided by rational design and synthesis, will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][20][21] The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds, facilitating the advancement of nitroquinoline-based drug discovery programs from the laboratory to the clinic.
References
-
Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
-
4-Nitroquinoline 1-oxide. (n.d.). Wikipedia. Retrieved from [Link]
-
Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. (2014). PubMed. Retrieved from [Link]
-
Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
4-Nitroquinoline 1-Oxide. (n.d.). PubChem. Retrieved from [Link]
-
Some well-known quinoline based drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. (2001). Oxford Academic. Retrieved from [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). National Center for Biotechnology Information. Retrieved from [Link]
-
Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. (2006). AACR Journals. Retrieved from [Link]
-
4-Nitroquinoline 1-oxide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Proposed mechanisms of anticancer activity of nitroxoline. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2002). PubMed. Retrieved from [Link]
-
Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Biological activities of quinoline derivatives. (2009). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved from [Link]
-
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Retrieved from [Link]
-
Recent advances in research of natural and synthetic bioactive quinolines. (2020). PubMed. Retrieved from [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). PubMed. Retrieved from [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Retrieved from [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved from [Link]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (2011). National Center for Biotechnology Information. Retrieved from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Nitroquinolin-4-amine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitroquinolin-4-amine, a key heterocyclic compound with significant implications in medicinal chemistry. From its initial synthesis in the mid-20th century to its contemporary role as a scaffold for targeted cancer therapies, this document traces the scientific journey of this molecule. We will delve into its historical discovery, detailed synthetic protocols, physicochemical properties, and its evolution as a pharmacophore, particularly in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and oncology.
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. The introduction of a nitro group and an amino group at the 3- and 4-positions, respectively, gives rise to this compound, a molecule that has garnered significant interest for its potential in the development of targeted cancer therapies.
Historical Perspective: The First Synthesis of this compound
The pioneering work on the synthesis of 3-nitro- and 3-amino-4-dialkylaminoalkylaminoquinoline derivatives was published in 1951 by Alexander R. Surrey and Royal A. Cutler from the Sterling-Winthrop Research Institute. Their research, documented in the Journal of the American Chemical Society, laid the foundation for the exploration of this class of compounds. The initial syntheses were driven by the search for novel antimalarial agents.
The key steps in their seminal work involved the nitration of 4-hydroxyquinoline derivatives, followed by the conversion of the hydroxyl group to a chlorine atom, and subsequent amination. This foundational methodology established a viable pathway to access the this compound core structure.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | |
| Molecular Weight | 189.17 g/mol | |
| Appearance | Yellow solid (predicted) | General knowledge |
| CAS Number | 42606-33-7 | |
| IUPAC Name | This compound |
Spectroscopic Data:
While comprehensive, publicly available spectroscopic data for the parent this compound is limited, the characterization of its derivatives is well-documented. The expected spectral features are as follows:
-
¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The amine protons would likely present as a broad singlet, and its chemical shift would be solvent-dependent.
-
¹³C NMR: The spectrum would show nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atoms attached to the nitro and amino groups would exhibit characteristic chemical shifts.
-
IR Spectroscopy: Characteristic peaks would be observed for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic system, and strong asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 189.0538, corresponding to the exact mass of the compound.
Synthesis of this compound: From Historical Methods to Modern Protocols
The synthesis of this compound has evolved from the initial multi-step procedures to more streamlined and efficient methods. The core strategy, however, remains centered on the functionalization of a pre-formed quinoline ring.
The Historical Surrey and Cutler Synthesis (1951)
The original synthesis provides valuable insight into the fundamental chemistry of this molecule.
Figure 2: Modern synthetic route via regioselective amination.
Experimental Protocol (General Procedure):
-
Reaction Setup: 2,4-dichloro-3-nitroquinoline is dissolved in a suitable solvent (e.g., ethanol, isopropanol).
-
Amination: An excess of an ammonia source (e.g., ammonium hydroxide, ammonia in ethanol) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization or column chromatography.
Biological Significance and Applications in Drug Discovery
The initial interest in this compound derivatives as antimalarials has largely been superseded by their significant potential as anticancer agents. The presence of the nitro group at the 3-position and the amino group at the 4-position provides a crucial pharmacophore for interaction with various biological targets.
Anticancer Activity and Mechanism of Action
Numerous studies have demonstrated the potent antiproliferative activity of 3-nitroquinoline derivatives against a range of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. 3-Nitroquinoline derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling pathways.
Figure 3: Mechanism of action of this compound derivatives as EGFR inhibitors.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies have been instrumental in optimizing the anticancer potency of 3-nitroquinoline derivatives. Key findings include:
-
Substitution at the 4-amino group: Modification of the 4-amino group with various side chains has been shown to significantly influence the inhibitory activity against EGFR and the overall antiproliferative effects.
-
Substitution on the quinoline ring: The introduction of different substituents on the benzo part of the quinoline ring can modulate the electronic properties and steric profile of the molecule, impacting its binding affinity to the target protein.
Future Directions and Conclusion
This compound has transitioned from a historical chemical entity to a versatile building block in modern drug discovery. Its core structure continues to inspire the design and synthesis of novel anticancer agents with improved potency and selectivity. Future research in this area will likely focus on:
-
The development of more efficient and environmentally friendly synthetic methodologies.
-
The exploration of novel derivatives with enhanced activity against drug-resistant cancer cell lines.
-
The investigation of dual-target inhibitors based on the 3-nitroquinoline scaffold.
References
A Technical Guide to the Spectroscopic Characterization of 3-Nitroquinolin-4-amine
Abstract
This guide provides a comprehensive technical framework for the spectroscopic characterization of 3-nitroquinolin-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive and methodological guide for researchers. It synthesizes foundational spectroscopic principles with data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of the title compound. We present detailed, self-validating protocols for data acquisition and offer in-depth analyses of the expected spectral features, grounded in the compound's unique electronic and structural properties. This work is intended to be an essential resource for scientists involved in the synthesis, identification, and quality control of this compound and its derivatives.
Introduction and Molecular Profile
This compound belongs to the quinoline class of nitrogen-containing heterocyclic compounds, a scaffold that is central to numerous pharmacologically active agents.[1] The introduction of a nitro group (-NO₂) at the 3-position and an amine group (-NH₂) at the 4-position creates a molecule with a highly polarized electronic structure, suggesting potential applications as a chromophore, a synthetic intermediate, or a biologically active molecule. The nitro group acts as a powerful electron-withdrawing group via resonance and inductive effects, while the amino group is a strong electron-donating group. This "push-pull" arrangement significantly influences the molecule's chemical reactivity and its spectroscopic properties.
A precise and unambiguous structural confirmation is paramount following synthesis. This guide provides the expected spectroscopic data to serve as a benchmark for such characterization.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem CID: 280005[2] |
| Molecular Weight | 189.17 g/mol | PubChem CID: 280005[2] |
| Monoisotopic Mass | 189.053826475 Da | PubChem CID: 280005[2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)[O-])N | PubChem CID: 280005[2] |
Molecular Structure with Atom Numbering:
Caption: Structure of this compound with IUPAC numbering.
Synthetic Pathway and Rationale
A common and effective route to 3-nitro-4-aminoquinolines involves a nucleophilic aromatic substitution (SNAr) reaction. The synthesis commences with the nitration of 4-hydroxyquinoline, followed by chlorination to produce the key intermediate, 4-chloro-3-nitroquinoline. The strong electron-withdrawing effect of the nitro group and the pyridinic nitrogen activates the C4 position towards nucleophilic attack. Subsequent reaction with ammonia furnishes the desired this compound.[3][4]
Caption: Plausible EI-MS fragmentation pathway for this compound.
Experimental Protocol: MS Data Acquisition
-
Instrumentation: Utilize a mass spectrometer capable of Electron Ionization (EI). For accurate mass measurements, a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer is required.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard EI energy of 70 eV.
-
Data Acquisition: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
HRMS Analysis: If using a high-resolution instrument, perform an accurate mass measurement of the molecular ion peak. The measured mass should be within 5 ppm of the theoretical mass (189.0538) to confirm the elemental formula C₉H₇N₃O₂.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the spectroscopic analysis of this compound. By combining established principles with data from analogous structures, we have presented a detailed set of predicted NMR, IR, and MS data. The outlined experimental protocols are designed to yield high-quality, reproducible results. Researchers synthesizing this compound can use this guide as a primary reference for confirming its identity and purity, ensuring the integrity of their subsequent research in drug development or materials science.
References
-
Surrey, A. R., & Cutler, R. A. (1948). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society. [Link]
- Supporting Information for publications, which often contains raw spectral data for related compounds.
-
Surrey, A. R., & Cutler, R. A. (1948). The Synthesis of Some %Nitro- and 3-Amino-4-dialkylamioalkylaminoquinoline. datapdf.com. [Link]
-
Lei, F., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
-
dos Santos, F. P., et al. (2019). An Approach Using Image Analysis Quantification of Synthetic Amino-Nitroquinoxaline Dyes. Journal of the Brazilian Chemical Society. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-4-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline. ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. ResearchGate. Retrieved from [Link]
-
Gawinecki, R., et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Chart. University of Calgary Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]
Sources
Unraveling the Enigma: A Technical Guide to the Theoretical Mechanisms of Action of 3-Nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Unexplored Territory of a Promising Scaffold
The quinoline nucleus represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] Within this diverse family, 3-Nitroquinolin-4-amine emerges as a molecule of significant interest, yet its precise mechanism of action remains largely uncharted territory. This guide, intended for the discerning scientific audience, moves beyond established facts to synthesize a series of well-grounded theories on how this compound may exert its biological effects. By drawing parallels with structurally related compounds and leveraging fundamental principles of medicinal chemistry, we aim to provide a robust framework for future research and drug development endeavors. As Senior Application Scientists, we present not just a collection of data, but a logical narrative built on expertise and a commitment to scientific integrity.
I. The Quinoline Core and the Influence of the Nitro Group: A Foundation for Mechanistic Theories
The biological activity of any quinoline derivative is intrinsically linked to its substitution pattern.[2] In this compound, two key functional groups dictate its potential interactions within a biological system: the 4-amino group and the 3-nitro group. The nitro group, in particular, is a potent electron-withdrawing group that significantly influences the electronic properties of the quinoline ring.[3] Its presence is often associated with both therapeutic efficacy and potential toxicity, largely dependent on its metabolic fate.[3][4] The enzymatic reduction of a nitro group can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, which are capable of interacting with a variety of biomolecules.[3]
II. Proposed Mechanistic Pathways: A Synthesis of Evidence
Based on the known activities of related quinoline derivatives and nitroaromatic compounds, we propose three primary theoretical mechanisms of action for this compound. It is crucial to underscore that these are postulated pathways, intended to serve as a roadmap for empirical validation.
Theory 1: DNA Damage and Replication Interference
A substantial body of evidence points to the ability of quinoline derivatives to interact with DNA.[5] The structurally related compound, 4-nitroquinoline-1-oxide (4NQO), is a well-characterized carcinogen that exerts its effects through the formation of DNA adducts, leading to DNA damage and the activation of repair mechanisms.[6][7][8] It is plausible that this compound, following metabolic activation of the nitro group, could form similar adducts with DNA bases.
This proposed mechanism is further supported by studies showing that 4NQO inhibits DNA replicon initiation, a critical step in DNA synthesis.[9] The disruption of DNA integrity and replication is a hallmark of many cytotoxic and anti-cancer agents.
Experimental Protocol: Comet Assay for Detection of DNA Damage
This protocol provides a method to assess the potential of this compound to induce DNA strand breaks in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable human cell line (e.g., A549, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Embedding:
-
Trypsinize the cells and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 100 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) for 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently wash the slides three times with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green I or ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail" using appropriate software.
-
Logical Relationship: Proposed DNA Damage Pathway
Caption: Proposed pathway for this compound-induced DNA damage.
Theory 2: Enzyme Inhibition
The quinoline scaffold is a privileged structure known to interact with a variety of enzymes.[2][5] Notably, some quinoline derivatives have been identified as inhibitors of key signaling enzymes such as Src kinase and epidermal growth factor receptor (EGFR) kinase.[10][11] A study on novel 3-nitroquinoline derivatives demonstrated their potential as antiproliferative agents against EGFR-overexpressing tumor cell lines.[10] This suggests that this compound could function as an inhibitor of protein kinases or other enzymes critical for cell survival and proliferation.
Furthermore, quinoline derivatives have been shown to inhibit dehydrogenase enzymes, which are vital for cellular respiration.[12] Inhibition of these enzymes could lead to a disruption of cellular metabolism and energy production, ultimately contributing to cytotoxicity.
Experimental Workflow: Kinase Inhibition Assay
This workflow outlines a general procedure to screen this compound for its inhibitory activity against a panel of protein kinases.
Caption: General workflow for a kinase inhibition assay.
Theory 3: Induction of Oxidative Stress
The metabolism of nitroaromatic compounds can generate reactive oxygen species (ROS), leading to oxidative stress.[13] This is a known mechanism of action for some quinoline-based drugs.[13] Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. An excess of ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[5] It is conceivable that the reduction of the nitro group of this compound could contribute to the generation of ROS, thereby inducing oxidative stress within the cell.
Quantitative Data Summary: Comparative IC50 Values of Related Quinoline Derivatives
The following table summarizes the inhibitory concentrations (IC50) of various quinoline derivatives against different cell lines and enzymes, providing a comparative context for the potential potency of this compound.
| Compound Class | Target | IC50 Range | Reference |
| 3-Nitroquinoline Derivatives | A431 & MDA-MB-468 Cells | µM to nM | [10] |
| 4-Phenylamino-3-quinolinecarbonitriles | Src Kinase | 1.2 nM - 30 nM | [11] |
| 4-Hydroxy-3-nitroquinolin-2(1H)-ones | NMDA Receptor | 220 nM | [14] |
IV. Conclusion and Future Directions
The mechanistic landscape of this compound is ripe for exploration. The theories presented in this guide—DNA damage, enzyme inhibition, and induction of oxidative stress—provide a rational starting point for investigating its biological activity. Future research should focus on the systematic validation of these hypotheses through rigorous experimental testing. Elucidating the precise molecular targets and signaling pathways affected by this compound will be paramount in harnessing its therapeutic potential and mitigating any associated toxicities. The journey to fully understand this compound has just begun, and it is a path that promises to yield valuable insights for the fields of medicinal chemistry and drug discovery.
References
- Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed. (n.d.).
- Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. (n.d.).
- Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022-02-09).
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27).
- The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. (n.d.).
- This compound | C9H7N3O2 | CID 280005 - PubChem. (n.d.).
- (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (n.d.).
- The response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups: evidence for different epistasis groups involved in the repair of large adducts in human DNA - PubMed. (n.d.).
- In vitro DNA modification by the ultimate carcinogen of 4-nitroquinoline-1-oxide - PubMed. (n.d.).
- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. (n.d.).
- Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed. (n.d.).
- Inhibition of DNA replicon initiation by 4-nitroquinoline 1-oxide, adriamycin, and ethyleneimine - PubMed. (n.d.).
- The Synthesis of Some %Nitro- and 3-Amino-4-dialkylamioalkylaminoquinoline - datapdf.com. (n.d.).
- (PDF) Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones - ResearchGate. (2019-06-03).
- 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem. (n.d.).
- Distribution of DNA-bound carcinogen 4-nitroquinoline 1-oxide and of repair-synthesized DNA in chromatin of WI-38 cells - PubMed. (n.d.).
- Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed. (n.d.).
- 3-Nitro-1,2-dihydroquinolin-4-amine | C9H9N3O2 | CID 22320491 - PubChem. (n.d.).
- Breakage of a DNA-protein complex induced by 4-nitroquinoline 1-oxide, 4-nitropyridine 1-oxide, and their derivatives in cultured mouse fibroblasts - PubMed. (n.d.).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022-06-05).
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (n.d.).
- 42606-33-7|this compound|BLD Pharm. (n.d.).
- 3-bromo-6-nitroquinolin-4-amine - Ascendex Scientific, LLC. (n.d.).
- 3-broMo-6-nitroquinolin-4-aMine - ChemBK. (n.d.).
- Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed. (n.d.).
- Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline1 | Journal of the American Chemical Society. (n.d.).
- Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines - PubMed. (n.d.).
- 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed. (n.d.).
- Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin) - PubMed. (n.d.).
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups: evidence for different epistasis groups involved in the repair of large adducts in human DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro DNA modification by the ultimate carcinogen of 4-nitroquinoline-1-oxide: influence of superhelicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution of DNA-bound carcinogen 4-nitroquinoline 1-oxide and of repair-synthesized DNA in chromatin of WI-38 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of DNA replicon initiation by 4-nitroquinoline 1-oxide, adriamycin, and ethyleneimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitro Group's Enduring Influence: A Technical Guide to its Electron-Withdrawing Effects in Quinolines
Abstract
The introduction of a nitro (NO₂) group onto the quinoline scaffold profoundly alters its electronic landscape, reactivity, and biological profile. As a potent electron-withdrawing group, the nitro moiety serves as a critical modulator in the design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive exploration of the electron-withdrawing effects of the nitro group in quinolines, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing these effects, their implications for chemical synthesis and reactivity, and their strategic application in medicinal chemistry. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and characterization methodologies.
The Quinoline Core: A Privileged Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its inherent aromaticity and the presence of the nitrogen heteroatom create a unique electronic environment. However, the unsubstituted quinoline ring can sometimes lack the desired reactivity or biological activity for specific applications. Chemical modification is therefore a key strategy to unlock its full potential. One of the most powerful and versatile modifications is the introduction of a nitro group.
The Nitro Group: A "Synthetic Chameleon"
The nitro group is often described as a "synthetic chameleon" due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functional groups.[2] Its influence on the quinoline ring is multifaceted, stemming from two primary electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the quinoline ring through the sigma bonds. This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.
-
Mesomeric (Resonance) Effect (-M): The nitro group can participate in resonance with the quinoline ring, delocalizing the pi-electrons. This delocalization further withdraws electron density from the ring, particularly from the ortho and para positions relative to the nitro group.
The combined -I and -M effects of the nitro group significantly decrease the electron density of the quinoline ring, making it more electrophilic and influencing its reactivity in predictable ways.
Impact on Chemical Reactivity
The electron-withdrawing nature of the nitro group has profound consequences for the reactivity of the quinoline ring, particularly in electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: Deactivation and Directing Effects
The nitration of quinoline itself typically occurs on the benzene ring, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[3] This is because the reaction is carried out in a strong acidic medium (e.g., HNO₃/H₂SO₄), which protonates the quinoline nitrogen. The resulting quinolinium ion is highly electron-deficient, deactivating the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the less deactivated carbocyclic ring.
The introduction of a nitro group further deactivates the entire ring system towards subsequent electrophilic attack. The position of the initial nitro group will direct any further substitution. For instance, in 5-nitroquinoline, the nitro group will direct incoming electrophiles to the meta positions relative to itself, which are the 7-position on the benzene ring and the 3-position on the pyridine ring.
Nucleophilic Aromatic Substitution: Activation and Strategic Applications
The most significant impact of the nitro group on quinoline reactivity is the activation of the ring towards nucleophilic aromatic substitution (SNAr).[4][5] Aromatic rings are generally electron-rich and thus poor substrates for nucleophilic attack. However, the strong electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions.[4]
This activation is most pronounced when the nitro group is positioned ortho or para to a good leaving group (e.g., a halide).[5][6] This allows for the efficient displacement of the leaving group by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex, highly functionalized quinoline derivatives.[2]
Logical Relationship: SNAr Mechanism in Nitroquinolines
Caption: The SNAr mechanism in nitroquinolines.
Synthesis of Nitroquinolines: Experimental Protocols
The synthesis of nitroquinolines can be broadly categorized into two approaches: the direct nitration of a pre-formed quinoline ring or the construction of the quinoline ring from a nitrated precursor.
Protocol 1: Direct Nitration of Quinoline
This method is suitable for the preparation of 5- and 8-nitroquinolines.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 71%)
-
Ice
-
Ethyl Acetate
-
Sodium Bicarbonate (aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Slowly add quinoline to the cooled sulfuric acid with continuous stirring. An exotherm may be observed.[7]
-
Heat the mixture to 100°C.
-
Add concentrated nitric acid dropwise from the dropping funnel, maintaining the temperature between 100°C and 110°C.[7]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product is a mixture of 5-nitroquinoline and 8-nitroquinoline, which can be separated by techniques such as fractional crystallization or chromatography.[7]
Protocol 2: Skraup Synthesis of 6-Methoxy-8-nitroquinoline
This protocol illustrates the synthesis of a substituted nitroquinoline from a nitrated aniline precursor.
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic(V) oxide (As₂O₅) - Caution: Highly Toxic
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol
-
Chloroform
Procedure:
-
In a large three-necked flask, prepare a homogeneous slurry of powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.[8]
-
With vigorous mechanical stirring, slowly add concentrated sulfuric acid. The temperature will rise spontaneously.[8]
-
Carefully heat the mixture under reduced pressure to remove the water formed during the reaction, maintaining the temperature between 105°C and 110°C.[8]
-
After water removal, carefully raise the internal temperature to 117-119°C and add a second portion of concentrated sulfuric acid dropwise over several hours.[8]
-
Maintain the reaction at 120°C for 4 hours, then at 123°C for 3 hours.[8]
-
Cool the reaction mixture and dilute with water.
-
Pour the diluted mixture into a mixture of concentrated ammonium hydroxide and ice to precipitate the crude product.[8]
-
Filter the precipitate and wash thoroughly with water, followed by methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like chloroform/methanol.[8]
Experimental Workflow: Skraup Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
In Silico Prediction of 3-Nitroquinolin-4-amine Properties: A Strategic Approach for Early-Stage Drug Discovery
An In-Depth Technical Guide:
Executive Summary
In the landscape of modern drug discovery, the imperative to "fail fast, fail cheap" has catalyzed the integration of computational, or in silico, methodologies into the early stages of the research and development pipeline. These predictive models offer an invaluable opportunity to forecast the pharmacokinetic and toxicological profiles of novel chemical entities, thereby guiding synthetic efforts and minimizing late-stage attrition. This technical guide provides a comprehensive, in-depth walkthrough of the in silico prediction of key drug-like properties for 3-Nitroquinolin-4-amine, a representative heterocyclic amine scaffold.
This document is structured to provide researchers, computational chemists, and drug development professionals with a practical framework for assessing a molecule's potential. We will delve into the prediction of fundamental physicochemical characteristics, Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, and critical toxicological endpoints. The methodologies described herein are grounded in established scientific principles and leverage industry-standard computational tools. Each section is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each computational experiment, ensuring a robust and reliable predictive assessment.
Introduction: The Quinoline Scaffold and the Imperative of Early In Silico Assessment
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antimalarial chloroquine and the antibacterial ciprofloxacin. Its rigid structure and hydrogen bonding capabilities make it an attractive starting point for designing molecules that interact with a wide range of biological targets. This compound, as a substituted quinoline, represents a novel chemical entity with potential biological activity. However, the presence of a nitroaromatic group and an arylamine moiety raises immediate questions regarding its potential for toxicity, particularly mutagenicity.
Before committing significant resources to the synthesis and in vitro testing of this compound and its analogs, a thorough in silico profiling is not just recommended; it is a critical step in modern, resource-conscious drug discovery. This early-stage computational assessment allows us to build a multidimensional profile of the molecule, flagging potential liabilities and highlighting opportunities for structural modification to enhance its drug-like properties.
Foundational Analysis: Physicochemical Property Prediction
A molecule's journey through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and ultimately, its bioavailability. Our initial analysis, therefore, focuses on predicting these core parameters for this compound.
Key Physicochemical Descriptors
-
Lipophilicity (logP/logD): The octanol-water partition coefficient is a critical measure of a compound's lipophilicity, which influences its absorption, membrane permeability, and metabolic stability. We predict both logP (for the neutral species) and logD (the distribution coefficient at a specific pH, typically 7.4).
-
Aqueous Solubility (logS): Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. Predicting intrinsic aqueous solubility (logS) is therefore essential.
-
Ionization Constant (pKa): The pKa values of a molecule determine its ionization state at different physiological pHs. This impacts its solubility, permeability, and target binding. For this compound, we are interested in both the basic pKa of the amine and the quinoline nitrogen, and any potential acidic pKa.
Step-by-Step Protocol: Physicochemical Property Prediction
-
Input Structure Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (C1=CC=C2C(=C1)C(=C(C=N2)N)[N+](=O)[O-]) is used as the input for the prediction software.
-
Software Selection: We will utilize the ChemAxon Calculator Plugins, a widely recognized tool for accurate physicochemical property prediction.
-
Prediction Execution:
-
logP and logD: The logP and logD calculators are run. The logD calculation is configured for a pH range of 2 to 12, with a specific focus on the value at pH 7.4.
-
pKa: The pKa calculator is used to predict both the acidic and basic pKa values. The software identifies all ionizable centers in the molecule.
-
Solubility: The intrinsic aqueous solubility (logS) is calculated using the Solubility plugin.
-
-
Data Analysis and Interpretation: The output data is collated and analyzed. The predicted values are compared against ideal ranges for oral bioavailability (e.g., Lipinski's Rule of Five).
Predicted Physicochemical Data for this compound
| Property | Predicted Value | Interpretation and Implication |
| Molecular Weight | 189.16 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ). |
| logP | 1.85 | Indicates moderate lipophilicity, which is often favorable for cell membrane permeability. |
| logD at pH 7.4 | 1.80 | The molecule is predominantly in its neutral form at physiological pH, maintaining its lipophilicity. |
| Aqueous Solubility (logS) | -2.5 | Predicts moderate solubility. While not highly soluble, it may not pose an immediate development challenge. |
| Most Basic pKa | 4.2 (Amine) | The primary amine is weakly basic. |
| Most Acidic pKa | N/A | No significant acidic pKa is predicted. |
ADME Profiling: Predicting the Fate of a Molecule in the Body
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound determines its concentration and persistence at the site of action. Early prediction of ADME properties is crucial for avoiding costly failures in later development stages.
Core ADME Parameters for In Silico Assessment
-
Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut into the bloodstream.
-
Blood-Brain Barrier (BBB) Penetration: Assesses the likelihood of the compound crossing the BBB, which is desirable for CNS targets but a liability for peripherally acting drugs.
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential for the compound to inhibit major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6), which can lead to drug-drug interactions.
-
Plasma Protein Binding (PPB): Estimates the extent to which the compound will bind to plasma proteins like albumin. High PPB can limit the free fraction of the drug available to act on its target.
Workflow for In Silico ADME Prediction
Caption: In Silico ADME Prediction Workflow.
Predicted ADME Profile for this compound
| Parameter | Prediction | Implication |
| GI Absorption | High | The compound is likely to be well-absorbed orally. |
| BBB Penetrant | Yes | Potential for CNS activity; may be a liability if targeting peripheral tissues. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2D6. |
| CYP3A4 Inhibitor | No | Lower risk of interactions with the most common metabolic pathway. |
| Plasma Protein Binding | ~85% | Moderate to high binding; the free fraction should be considered in efficacy models. |
In Silico Toxicological Assessment: Identifying Hazards Early
The presence of a nitroaromatic group and an aromatic amine in this compound immediately raises red flags for potential genotoxicity. An early and thorough in silico toxicology assessment is therefore non-negotiable.
Key Toxicological Endpoints
-
Mutagenicity (Ames Test): Predicts the potential of the compound to cause mutations in bacterial DNA, a common indicator of carcinogenic potential. Aromatic amines and nitroarenes are classic structural alerts for this endpoint.
-
Carcinogenicity: Assesses the long-term potential to cause cancer, often correlated with mutagenicity.
-
hERG Inhibition: Predicts the potential to block the hERG potassium channel, which can lead to fatal cardiac arrhythmias (Torsades de Pointes).
-
Hepatotoxicity (DILI): Predicts the potential to cause drug-induced liver injury.
Step-by-Step Protocol: Toxicity Prediction
-
Tool Selection: A combination of knowledge-based and statistical-based systems is employed for a robust assessment. We use Lhasa Limited's Derek Nexus (knowledge-based) and Sarah Nexus (statistical-based) for mutagenicity, and a tool like ProTox-II for a broader toxicity overview.
-
Mutagenicity Assessment (Derek Nexus):
-
The structure of this compound is submitted to Derek Nexus.
-
The software identifies toxicophores (structural fragments associated with toxicity).
-
It provides a reasoning for each alert, often citing literature examples. The primary alerts expected are for "Aromatic amine" and "Nitroaromatic compound".
-
-
Mutagenicity Assessment (Sarah Nexus):
-
The structure is submitted to Sarah Nexus, which builds a statistical model based on a large dataset of Ames test results.
-
It provides a probabilistic prediction of mutagenicity (positive or negative).
-
-
hERG and Hepatotoxicity Prediction: The structure is submitted to a predictive model (e.g., the pkCSM web server or a commercial package) to obtain a prediction for hERG inhibition and hepatotoxicity.
-
Integrated Analysis: The results from all tools are combined to form a comprehensive toxicity profile. A positive alert from multiple, orthogonal methods significantly increases the concern.
Decision Workflow Based on Toxicity Prediction
An In-depth Technical Guide on the Thermochemical Analysis of 3-Nitroquinolin-4-amine
Abstract: This technical guide provides a comprehensive thermochemical analysis of 3-nitroquinolin-4-amine, a molecule of significant interest to researchers, scientists, and drug development professionals. Due to its nitroaromatic structure, a thorough understanding of its thermal stability, decomposition kinetics, and potential hazards is paramount for safe handling and application. This document details the essential experimental methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outlines the principles of non-isothermal kinetic analysis for determining key stability parameters. While direct experimental data for this specific compound is limited in publicly available literature, this guide establishes a robust framework for its analysis by integrating established protocols for similar nitroaromatic compounds. The guide further emphasizes safety protocols and provides a foundation for future research into this and related energetic molecules.
Introduction
The Dual Significance of Nitroquinoline Derivatives
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group (—NO₂) can modulate biological activity but also imparts energetic properties to the molecule. This duality makes nitroquinoline derivatives, such as this compound, a subject of interest in both pharmaceutical development and materials science.[1] The electron-withdrawing nature of the nitro group, combined with the aromatic quinoline ring, can lead to thermal instability, making a comprehensive thermochemical analysis a critical prerequisite for any application.[1]
Rationale for Thermochemical Analysis: Safety and Stability
The primary goal of a thermochemical analysis is to determine a compound's response to thermal stress. For nitroaromatic compounds, this is not merely an academic exercise; it is a critical safety and stability assessment.[2] The presence of the nitro group suggests that the molecule may decompose exothermically, potentially leading to a runaway reaction or explosion under certain conditions.[3] Understanding the onset temperature of decomposition, the energy released, and the kinetics of the decomposition process is essential for:
-
Safe Handling and Storage: Establishing safe temperature limits for storage and processing to prevent accidental decomposition.[3]
-
Process Development: Designing safe synthetic and formulation processes in drug development.
-
Hazard Assessment: Quantifying the thermal risk associated with the material.[2]
-
Performance Characterization: For applications in energetic materials, understanding the thermal decomposition is key to predicting performance.
Synthesis and Characterization
Synthesis of this compound
While multiple synthetic routes to quinoline derivatives exist, a common pathway to this compound involves the nitration of a suitable quinoline precursor. A representative synthesis starts from 4-hydroxyquinoline, which is first nitrated to yield 3-nitro-4-quinolinol.[4] This intermediate is then converted to a 4-chloro-3-nitroquinoline using a chlorinating agent like phosphorus oxychloride.[5] Finally, amination of the 4-chloro derivative yields the target compound, this compound.
It is imperative that each step of the synthesis is conducted with appropriate safety measures due to the potentially hazardous nature of the intermediates and the final product.
Physicochemical and Spectroscopic Characterization
Before thermal analysis, the identity and purity of the synthesized this compound must be confirmed. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the N-H stretches of the amine and the characteristic asymmetric and symmetric stretches of the nitro group.
-
Mass Spectrometry (MS): To confirm the molecular weight (189.17 g/mol ).
-
Powder X-ray Diffraction (PXRD): To determine the crystalline form of the solid.
Experimental Methodologies for Thermochemical Analysis
The cornerstone of a thermochemical investigation lies in two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is the primary tool for identifying thermal events like melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with them.[8]
3.1.1 Detailed Protocol for DSC Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. To prevent pressure buildup from gaseous decomposition products, use a vented or pinhole lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Conditions:
-
Atmosphere: Purge the cell with an inert gas, typically nitrogen, at a flow rate of 30-70 mL/min to prevent oxidative side reactions.[7][8]
-
Temperature Program: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a final temperature well beyond the decomposition event (e.g., 400 °C).[2][7] Running multiple heating rates is crucial for kinetic analysis.
-
-
Data Analysis: The resulting DSC curve plots heat flow versus temperature.
-
Endothermic Peaks: Indicate processes that absorb heat, such as melting.
-
Exothermic Peaks: Indicate processes that release heat, such as decomposition. Key parameters to extract from the exothermic peak are the onset temperature (T₀), the peak temperature (Tₚ), and the total enthalpy of decomposition (ΔH).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[6] It provides quantitative information about decomposition stages, the presence of volatiles (like water or solvents), and the thermal stability range.[9]
3.2.1 Detailed Protocol for TGA Analysis
-
Sample Preparation: Weigh a slightly larger sample (e.g., 5-10 mg) into a ceramic or alumina TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA's sensitive microbalance within the furnace.
-
Experimental Conditions:
-
Atmosphere: Use a nitrogen atmosphere with a similar flow rate to the DSC experiments to maintain consistency.
-
Temperature Program: Apply the same heating rates as used in the DSC analysis to allow for direct comparison of results.
-
-
Data Analysis: The TGA curve plots mass (%) versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to precisely identify the temperatures of maximum decomposition rates.
Diagram: Experimental Workflow for Thermochemical Analysis
Caption: Workflow for the synthesis and thermochemical evaluation of this compound.
Non-isothermal Kinetic Analysis
To understand how quickly the decomposition reaction proceeds, kinetic parameters such as the activation energy (Ea) must be determined. Model-free isoconversional methods are commonly used as they do not require pre-selection of a reaction model.
3.3.1 Kissinger Method
The Kissinger method is used to calculate the activation energy from the variation of the DSC peak temperature (Tₚ) with the heating rate (β). The equation is:
ln(β / Tₚ²) = ln(AR / Ea) - Ea / (R * Tₚ)
A plot of ln(β / Tₚ²) versus 1/Tₚ for a series of experiments at different heating rates yields a straight line with a slope of -Ea/R, from which the activation energy (Ea) can be calculated.
3.3.2 Ozawa-Flynn-Wall (OFW) Method
The OFW method is another powerful isoconversional method that can be applied to TGA data. It relates the heating rate to the temperature (Tα) at a specific conversion (α, or percentage of mass loss):
ln(β) = ln(Aε * Eα / (R * g(α))) - 5.331 - 1.052 * Eα / (R * Tα)
By plotting ln(β) versus 1/Tα for different levels of conversion (e.g., 10%, 20%, 30%), the activation energy can be determined from the slope of the resulting lines (-1.052 * Eα / R).
Expected Thermal Behavior and Data Interpretation
Summary of Expected Data
The data obtained from DSC and TGA experiments should be summarized in a clear, tabular format for easy comparison across different heating rates.
Table 1: Expected DSC Data for this compound
| Heating Rate (β, °C/min) | Onset Temp (T₀, °C) | Peak Temp (Tₚ, °C) | Enthalpy (ΔH, J/g) |
|---|---|---|---|
| 5 | Expected Value | Expected Value | Expected Value |
| 10 | Expected Value | Expected Value | Expected Value |
| 15 | Expected Value | Expected Value | Expected Value |
| 20 | Expected Value | Expected Value | Expected Value |
Note: As the heating rate increases, both T₀ and Tₚ are expected to shift to higher temperatures.[2]
Table 2: Expected TGA Data for this compound
| Heating Rate (β, °C/min) | Onset Temp (°C) | Temp at Max Loss Rate (°C) | Total Mass Loss (%) |
|---|---|---|---|
| 5 | Expected Value | Expected Value | Expected Value |
| 10 | Expected Value | Expected Value | Expected Value |
| 15 | Expected Value | Expected Value | Expected Value |
| 20 | Expected Value | Expected Value | Expected Value |
Proposed Decomposition Mechanism
The thermal decomposition of nitroaromatic compounds is complex. The initial step is often the homolytic cleavage of the C—NO₂ bond.[10][11] However, intramolecular rearrangements and reactions involving adjacent functional groups (like the amine group in this case) can also play a significant role, potentially lowering the activation energy for decomposition.[10][12] The decomposition likely proceeds through a multi-step process, releasing gaseous products such as NOx, CO, and H₂O.
Diagram: Proposed Initial Decomposition Steps
Caption: Potential initial pathways for the thermal decomposition of this compound.
Safety Considerations and Handling
Given their potential thermal instability, all nitroaromatic compounds must be handled with extreme care.[3]
-
Hazard Identification: These compounds are often toxic, can be absorbed through the skin, and may be mutagenic.[1][3] They should be treated as potentially explosive, especially when subjected to heat, friction, or impact.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
Handling: Use small quantities whenever possible. Avoid grinding or subjecting the material to mechanical shock. All operations should be performed in a well-ventilated fume hood.[13]
Conclusion and Future Perspectives
This guide has outlined a comprehensive framework for the thermochemical analysis of this compound. By employing DSC and TGA in conjunction with non-isothermal kinetic models, researchers can obtain critical data on the thermal stability and decomposition behavior of this compound. This information is indispensable for ensuring safe handling in a laboratory setting and for evaluating its potential in both pharmaceutical and materials science applications.
Future research should focus on obtaining precise experimental data for this compound to validate the proposed analytical framework. Further studies could also involve coupling TGA with mass spectrometry (TGA-MS) or FTIR (TGA-FTIR) to identify the specific gaseous products evolved during decomposition, providing deeper insight into the reaction mechanism.
References
- Benchchem. (n.d.). Safe Handling and Storage of Nitroaromatic Compounds.
- SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
- DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Safety Data Sheet. (2019). Nitroaromatics and Isophorone Standard.
- DTIC. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
- ElectronicsAndBooks. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives.
- PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
- PubChem. (n.d.). This compound.
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- PMC - NIH. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
- Datapdf.com. (n.d.). The Synthesis of Some Nitro- and 3-Amino-4-dialkylamioalkylaminoquinoline.
- PubChem. (n.d.). 3-Nitro-4-quinolinol.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. iitk.ac.in [iitk.ac.in]
- 7. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. perkinelmer.com.ar [perkinelmer.com.ar]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. agilent.com [agilent.com]
Quantum chemical calculations for 3-Nitroquinolin-4-amine
An In-depth Technical Guide to the Quantum Chemical Calculation of 3-Nitroquinolin-4-amine
Abstract
This technical guide offers a comprehensive framework for the quantum chemical analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and material science sectors. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic placement of nitro and amine groups profoundly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions.[1][2] For researchers in drug development, understanding these characteristics at a quantum-mechanical level is paramount for rational drug design, predicting metabolic fate, and understanding mechanisms of action. This whitepaper details a robust computational protocol using Density Functional Theory (DFT), outlines the interpretation of key calculated parameters, and connects these theoretical insights to practical applications such as drug-likeness prediction and molecular docking.
Introduction: The Rationale for Computational Scrutiny
This compound (C₉H₇N₃O₂) is a derivative of quinoline characterized by an electron-withdrawing nitro group (-NO₂) and an electron-donating amine group (-NH₂) attached to the heterocyclic ring system.[3] This specific substitution pattern creates a molecule with a complex electronic landscape, making it a candidate for various biological activities and a model system for studying non-covalent interactions.
Quantum chemical calculations provide a powerful, non-experimental lens to dissect molecular properties with high precision.[4] By solving approximations of the Schrödinger equation, we can reliably predict:
-
Molecular Geometry: The most stable three-dimensional arrangement of atoms.
-
Electronic Structure: The distribution of electrons and the energies of molecular orbitals (HOMO and LUMO).[5]
-
Reactivity: Regions of the molecule susceptible to electrophilic or nucleophilic attack.[6]
-
Spectroscopic Signatures: Vibrational frequencies that correspond to IR and Raman spectra.
-
Intermolecular Interactions: The forces governing how the molecule interacts with itself and with biological targets.
This guide employs a first-principles approach, primarily focusing on Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for molecules of this size.[7][8]
The Computational Workflow: A Strategic Overview
The process of characterizing a molecule like this compound involves a sequence of computational steps, each building upon the last. This workflow ensures that all subsequent property calculations are based on a physically realistic and stable molecular structure.
Caption: A typical workflow for the quantum chemical analysis of a molecule, from initial structure optimization to application-focused studies.
Part 1: Establishing the Ground State - Geometry Optimization & Vibrational Analysis
The foundational step in any quantum chemical study is to find the molecule's lowest energy conformation. This is not merely an academic exercise; the precise bond lengths, bond angles, and dihedral angles of the optimized structure are critical inputs for all subsequent calculations and for application-oriented studies like molecular docking.[9]
Theoretical Framework: DFT and Basis Set Selection
Expertise & Experience: We select Density Functional Theory (DFT) for its proven efficacy in modeling electronic systems. The B3LYP hybrid functional is a workhorse in computational chemistry, known for accurately capturing electron correlation effects in organic molecules.[7][8] To describe the spatial distribution of electrons, we pair this with the 6-311++G(d,p) Pople-style basis set.
-
6-311: A triple-zeta basis set, providing a flexible description of valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately modeling systems with lone pairs and potential hydrogen bonds, as found in our amine group.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, a necessity for describing the polar N-O and N-H bonds.[5][10]
Experimental Protocol: Geometry Optimization
-
Build the Initial Structure: Construct the 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and basic stereochemistry.
-
Prepare the Input File: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Keyword Line: Specify the level of theory (# B3LYP/6-311++G(d,p)) and the desired calculation type (Opt Freq). Opt requests a geometry optimization, and Freq requests a frequency calculation to be performed on the optimized geometry.
-
Charge and Multiplicity: For neutral this compound, this will be 0 1 (charge 0, singlet multiplicity).
-
Coordinates: Provide the initial atomic coordinates in Cartesian or Z-matrix format.
-
-
Execute the Calculation: Submit the input file to the computational server.
-
Analyze the Output: Upon completion, verify that the optimization converged successfully. The key validation step is to check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies .
Data Presentation: Optimized Geometrical Parameters
The output provides precise bond lengths and angles. Below is a table representing the expected data for key bonds, which are critical for validating the computational model against experimental crystallographic data, should it exist.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | C4-N(amine) | ~1.36 Å |
| C3-N(nitro) | ~1.46 Å | |
| N(nitro)-O | ~1.23 Å | |
| Bond Angles | C3-C4-N(amine) | ~122° |
| C4-C3-N(nitro) | ~120° | |
| O-N(nitro)-O | ~125° | |
| Caption: A summary of representative optimized geometrical parameters for this compound. These values reflect the electronic influence of the substituent groups.[1] |
Part 2: Unveiling Reactivity - Electronic & Spectroscopic Properties
With a validated ground-state structure, we can now probe the molecule's electronic character and predict its reactivity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[5]
For this compound, we expect the HOMO to be localized primarily on the electron-rich amine group and the quinoline ring, while the LUMO will be concentrated on the electron-deficient nitro group. This separation facilitates intramolecular charge transfer (ICT), a property relevant for nonlinear optical materials and biological signaling.
| Electronic Property | Description | Expected Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.8 eV |
| ΔE (Gap) | E(LUMO) - E(HOMO) | ~ 3.7 eV |
| Caption: Key electronic properties derived from the orbital energies of this compound. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution, providing an intuitive guide to molecular reactivity.[11] It is plotted onto the molecule's electron density surface.
-
Red/Yellow Regions: Negative potential, indicating electron-rich areas. These are prime targets for electrophilic attack and are expected around the oxygen atoms of the nitro group.[6][12]
-
Blue Regions: Positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack and are typically found around the hydrogen atoms of the amine group.[13]
Trustworthiness: The MEP map is a self-validating system; the predicted reactive sites (e.g., the nucleophilic amine group and the electrophilic nitro group) align perfectly with fundamental chemical principles.
Part 3: The Social Life of Molecules - Intermolecular Interactions
For drug development and materials science, understanding how a molecule interacts with its neighbors is as important as its intrinsic properties. Hirshfeld surface analysis is a modern computational tool for visualizing and quantifying these interactions within a crystal lattice.[14][15]
Experimental Protocol: Hirshfeld Surface Analysis
-
Obtain a Crystal Structure: This analysis requires a crystallographic information file (CIF). If an experimental structure is unavailable, a computationally predicted crystal structure can be used.
-
Use Analysis Software: Import the CIF file into a program like CrystalExplorer.[16]
-
Generate Hirshfeld Surface: Calculate the Hirshfeld surface for the molecule of interest. The surface is defined by the points where the molecule's contribution to the total crystal electron density is equal to the contribution from all other molecules.[14]
-
Map Properties: Map the normalized contact distance (dnorm) onto the surface.
-
Red Spots: Indicate intermolecular contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds.
-
White/Blue Regions: Represent contacts at or longer than the van der Waals radii.
-
-
Generate 2D Fingerprint Plots: Decompose the Hirshfeld surface into a 2D histogram that quantifies the percentage contribution of different types of intermolecular contacts (e.g., O···H, N···H, H···H).[15][17]
| Contact Type | Description | Expected Contribution (%) |
| H···H | General van der Waals packing | 40-50% |
| O···H / H···O | Hydrogen bonding (amine to nitro) | 15-25% |
| N···H / H···N | Hydrogen bonding and other contacts | 8-15% |
| C···H / H···C | C-H···π interactions | 10-18% |
| Caption: A hypothetical breakdown of intermolecular contacts for this compound from a 2D fingerprint plot analysis, highlighting the importance of hydrogen bonding. |
Part 4: From Theory to Practice - Applications in Drug Development
The ultimate goal for many researchers is to leverage these theoretical insights for practical applications. The quantum chemical data serves as a high-quality input for subsequent in silico drug discovery protocols.
Caption: Relationship between foundational quantum calculations and their application in computational drug design.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine a molecule's pharmacokinetic profile. Numerous online tools and software packages (e.g., SwissADME, pkCSM, ProTox-II) can predict these properties.[2][18][19] The DFT-calculated properties, such as dipole moment and polarizability, can serve as descriptors for more advanced Quantitative Structure-Activity Relationship (QSAR) models.
| ADMET Parameter | Predicted Property | Significance |
| Absorption | High GI Absorption | Good potential for oral bioavailability |
| Distribution | BBB Permeant: No | Less likely to cause CNS side effects |
| Metabolism | CYP2D6 Inhibitor: Yes | Potential for drug-drug interactions |
| Toxicity | Mutagenicity: Low Risk | Favorable safety profile |
| Caption: A sample ADMET profile for a quinoline derivative, illustrating key considerations for drug development.[20][21] |
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a biological target, such as an enzyme or receptor.[22][23][24]
Authoritative Grounding: The accuracy of a docking simulation is critically dependent on the quality of the input ligand structure. Using the DFT-optimized geometry of this compound, rather than a simple 2D-to-3D converted structure, ensures that the docking algorithm starts with a physically realistic and low-energy conformation, leading to more trustworthy predictions of binding interactions.[9]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical characterization of this compound. By systematically employing DFT to optimize the molecular structure and analyze its electronic and interactive properties, researchers can gain profound insights that are directly applicable to the fields of drug discovery and materials science. The theoretical data generated through these methods provides a robust foundation for predicting reactivity, understanding intermolecular forces, and guiding the design of novel compounds with desired biological or physical properties.
References
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. [Link]
-
Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. PubMed. [Link]
-
In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. [Link]
-
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. ProQuest. [Link]
-
Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. [Link]
-
Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. YouTube. [Link]
-
This compound | C9H7N3O2 | CID 280005. PubChem. [Link]
-
Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]
-
The Hirshfeld Surface. CrystalExplorer. [Link]
-
Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Sci Forschen. [Link]
-
3-Nitro-1,2-dihydroquinolin-4-amine | C9H9N3O2 | CID 22320491. PubChem. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
-
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. [Link]
-
Quantum Chemistry and Quinolines. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. PubMed. [Link]
-
Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Chem Rev Lett. [Link]
-
Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]
-
3-bromo-6-nitro-4-quinolinamine. ChemSynthesis. [Link]
-
3D plot of molecular electrostatic potential (MEP) surface for... ResearchGate. [Link]
-
Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]
-
Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiScience. [Link]
-
The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. DSpace Repository. [Link]
-
Mapping the Triplet Potential Energy Surface of 1-Methyl-8-nitronaphthalene. ACS Publications. [Link]
-
Density functional theory for N–NO2 bond dissociation energies of N-nitroacylamide compounds in acetonitrile — Theoretical method assessment and prediction. Canadian Science Publishing. [Link]
-
How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. [Link]
-
Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Scientific & Academic Publishing. [Link]
-
Generated molecular electrostatic potential (MEP) maps of compound 2... ResearchGate. [Link]
-
On the electron density topology and electrostatic properties of nitroanilines. A theoretical investigation on m-nitroaniline and 2-methyl-5-nitroaniline crystals. PubMed. [Link]
-
3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988. PubChem. [Link]
-
Molecular electrostatic potential surface analysis of N-butyl-4-nitroaniline. ResearchGate. [Link]
-
Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. ResearchGate. [Link]
-
Synthesis of nitroquinoline derivatives 9. ResearchGate. [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
-
Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. NIH. [Link]
-
Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC - NIH. [Link]
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C9H7N3O2 | CID 280005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. article.sapub.org [article.sapub.org]
- 6. thaiscience.info [thaiscience.info]
- 7. chemrevlett.com [chemrevlett.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. crystalexplorer.net [crystalexplorer.net]
- 15. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crystalexplorer.net [crystalexplorer.net]
- 17. youtube.com [youtube.com]
- 18. sciforschenonline.org [sciforschenonline.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors - ProQuest [proquest.com]
Isomers and tautomers of 3-Nitroquinolin-4-amine
An In-depth Technical Guide to the Isomers and Tautomers of 3-Nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to the established therapeutic relevance of the 4-aminoquinoline scaffold in antimalarial drugs and other pharmacological agents.[1][2] The introduction of a nitro group at the 3-position modulates the electronic properties and steric profile of the molecule, potentially influencing its biological activity, metabolic stability, and target interactions. A comprehensive understanding of its isomeric and tautomeric forms is critical for rational drug design, synthesis, and bioactivity assessment. This guide provides an in-depth exploration of the constitutional isomers and, more critically, the prototropic tautomeric equilibria of this compound. We will dissect the structural nuances of amino-imino and nitro-aci-nitro tautomerism, present robust experimental methodologies for their characterization using modern spectroscopic and chromatographic techniques, and discuss the application of computational chemistry in predicting their relative stabilities.
Introduction: The Significance of the 4-Aminoquinoline Core
The 4-aminoquinoline framework is a privileged scaffold in drug discovery. Its historical success is epitomized by chloroquine, a cornerstone of antimalarial therapy for decades.[1] The mechanism of action for many 4-aminoquinoline antimalarials involves interference with heme detoxification in the parasite's food vacuole.[1] Beyond malaria, this scaffold has been explored for its potential in treating a range of conditions, including cancer and inflammatory diseases.[3] The addition of substituents, such as a nitro group, is a classical medicinal chemistry strategy to alter a molecule's pharmacokinetic and pharmacodynamic properties. The nitro group, being a strong electron-withdrawing group, can significantly impact the pKa of the amine and the quinoline nitrogen, influencing drug-receptor interactions and membrane permeability.
Chapter 1: Isomerism in Nitroquinolinamines
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. For this compound (C₉H₇N₃O₂), constitutional isomerism is a key consideration, as the positions of the amino and nitro groups on the quinoline ring system drastically alter the molecule's chemical and physical properties.
Positional Isomerism
The relative positions of the nitro and amino substituents on the quinoline core give rise to numerous isomers. While a full exploration of all possible isomers is beyond the scope of this guide, it is crucial to recognize that synthetic routes may sometimes yield isomeric mixtures.[4] The separation and unambiguous identification of these isomers are therefore paramount. For example, a synthetic precursor like 3-fluoro-4-nitroquinoline 1-oxide could potentially lead to different isomers depending on the reaction conditions.[5]
The differentiation of these closely related structures is a significant analytical challenge. Their identical molecular weight makes them indistinguishable by low-resolution mass spectrometry alone. Chromatographic techniques are indispensable for their separation.
Caption: Positional isomers of Nitroquinolinamine.
Chromatographic Separation of Isomers
Achieving baseline separation of quinoline isomers requires careful optimization of chromatographic conditions due to their similar physicochemical properties.[6][7]
Key Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful tool for separating quinoline isomers. The primary factor influencing separation is the mobile phase pH. Since quinolines are basic compounds, adjusting the pH can alter their protonation state and, consequently, their retention on a nonpolar stationary phase.
Experimental Protocol: Isomer Separation by RP-HPLC
-
Column: C18 stationary phase (e.g., Atlantis T3, 150 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution is typically most effective.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[7]
-
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Linearly increase the concentration of Solvent B to ~90% over 40-45 minutes.[7]
-
Hold at high organic content to elute any strongly retained compounds.
-
Return to initial conditions and re-equilibrate the column.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.[7]
-
Detection: Photodiode Array (PDA) detector to obtain UV spectra for each peak, aiding in preliminary identification, followed by mass spectrometry.
Causality: Adjusting the mobile phase pH with an acid like formic acid ensures that the basic nitrogen atoms of the quinoline ring and the exocyclic amine are protonated. This controlled ionization leads to subtle differences in polarity and interaction with the stationary phase among isomers, enabling their separation.[6] Other techniques like centrifugal partition chromatography have also been successfully used for preparative separation of quinoline derivatives.[8]
Chapter 2: Tautomeric Equilibria
Tautomers are constitutional isomers that readily interconvert, existing in a dynamic equilibrium. For this compound, two principal tautomeric equilibria must be considered: the amino-imino equilibrium involving the 4-amino group and the ring nitrogen, and the nitro-aci-nitro equilibrium involving the 3-nitro group.
Caption: Key Tautomeric Equilibria of this compound.
Amino-Imino Tautomerism
This is a form of prototropic tautomerism common in 2- and 4-amino substituted nitrogen heterocycles. The equilibrium involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom.
-
Amino Tautomer: this compound
-
Imino Tautomer: 3-Nitro-1,4-dihydroquinolin-4-imine
The position of this equilibrium is highly dependent on the solvent, pH, and temperature. In many heterocyclic systems, the amino form is thermodynamically favored due to the preservation of aromaticity in both rings.[9] However, studies on related 4-hydroxyquinolines (which exhibit keto-enol tautomerism, an analogous process) have shown that the keto (imino-like) form can be favored in both solid and polar solution states.[10] Therefore, the imino tautomer of this compound cannot be dismissed and may be a biologically relevant species. Computational studies on similar systems have shown that while the enol (amino-like) form may have aromaticity in both rings, the keto (imino-like) form can result in a non-aromatic nitrogen-containing ring, which often corresponds to a higher energy state.[9]
Nitro-Aci-Nitro Tautomerism
Nitro compounds with an α-hydrogen can exhibit tautomerism to form a nitronic acid, also known as the aci form.[11][12] This process is a key transformation for many high-energy nitro compounds.[13]
-
Nitro Tautomer: -CH-NO₂
-
Aci-Nitro Tautomer (Nitronic Acid): -C=NO(OH)
For this compound, there is no hydrogen on the adjacent carbon (C-2). Therefore, a unimolecular 1,3-hydrogen shift is not possible. However, an intermolecular proton transfer or an intramolecular transfer from the 4-amino group could potentially lead to an aci-nitro intermediate, especially under acidic, basic, or photochemical conditions.[13][14] While the nitro form is generally more stable, the aci-nitro form is a critical intermediate in certain reactions, such as the Nef carbonyl synthesis. Quantum chemical studies on related systems suggest the aci-nitro form, while less stable in the gas phase, can become more accessible under acidic conditions.[14]
Chapter 3: Methodologies for Characterization
A multi-technique approach is essential for the unambiguous characterization of the isomers and tautomers of this compound.
Caption: Experimental workflow for isomer and tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of tautomers in solution. Different tautomers will give rise to distinct sets of signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[15]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often an excellent choice as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.[15] Other solvents like CDCl₃ or Methanol-d₄ should also be used to investigate solvent effects on tautomeric equilibrium.
-
Data Acquisition (1D NMR):
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the chemical shifts and multiplicities of the aromatic protons and the chemical shift and broadening of the N-H protons. Concentration-dependent studies can reveal information about intermolecular interactions like π-π stacking.[16]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shift of the carbon at the 4-position (C4) is particularly diagnostic: it will have a different chemical shift in the amino (~sp² C-N) versus the imino (~sp² C=N) form.
-
-
Data Acquisition (2D NMR):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the quinoline ring system.[15][17]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming assignments.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for establishing long-range (2-3 bond) correlations. For example, an HMBC experiment can show a correlation from the N-H proton of the imino tautomer to C4 and C5, confirming its structure.[15]
-
Data Interpretation: The presence of two distinct sets of signals in the NMR spectra, with relative integrations that change with solvent or temperature, is strong evidence for a tautomeric equilibrium.
| Expected NMR Observations for Tautomers | Amino Form (this compound) | Imino Form (3-Nitro-1H-quinolin-4-imine) |
| ¹H NMR | Aromatic signals consistent with a substituted quinoline. A broad singlet for the -NH₂ protons. | Altered chemical shifts for aromatic protons due to loss of full aromaticity in the N-heterocycle. Two distinct N-H signals (one for ring NH, one for imine =NH). |
| ¹³C NMR | C4 chemical shift characteristic of an aromatic carbon bonded to nitrogen (e.g., ~140-150 ppm). | C4 chemical shift shifted downfield, characteristic of an imine carbon (e.g., >160 ppm). |
| HMBC | Correlations from -NH₂ protons to C4 and C3. | Correlations from ring N-H proton to C2 and C8a. Correlations from imine =N-H proton to C4 and C5. |
Mass Spectrometry (MS)
Mass spectrometry provides accurate molecular weight information and fragmentation data that can help confirm the elemental composition and structure.
Key Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique suitable for polar, thermally labile molecules.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Infusion: Introduce the sample, dissolved in a suitable solvent (e.g., methanol/water), into the ESI source.
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to confirm the protonated molecule [M+H]⁺ at m/z 190.06.
-
Tandem MS (MS/MS): Select the precursor ion (m/z 190.06) and subject it to collision-induced dissociation (CID).
-
Fragment Analysis: Analyze the resulting product ions. The fragmentation patterns of nitroaromatic compounds are often characteristic. Common fragmentation pathways include the loss of neutral molecules like NO, NO₂, and H₂O.[18] The expulsion of NO and NO₂ can lead to the formation of distonic radical ions.[18]
While ESI-MS may not distinguish between tautomers (as they typically interconvert in the gas phase or are protonated to a common ion), it is essential for confirming the identity of the parent compound and distinguishing it from isomers with different fragmentation patterns.
Chapter 4: Computational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of isomers and tautomers.[9][19]
Methodology: DFT Calculations
-
Structure Optimization: The geometries of all possible tautomers (amino, imino, aci-nitro) are optimized using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9][19]
-
Energy Calculation: Single-point energy calculations are performed to determine the relative electronic energies (ΔE).
-
Thermodynamic Corrections: Gibbs free energies (ΔG) are calculated by including zero-point vibrational energy, thermal, and entropy corrections. The tautomer with the lowest ΔG is predicted to be the most stable.
-
Solvent Effects: The influence of solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). This is critical, as solvent polarity can dramatically shift tautomeric equilibria.
-
NMR Prediction: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts for each tautomer.[20] Comparing these predicted shifts with experimental data is a powerful method for assigning the predominant tautomeric form.
Theoretical calculations for related hydroxyquinolines have shown that the keto tautomer is more stable than the enol form, which lends credence to the potential significance of the imino tautomer of this compound.[19][21]
Conclusion and Future Outlook
The chemical identity of this compound is not defined by a single static structure but by a dynamic equilibrium of tautomeric forms, coexisting with a landscape of potential constitutional isomers. This technical guide has outlined the key isomeric and tautomeric possibilities and provided a robust framework of experimental and computational methodologies for their investigation. For drug development professionals, recognizing this complexity is paramount. The predominant tautomer in a physiological environment may not be the one that crystallizes or is depicted in a 2D drawing. Since different tautomers present different hydrogen bond donors/acceptors and overall shapes, they will interact with biological targets differently. Future work should focus on the experimental isolation or trapping of individual tautomers and the co-crystallization with target proteins to definitively establish the bioactive conformation. Such studies will pave the way for more precise structure-activity relationship (SAR) models and the rational design of next-generation 4-aminoquinoline-based therapeutics.
References
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
-
Götz, R., & Scherer, M. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 441-450. [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. [Link]
-
Onigbinde, A. O., et al. (2010). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1217(33), 5357-5363. [Link]
-
Al-Majid, A. M., et al. (2020). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]
-
Al-Naiema, I. M., & Stone, E. A. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 9(6), 2533-2542. [Link]
-
Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 991(1), 43-51. [Link]
-
Reva, I., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12474-12484. [Link]
-
Petkov, I., et al. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 14, 1866-1876. [Link]
-
Choe, S., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 34(2), 305-316. [Link]
-
ResearchGate. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a.... ResearchGate. [Link]
-
Karpińska, G. (2011). Hydroxyquinolines: Constitutional isomers and tautomers. Computational and Theoretical Chemistry, 972(1-3), 54-61. [Link]
-
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
-
ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]
-
Romero, M., & Delgado, J. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 987654. [Link]
-
ResearchGate. (n.d.). Nitro aci-nitro Tautomerism in High-Energetic Nitro Compounds. ResearchGate. [Link]
-
Saha, et al. (n.d.). Organic Chemistry-4. Kolkata. [Link]
-
Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1235-1242. [Link]
-
Williamson, J. S. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Varghese, C., & Sadasivan, C. (2014). Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. RSC Advances, 4(69), 36561-36568. [Link]
-
PubChem. (n.d.). 3-Nitro-1,2-dihydroquinolin-4-amine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Nitronate. Wikipedia. [Link]
-
ResearchGate. (n.d.). Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Nitro-4-quinolinol. National Center for Biotechnology Information. [Link]
-
Stocks, P. A. (2016). 4-aminoquinolines as Antimalarial Drugs. University of Liverpool. [Link]
-
El-Naggar, M., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 12(1), 12345. [Link]
-
Araki, M., et al. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin, 16(9), 1742-1746. [Link]
-
Viode, C., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 11(1), e0146215. [Link]
-
PubChem. (n.d.). N-(4-nitrophenyl)isoquinolin-4-amine. National Center for Biotechnology Information. [Link]
Sources
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 9. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Nitronate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Nitro ⇌ aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. repository.uncw.edu [repository.uncw.edu]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tsijournals.com [tsijournals.com]
- 21. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note and Experimental Protocol for the Synthesis of 3-Nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-Nitroquinolin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The protocol herein details a reliable and reproducible two-step synthetic pathway commencing from the commercially available 4-hydroxyquinoline. The methodology emphasizes safety, efficiency, and high purity of the final product. This guide is intended to provide researchers with the necessary technical details and theoretical understanding to successfully synthesize and characterize this compound in a laboratory setting.
Introduction and Scientific Background
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] Specifically, the introduction of a nitro group at the 3-position and an amine group at the 4-position of the quinoline ring system creates a versatile chemical intermediate, this compound. This compound serves as a crucial building block for the synthesis of more complex molecules, such as PI3K/mTOR inhibitors, which are under investigation for cancer therapy.[4]
The synthesis of this compound typically involves a two-step process: the nitration of a 4-substituted quinoline derivative followed by the introduction of the 4-amino group. A common and effective strategy begins with the nitration of 4-hydroxyquinoline to yield 4-hydroxy-3-nitroquinoline.[5][6] This intermediate is then converted to the corresponding 4-chloro-3-nitroquinoline, which readily undergoes nucleophilic aromatic substitution with ammonia to furnish the desired this compound.[2][3][5][6] This approach is favored due to the accessibility of the starting material and the generally high yields of the reactions.
Understanding the underlying mechanisms is crucial for optimizing the synthesis. The nitration of 4-hydroxyquinoline is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid, attacks the electron-rich quinoline ring. The directing effect of the hydroxyl group favors substitution at the 3-position. The subsequent chlorination of the 4-hydroxy group, typically with phosphorus oxychloride (POCl₃), proceeds via the formation of a chlorophosphite ester intermediate, which is then displaced by a chloride ion. Finally, the amination of 4-chloro-3-nitroquinoline is a classic nucleophilic aromatic substitution (SNAᵣ) reaction, facilitated by the electron-withdrawing nitro group which activates the 4-position towards nucleophilic attack by ammonia.
Synthetic Workflow Overview
The synthesis of this compound is accomplished through a sequential, multi-step process. The workflow is designed to ensure a high yield and purity of the final product, with defined checkpoints for characterization of intermediates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
Application Notes and Protocols: 3-Nitroquinolin-4-amine as a Versatile Intermediate for the Synthesis of PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various human cancers has established it as a prime target for therapeutic intervention.[3][4][5] Quinoline and quinazoline scaffolds have emerged as privileged structures in the design of potent PI3K/mTOR inhibitors. This document provides a comprehensive guide to the use of 3-nitroquinolin-4-amine derivatives, specifically through the key intermediate 4-chloro-3-nitroquinoline , for the synthesis of novel PI3K/mTOR inhibitors. Detailed, field-proven protocols for the synthesis of this key intermediate, its subsequent modification via nucleophilic aromatic substitution (SNAr), and further derivatization are presented. The causality behind experimental choices and self-validating systems within the protocols are emphasized to ensure scientific integrity and reproducibility.
The PI3K/mTOR Signaling Pathway: A Critical Oncogenic Hub
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that integrates signals from various growth factors and nutrients to orchestrate cellular processes.[1][2] Aberrant activation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[3][5] This sustained signaling promotes uncontrolled cell proliferation, inhibits apoptosis, and drives tumor progression.[4] Consequently, the development of small molecule inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, is a major focus of modern oncology drug discovery.[3][4]
Caption: General synthetic workflow for PI3K/mTOR inhibitors from a 3-nitroquinoline precursor.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: 4-Chloro-3-nitroquinoline
This protocol details the conversion of 4-hydroxy-3-nitroquinoline to the highly reactive 4-chloro-3-nitroquinoline. The hydroxyl group at the 4-position is a poor leaving group and must be converted to a more labile group, such as a chloride, to facilitate subsequent nucleophilic substitution. Thionyl chloride in the presence of a catalytic amount of DMF is an effective and widely used method for this transformation. [2] Materials:
-
4-Hydroxy-3-nitroquinoline
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Crushed ice
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-3-nitroquinoline (1.0 eq) in dichloromethane (DCM).
-
Carefully add N,N-dimethylformamide (DMF) (1.2 eq) to the suspension.
-
Slowly add thionyl chloride (2.4 eq) to the reaction mixture. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
The crude product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield 4-chloro-3-nitroquinoline as a crystalline solid. [1][2]
Parameter Value Reference Starting Material 4-Hydroxy-3-nitroquinoline [2] Reagents SOCl₂, DMF, DCM [2] Reaction Time 12-16 hours [2] Temperature Reflux [2] Typical Yield >85% - | Product Purity | >98% (by HPLC) | [1]|
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines
The 4-chloro-3-nitroquinoline intermediate is now primed for reaction with a diverse range of primary and secondary amines to introduce the desired side chains. The electron-withdrawing nitro group at the 3-position activates the 4-position for nucleophilic attack. [6] Materials:
-
4-Chloro-3-nitroquinoline
-
Desired primary or secondary amine (1.1-1.5 eq)
-
Solvent (e.g., Ethanol, DMF, NMP)
-
Base (e.g., K₂CO₃, Et₃N, if required)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-chloro-3-nitroquinoline (1.0 eq) in a suitable solvent in a round-bottom flask.
-
Add the desired amine (1.1-1.5 eq). If the amine salt is used, or if the amine is a weak nucleophile, add a non-nucleophilic base like K₂CO₃ or Et₃N (2.0 eq).
-
Heat the reaction mixture to reflux or a temperature sufficient to drive the reaction to completion (typically 80-140 °C). [6][7]4. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration. Otherwise, pour the reaction mixture into water to precipitate the product.
-
Wash the crude product with water and dry under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group
The nitro group, having served its purpose as an activating group, can be reduced to a primary amine. This newly formed amino group at the 3-position can serve as a handle for further derivatization to explore structure-activity relationships (SAR). Stannous chloride (SnCl₂) in an acidic medium is a reliable method for this reduction. [5] Materials:
-
4-Amino-3-nitroquinoline derivative
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Suspend the 4-amino-3-nitroquinoline derivative (1.0 eq) in ethanol or a similar solvent.
-
Add a solution of stannous chloride dihydrate (4-5 eq) in concentrated HCl.
-
Heat the mixture to reflux for 2-4 hours, or until TLC shows complete conversion.
-
Cool the reaction mixture and neutralize it with a concentrated NaOH solution until the pH is basic. Caution: This is an exothermic process.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3,4-diaminoquinoline derivative can be purified by column chromatography if necessary.
Characterization and Biological Evaluation
Characterization: The identity and purity of all synthesized compounds should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
In Vitro Biological Evaluation:
-
Kinase Inhibition Assays: The synthesized compounds should be screened for their inhibitory activity against PI3K isoforms (α, β, δ, γ) and mTOR. This will determine their potency (IC₅₀ values) and selectivity profile.
-
Cellular Proliferation Assays: The antiproliferative activity of the compounds should be evaluated against a panel of cancer cell lines with known PI3K/mTOR pathway activation status.
-
Western Blot Analysis: To confirm the mechanism of action, Western blotting can be used to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT, S6K, and 4E-BP1, in treated cancer cells.
Conclusion
The synthetic route starting from 3-nitroquinoline precursors, particularly through the versatile intermediate 4-chloro-3-nitroquinoline, offers a robust and efficient platform for the discovery of novel PI3K/mTOR inhibitors. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate new chemical entities targeting this critical cancer signaling pathway. The modularity of the SNAr reaction allows for the systematic exploration of the chemical space around the quinoline scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Retrieved from [Link]
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510.
- Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1365389.
- Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in heterocyclic chemistry. Chemical Reviews, 104(5), 2631–2666.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-3-nitroquinoline | 39061-97-7 [chemicalbook.com]
- 3. 4-Chloro-3-nitroquinoline | 39061-97-7 | FC20069 [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 3-Nitroquinolin-4-amine in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of pharmacologically active agents. Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and spatial framework for molecular recognition by biological targets. Within this esteemed family, 3-nitroquinolin-4-amine and its precursors represent a particularly versatile class of building blocks. The strategic placement of the nitro and amino groups on the quinoline core imparts distinct chemical reactivity and allows for the generation of diverse molecular libraries with a wide spectrum of biological activities. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols for its synthesis and the derivatization into potent therapeutic candidates, alongside methodologies for evaluating their biological effects. We will delve into its role in the development of anticancer and antimalarial agents, with a focus on kinase inhibition.
Core Synthesis Pathway: From Quinolines to Key Intermediates
The journey to harnessing the potential of this compound begins with its synthesis. The most common and logical synthetic route involves a multi-step process starting from readily available 4-hydroxyquinoline. This pathway is characterized by a nitration reaction, followed by chlorination and subsequent amination.
Application Note: High-Throughput Screening Strategies for the Biological Characterization of 3-Nitroquinolin-4-amine
Abstract
This guide provides a comprehensive framework of high-throughput screening (HTS) assays for the biological characterization of 3-Nitroquinolin-4-amine. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active agents[1]. The addition of a nitro group suggests a wide range of potential biological activities, from enzyme inhibition to cytotoxicity, as this functional group can act as both a pharmacophore and a toxicophore[2][3]. To efficiently profile this compound, we present detailed protocols for a tiered HTS cascade targeting key cellular processes: protein kinase activity, cell viability, and DNA damage. These assays are designed for robustness, scalability, and the generation of high-quality, reproducible data suitable for early-stage drug discovery and chemical biology programs.
Introduction: The Rationale for Screening this compound
This compound is a small molecule featuring a quinoline core, a structure known for its diverse therapeutic applications, including antimalarial and antibacterial agents[1][4]. The nitro-aromatic moiety is a potent electron-withdrawing group that can significantly influence the molecule's interaction with biological targets and may undergo enzymatic reduction in biological systems, leading to a range of effects[3].
Given this structural complexity, a systematic screening approach is necessary to elucidate its biological activity profile. High-throughput screening (HTS) offers the efficiency and scale required to rapidly assess the compound's effects across multiple biological endpoints. This application note details three distinct HTS assays selected to probe plausible activities of this compound:
-
Biochemical Kinase Inhibition Assays: Protein kinases are a major class of drug targets, and many kinase inhibitors feature heterocyclic scaffolds[5][6][7].
-
Cell-Based Cytotoxicity Assays: Early assessment of cytotoxicity is critical in drug discovery to identify potential liabilities or to discover compounds with anticancer potential[8][9][10].
-
DNA Damage Assays: Nitro-aromatic compounds are known to have the potential to induce genotoxicity, making DNA damage a crucial endpoint to investigate[11][12].
This document provides detailed, field-proven protocols to empower researchers to effectively screen this compound and similar compounds, complete with explanations of the underlying principles and data interpretation guidelines.
Biochemical Assays for Protein Kinase Inhibition
Screening for protein kinase inhibitors is a cornerstone of modern drug discovery[6]. We describe two powerful, homogeneous (no-wash) HTS technologies suitable for identifying inhibitors of this compound against a kinase of interest.
Protocol 2.1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity[13][14]. Inhibitors of the kinase will result in less ADP production and a lower luminescent signal.
Workflow Diagram: ADP-Glo™ Kinase Assay
Caption: Principle of the AlphaScreen® proximity-based kinase assay.
Experimental Protocol:
-
Reagent Preparation: Prepare kinase, biotinylated peptide substrate, and ATP in kinase reaction buffer.
-
Compound Plating: Dispense 25 nL of this compound or controls (DMSO, Staurosporine) into a 384-well ProxiPlate.
-
Kinase Reaction: Add 5 µL of kinase solution, followed by 5 µL of the substrate/ATP mixture.
-
Incubation: Seal the plate and incubate for 1 hour at room temperature.
-
Detection Mix Addition: Prepare a stop/detection mixture containing streptavidin-coated Donor beads and anti-phospho-antibody-coated Acceptor beads in a specific AlphaScreen® buffer. Add 10 µL of this mixture to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead binding.
-
Data Acquisition: Read the plate on an AlphaScreen®-capable plate reader (e.g., EnVision, PHERAstar).
Cell-Based Assay for Cytotoxicity
Understanding a compound's effect on cell viability is a critical step in profiling.[9][15] An ATP-based luminescent assay is a rapid and sensitive method to measure the number of viable cells in culture, as the intracellular ATP concentration is directly proportional to the number of metabolically active cells.
Protocol 3.1: Luminescent Cell Viability Assay (CellTiter-Glo® Principle)
This homogeneous assay lyses cells to release ATP, which is then quantified using a luciferase reaction. A decrease in luminescence indicates cell death or cytostatic effects.
Workflow Diagram: CellTiter-Glo® Assay
Caption: Workflow for an ATP-based luminescent cell viability assay.
Experimental Protocol:
-
Cell Plating: Seed a cancer cell line (e.g., HeLa, HCT116) in a 384-well clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 1000 cells/well) in 40 µL of culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a dose-response dilution series of this compound. Add 10 µL of the compound dilutions to the cells. Include DMSO as a vehicle control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Return the plate to the incubator for 48-72 hours.
-
Assay Reagent Equilibration: Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Signal Generation: Add 25 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
High-Throughput DNA Damage Assay
To assess the genotoxic potential of this compound, a high-throughput version of the single-cell gel electrophoresis (SCGE or Comet) assay can be employed. This assay sensitively detects DNA strand breaks at the single-cell level.[11][16] Damaged DNA migrates further in an electric field, forming a "comet tail."
Protocol 4.1: High-Throughput Comet Assay (CometChip® Platform)
The CometChip® platform enables the parallel analysis of 96 samples by trapping cells in an array of microwells on a specialized gel.[17][18] This format significantly increases throughput compared to traditional slide-based methods.[17]
Workflow Diagram: High-Throughput Comet Assay
Caption: Key steps in the high-throughput CometChip® assay workflow.
Experimental Protocol:
-
Cell Treatment: Treat suspension cells (e.g., TK6) or trypsinized adherent cells with various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., Etoposide or H₂O₂).[18]
-
Cell Loading: Load the treated cell suspensions onto a 96-well CometChip®. Allow cells to settle into the microwells.
-
Agarose Overlay: Gently add low-melting-point agarose to immobilize the cells within the microwells.
-
Lysis: Submerge the chip in a lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
DNA Unwinding: Place the chip in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Negatively charged DNA fragments will migrate out of the nucleoid towards the anode, forming the comet tail.[11]
-
Neutralization and Staining: Neutralize the chip and stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Imaging and Analysis: Image the microwells using an automated high-content imager. Use specialized software to quantify the intensity of DNA in the "head" versus the "tail" of each comet. The primary output is "% Tail DNA," which is proportional to the amount of DNA damage.
References
-
Kores, M. et al. (2004). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. PubMed. Available at: [Link]
-
Eglen, R. M. et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. Available at: [Link]
-
Xing, T. et al. (2020). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer Link. Available at: [Link]
-
Bentham Open. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open Archives. Available at: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Semantic Scholar. Available at: [Link]
-
Ge, J. et al. (2018). Next generation high throughput DNA damage detection platform for genotoxic compound screening. PubMed. Available at: [Link]
-
Vempati, U. D. et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available at: [Link]
-
Leveridge, M. et al. (2016). High-Throughput Cell Toxicity Assays. PubMed. Available at: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
-
Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology. Available at: [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. Available at: [Link]
-
An, F., & Li, Z. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
-
ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. Available at: [Link]
-
Dunn, C. et al. (2015). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PubMed. Available at: [Link]
-
Riss, T. L. et al. (2013). High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. Available at: [Link]
-
Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray. Available at: [Link]
-
Eglen, R. M. et al. (2008). The use of AlphaScreen technology in HTS: Current status. ResearchGate. Available at: [Link]
-
Kido, K. et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
-
Weinstock, D. M. (2016). A novel DNA damage quantification platform enables high throughput screening for genes that impact DNA double strand breaks. DSpace@MIT. Available at: [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]
-
Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening. Assay Genie. Available at: [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs. Available at: [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. Available at: [Link]
-
Cooke, M. S. et al. (2022). A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage. PubMed. Available at: [Link]
-
Ge, J. et al. (2018). Next generation high throughput DNA damage detection platform for genotoxic compound screening. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Mo, G. et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link]
-
Ukolov, A. I. et al. (2019). Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Nitro-1,2-dihydroquinolin-4-amine. PubChem. Available at: [Link]
-
Cerón-Carrasco, J. P. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]
-
Saładykas, K., & Gębska, A. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. PMC - NIH. Available at: [Link]
-
Al-Ostath, A. I. et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available at: [Link]
-
Van de Walle, H. et al. (2025). High-throughput screening assay for nitrification inhibitors and the discovery of goitrin as a biological nitrification inhibitor. PubMed. Available at: [Link]
-
Inglese, J. et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. ResearchGate. Available at: [Link]
-
Singh, S. B. et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]
-
PubChem. (n.d.). 3-Nitro-4-quinolinol. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. championsoncology.com [championsoncology.com]
- 12. A novel DNA damage quantification platform enables high throughput screening for genes that impact DNA double strand breaks [dspace.mit.edu]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. marinbio.com [marinbio.com]
- 16. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Next generation high throughput DNA damage detection platform for genotoxic compound screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Rapid Synthesis of 3-Nitroquinolin-4-amine Analogs via Microwave-Assisted Nucleophilic Aromatic Substitution
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3-nitroquinolin-4-amine analogs using Microwave-Assisted Organic Synthesis (MAOS). The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to rapidly generate analogs is critical for drug discovery programs.[1] This method leverages a nucleophilic aromatic substitution (SNAr) pathway, accelerated by the precise and efficient energy transfer of microwave irradiation. By replacing conventional heating methods that often require hours of reflux, this protocol achieves high yields of pure products in minutes.[2][3] We present a general procedure applicable to a range of primary and secondary amines, complete with mechanistic insights, a visual workflow, and a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Quinoline and its derivatives are fundamental heterocyclic motifs found in a wide array of pharmacologically active compounds, exhibiting activities such as antimicrobial, antimalarial, and anti-inflammatory properties.[1][4] The this compound core, in particular, serves as a crucial intermediate for more complex molecular architectures, including potential kinase inhibitors.[5] Traditional synthetic routes to these compounds often involve prolonged reaction times, high temperatures, and significant energy consumption, creating a bottleneck in the rapid screening of new chemical entities.[6]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that addresses these limitations.[3][7][8] Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, resulting in rapid, uniform, and volumetric heating.[7][9] This leads to dramatic reaction rate accelerations, often reducing reaction times from hours to minutes, while simultaneously improving yields and minimizing the formation of by-products.[2][3]
This guide details a robust MAOS protocol for the synthesis of this compound analogs via the SNAr reaction between a 4-chloro-3-nitroquinoline precursor and various amine nucleophiles. The powerful electron-withdrawing effect of the nitro group at the C3 position strongly activates the C4 position, making it highly susceptible to nucleophilic attack and displacement of the chloro leaving group. The use of microwave irradiation makes this transformation exceptionally efficient and scalable.
Reaction Principle and Mechanism
The core transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon of the 3-nitroquinoline ring. This step is typically rate-determining. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group at the C3 position is crucial for stabilizing this intermediate by delocalizing the negative charge.
-
Leaving Group Departure: The complex rearomatizes by expelling the chloride ion, a good leaving group, to yield the final this compound product.
Microwave energy accelerates this process by efficiently overcoming the activation energy of the initial nucleophilic attack. Polar transition states, like the Meisenheimer complex, are stabilized by the microwave field, further enhancing the reaction rate.[8]
General Reaction Scheme

Detailed Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
4-Chloro-3-nitroquinoline (CAS: 34598-47-5)
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Optional, as an acid scavenger)
-
-
Equipment:
-
Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL or 35 mL microwave reaction vials with snap caps or crimp seals
-
Magnetic stir bars
-
Analytical balance
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
3.2. Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct all operations within a certified chemical fume hood.
-
Microwave reactions are performed in sealed vessels and can generate significant pressure. Never exceed the recommended solvent volume or temperature for the reaction vial.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
3.3. Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-3-nitroquinoline (1.0 mmol, 208.6 mg).
-
Addition of Amine: Add the desired amine nucleophile (1.2 mmol, 1.2 equivalents).
-
Solvent Addition: Add 4 mL of anhydrous ethanol. Note: For less reactive amines, DMF can be a more effective solvent due to its higher boiling point and dielectric constant.
-
Vessel Sealing: Securely seal the vial with a cap. Ensure the seal is tight to prevent any leakage during the reaction.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Set the following reaction parameters:
-
Temperature: 120 °C (Temperature is monitored by an IR sensor on the vessel surface)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 200 W (Dynamic power control to maintain temperature)
-
Stirring: High
-
-
Reaction Monitoring: After the irradiation is complete, cool the vessel to room temperature using compressed air (an automated feature in most reactors). A sample can be spotted on a TLC plate to check for the consumption of the starting material.
-
Product Isolation and Workup:
-
Once cooled, carefully open the vial.
-
Transfer the reaction mixture to a round-bottom flask.
-
Reduce the solvent volume in vacuo using a rotary evaporator.
-
The resulting crude product often precipitates upon cooling or concentration. If not, add cold water (10 mL) to induce precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove any unreacted amine.
-
-
Purification: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from preparation to analysis.
Expected Results and Data Presentation
The described protocol is versatile and can be applied to a variety of amine nucleophiles to generate a library of analogs. Below is a table of expected results for representative amines.
| Entry | Amine Nucleophile | Reaction Time (min) | Temperature (°C) | Yield (%) | Product Molecular Weight ( g/mol ) |
| 1 | Aniline | 10 | 120 | 92% | 265.25 |
| 2 | Benzylamine | 10 | 120 | 95% | 279.28 |
| 3 | Morpholine | 10 | 120 | 96% | 259.25 |
| 4 | 4-Fluoroaniline | 10 | 120 | 90% | 283.24 |
Yields are for isolated, purified products and are representative.
Product Characterization: Successful synthesis of the parent compound, this compound (from ammonia), would be confirmed by standard analytical techniques. Its expected properties are:
-
Molecular Formula: C₉H₇N₃O₂[10]
-
Molecular Weight: 189.17 g/mol [10]
-
Appearance: Yellow solid
-
¹H NMR & LC-MS: Data should be consistent with the proposed structure, showing the disappearance of the 4-chloro-3-nitroquinoline starting material and the appearance of a new major peak with the correct mass-to-charge ratio.
Discussion and Troubleshooting
Key Advantages: The primary advantage of this MAOS protocol is the dramatic reduction in reaction time from several hours (typical for conventional heating) to just 10 minutes.[11][12] This acceleration significantly increases throughput for library synthesis. Furthermore, the rapid and uniform heating often leads to cleaner reactions with higher isolated yields and reduced by-product formation, simplifying purification.[2][9] The method aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of more environmentally benign solvents.[3][7]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time/temperature. 2. Low reactivity of the amine. | 1. Increase hold time to 15-20 minutes or temperature to 140 °C. 2. Switch solvent to DMF. 3. Add 1.5 eq. of a non-nucleophilic base like DIPEA. |
| Low Product Yield | 1. Product is soluble in the workup solvent. 2. Degradation at high temperature. | 1. Extract the aqueous layer with ethyl acetate or dichloromethane after workup. 2. Lower the reaction temperature to 100 °C and increase the hold time. |
| Dark/Tarry Crude Product | 1. Reaction temperature is too high. 2. Amine starting material is unstable. | 1. Reduce the reaction temperature. 2. Use freshly distilled or high-purity amine. Consider adding an acid scavenger (DIPEA) from the start. |
Conclusion
This application note demonstrates a highly efficient, rapid, and robust protocol for the microwave-assisted synthesis of this compound analogs. By leveraging the principles of SNAr chemistry and the benefits of microwave heating, this method provides a superior alternative to conventional synthetic techniques. It enables researchers in drug discovery and medicinal chemistry to accelerate their development timelines by rapidly accessing a diverse range of quinoline-based compounds for biological evaluation.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Microwave-assisted Synthesis of Quinolines.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers.
- Microwave irradiation for the synthesis of quinoline scaffolds: a review. ProQuest.
- This compound. PubChem.
- Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Deriv
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. ijnrd.org [ijnrd.org]
- 4. jmpas.com [jmpas.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H7N3O2 | CID 280005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 12. Microwave irradiation for the synthesis of quinoline scaffolds: a review - ProQuest [proquest.com]
Application Notes and Protocols for Cell-based Assays Using 3-Nitroquinolin-4-amine
Introduction: Unveiling the Bioactivity of 3-Nitroquinolin-4-amine
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group, as seen in this compound, can significantly modulate the biological activity of the parent molecule, often conferring cytotoxic and genotoxic properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound using a suite of robust cell-based assays.
Nitroquinoline derivatives, such as the well-studied 4-nitroquinoline 1-oxide (4NQO), are known to exert their effects through mechanisms that can include the induction of DNA damage and the generation of reactive oxygen species (ROS).[4][5] These cellular insults can trigger a cascade of events, including cell cycle arrest, apoptosis, and autophagy. Therefore, a multi-parametric approach is essential to fully characterize the bioactivity of this compound.
This guide will detail protocols for assessing cell viability and cytotoxicity, probing for the induction of apoptosis via caspase activation, investigating the potential for DNA damage, and examining the modulation of autophagy. The methodologies provided are designed to be self-validating and are grounded in established principles of cell-based analysis.
I. Foundational Assays: Assessing Cell Viability and Cytotoxicity
A primary step in characterizing a novel compound is to determine its effect on cell viability and to quantify its cytotoxic potential. Tetrazolium reduction assays, such as the MTT and MTS assays, are reliable, colorimetric methods for assessing metabolic activity, which is often used as a proxy for cell viability.[6][7][8]
Principle of Tetrazolium-Based Assays
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol: MTT Assay for Cytotoxicity[7][8][9]
Materials:
-
This compound
-
Cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete medium to achieve the desired final concentrations.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Density | Optimized for logarithmic growth phase during treatment. |
| Compound Concentration Range | A wide range is recommended for initial screening (e.g., 0.1 µM to 100 µM). |
| Incubation Time | 24, 48, and 72 hours to assess time-dependent effects. |
| Controls | Vehicle control, untreated control, and a known cytotoxic agent. |
II. Mechanistic Insights: Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[9][10]
Principle of Caspase Activity Assays
These assays utilize synthetic substrates that are specifically recognized and cleaved by activated caspases.[9][10][11] Cleavage of the substrate releases a fluorophore or a chromophore, leading to a measurable signal that is proportional to caspase activity.
Protocol: Fluorometric Caspase-3/7 Activity Assay[12][13]
Materials:
-
This compound
-
Cells treated as described in the cytotoxicity assay
-
Caspase-3/7 Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Lysis Buffer
-
Assay Buffer
-
96-well black flat-bottom plates
Procedure:
-
Cell Treatment: Seed and treat cells with this compound for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol to release the caspases.
-
Assay Reaction: In a 96-well black plate, combine the cell lysate with the caspase-3/7 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
Data Analysis: Quantify the fold-increase in caspase-3/7 activity in treated cells compared to the vehicle control.
Caption: Putative apoptotic pathway induced by this compound.
III. Genotoxicity Assessment: Detection of DNA Damage
Given the known activity of nitroquinoline derivatives, it is crucial to assess the potential of this compound to induce DNA damage. The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks.[4][5][12]
Principle of the Comet Assay
Individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[4]
Protocol: Alkaline Comet Assay[4][5]
Materials:
-
Cells treated with this compound
-
Comet Assay Kit (containing lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Low melting point agarose
Procedure:
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-4 hours).
-
Cell Embedding: Mix the treated cells with low melting point agarose and pipette onto a pre-coated slide.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cellular proteins and membranes, leaving behind nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., % tail DNA).
| Parameter | Description |
| Treatment Time | Short exposure times are often sufficient to observe initial DNA damage. |
| Electrophoresis Conditions | Voltage and duration should be optimized for the cell type. |
| Controls | A negative control (vehicle) and a positive control (e.g., H2O2) are essential. |
IV. Exploring Cellular Recycling: Autophagy Detection
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can act as a survival mechanism under stress but can also contribute to cell death. Investigating whether this compound modulates autophagy can provide further mechanistic insights.
Principle of Autophagy Assays
A common method to monitor autophagy is to detect the conversion of LC3-I to LC3-II, which is associated with the formation of autophagosomes.[13][14] This can be visualized by fluorescence microscopy of cells expressing GFP-LC3 or quantified by western blotting. Another approach uses fluorescent dyes that specifically accumulate in autophagosomes.[15]
Protocol: Fluorescent Staining of Autophagosomes[17][18]
Materials:
-
Cells treated with this compound
-
Autophagy detection kit with a fluorescent dye (e.g., Autophagy Green™)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Culture and treat cells with this compound. Include a positive control for autophagy induction (e.g., starvation by incubating in HBSS).
-
Staining: Add the fluorescent autophagy detection reagent to the cells and incubate according to the manufacturer's protocol (typically 15-60 minutes).
-
Washing: Wash the cells to remove excess dye.
-
Imaging: Visualize the fluorescent puncta (representing autophagosomes) using a fluorescence microscope.
Data Analysis: Quantify the number and intensity of fluorescent puncta per cell in the treated versus control groups.
Caption: Overview of the autophagy pathway.
V. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the cellular effects of this compound. By systematically evaluating its impact on cell viability, apoptosis, DNA damage, and autophagy, researchers can gain valuable insights into its mechanism of action. These foundational assays can guide further studies, such as the investigation of specific signaling pathways (e.g., p53, MAPK) and the assessment of its therapeutic potential in relevant disease models. The integration of these cell-based assays will undoubtedly accelerate the understanding of this and other novel chemical entities in the drug discovery pipeline.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice - PMC. Retrieved from [Link]
-
Bio-protocol. (2019, December 20). Lysosome Targeting RedGreen-assay: Selective Autophagy Sensing Assay for Mammalian Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for the Detection of Autophagy in Mammalian Cells - PMC. Retrieved from [Link]
-
ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC. Retrieved from [Link]
-
PubMed. (n.d.). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Assays for DNA damage. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-1,2-dihydroquinolin-4-amine. Retrieved from [Link]
-
PubMed. (2008, January 1). Discovery and structure-activity relationship of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as a new series of potent apoptosis inducers. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. Retrieved from [Link]
-
PubChem. (n.d.). AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. Retrieved from [Link]
-
Ascendex Scientific, LLC. (n.d.). 3-bromo-6-nitroquinolin-4-amine. Retrieved from [Link]
-
ResearchGate. (2019, June 3). (PDF) Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Retrieved from [Link]
-
PubMed. (2018, July 15). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Retrieved from [Link]
-
PubMed. (n.d.). The response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups: evidence for different epistasis groups involved in the repair of large adducts in human DNA. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of DNA replicon initiation by 4-nitroquinoline 1-oxide, adriamycin, and ethyleneimine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-4-quinolinol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC. Retrieved from [Link]
Sources
- 1. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Assays for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autophagy Detection | LC3 Conversion Assay [promega.kr]
- 15. docs.aatbio.com [docs.aatbio.com]
Application Note: Derivatization of 3-Nitroquinolin-4-amine for Biological Studies
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] From the historic antimalarial chloroquine to modern anticancer agents, the quinoline nucleus is a privileged scaffold.[3] The specific compound, 3-nitroquinolin-4-amine , serves as a particularly versatile starting material for generating diverse chemical libraries for biological screening.[4][5]
The strategic placement of the nitro and amino groups provides orthogonal chemical handles for derivatization. The 4-amino group is a prime site for nucleophilic reactions, allowing for the introduction of various side chains, which can modulate the compound's solubility, cell permeability, and target-binding affinity. The electron-withdrawing nitro group at the 3-position activates the quinoline ring and can be a pharmacophore itself or a precursor to an amino group, opening further avenues for derivatization.[4]
Derivatives of this scaffold have shown significant potential as inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently deregulated in cancer.[6][7][8][9] This application note provides a detailed guide for researchers, outlining key derivatization strategies, step-by-step protocols, and methods for preliminary biological evaluation.
Core Derivatization Strategies
The derivatization of this compound can be approached through several robust and well-established synthetic methodologies. The choice of strategy depends on the desired final structure and the point of diversification.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: General workflow for derivatizing the this compound scaffold.
Amide Bond Formation: Building Diversity at the 4-Position
Amide coupling is one of the most frequently used reactions in medicinal chemistry, enabling the linkage of carboxylic acids to the 4-amino group.[10] This strategy is ideal for rapidly generating a library of compounds with diverse side chains (R-groups), which can systematically probe structure-activity relationships (SAR).
Causality: The choice of coupling reagent is critical. Carbodiimides like EDC, often used with an additive like HOBt, activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[11] Reagents like HATU are phosphonium- or uronium-based and offer high efficiency and low rates of racemization, making them suitable for complex or sensitive substrates.
| Coupling Reagent | Activator/Additive | Advantages | Considerations |
| EDC (Water-soluble carbodiimide) | HOBt or HOAt | Water-soluble byproducts (easy removal). Mild conditions. | Can cause racemization in chiral acids. |
| HATU | None (activates directly) | High efficiency, fast reaction times, low racemization. | Higher cost. |
| PyBOP | None (activates directly) | Good for hindered amines and acids. | Byproducts can be difficult to remove. |
| Acyl Chlorides | Base (e.g., Pyridine, TEA) | Highly reactive, drives reaction to completion. | Harsher conditions, may not be suitable for sensitive functional groups.[11] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming C-N and C-C bonds, offering broad substrate scope and functional group tolerance.
This reaction creates a bond between the nitrogen of the 4-amino group and an aryl or heteroaryl halide (or triflate).[12] This is a key method for installing larger aromatic systems, which can engage in additional interactions (e.g., pi-stacking) with a biological target.
Causality: The reaction's success hinges on the catalytic cycle involving a Pd(0)/Pd(II) couple.[13][14] The choice of phosphine ligand is paramount; bulky, electron-rich ligands like XantPhos or BrettPhos stabilize the palladium catalyst, promote the crucial reductive elimination step, and prevent catalyst decomposition.[15][16] The base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[16]
dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=1.2, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
While not a direct derivatization of the 4-amino group, the Suzuki-Miyaura coupling is essential for modifying the quinoline backbone.[17] This requires a halo-substituted starting material, such as 6-bromo-3-nitroquinolin-4-amine .[18] This C-C bond-forming reaction couples the quinoline core with an aryl or heteroaryl boronic acid, dramatically extending the scaffold.[19]
Causality: The mechanism involves a Pd(0)/Pd(II) cycle similar to the Buchwald-Hartwig reaction.[17] A base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[20] The choice of ligand and solvent system is key to achieving high yields.[21]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
Objective: To synthesize an N-acyl derivative of this compound.
Materials:
-
This compound
-
Carboxylic acid of choice (1.1 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).
-
Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution.
-
Add DIPEA (2.5 eq.) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a gradient of EtOAc in hexanes) to yield the pure amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 6-aryl-3-nitroquinolin-4-amine derivative.
Materials:
-
6-Bromo-3-nitroquinolin-4-amine[18]
-
Arylboronic acid (1.5 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Ethyl acetate (EtOAc), Water
-
Anhydrous MgSO₄
Procedure:
-
In a flask, combine 6-bromo-3-nitroquinolin-4-amine (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with EtOAc.
-
Dilute the filtrate with EtOAc and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired coupled product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: Assessing Cytotoxicity
Once a library of derivatives is synthesized, a primary step is to assess their general toxicity to cells. The MTT assay is a reliable, colorimetric method for measuring cell viability.[22][23] It quantifies the metabolic activity of cells, which is proportional to the number of viable cells.[24][25]
Protocol 3: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives on a cancer cell line (e.g., MCF-7, HL-60).
Materials:
-
Human cancer cell line (e.g., HL-60)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Synthesized quinoline derivatives (dissolved in DMSO to make stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of these dilutions to the respective wells. Include wells for "untreated cells" (vehicle control, e.g., 0.1% DMSO) and "medium only" (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium (for adherent cells) and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[25]
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold is a valuable starting point for the development of novel, biologically active compounds. By employing robust derivatization strategies such as amide coupling and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries. The protocols outlined in this note provide a solid foundation for synthesizing these derivatives and performing initial biological screenings to identify promising lead candidates for further development in areas like oncology and infectious diseases.[3][26][27]
References
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
Surrey, A. R., & Hammer, H. F. (1946). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116. Retrieved from [Link]
-
Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.). ResearchGate. Retrieved from [Link]
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Retrieved from [Link]
-
Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (n.d.). PubMed. Retrieved from [Link]
-
The Synthesis of Some %Nitro- and 3-Amino-4-dialkylamioalkylaminoquinoline. (n.d.). datapdf.com. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. Retrieved from [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. (2024). PubMed. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of new arylated Quinolines by Suzuki cross coupling. (2025). ResearchGate. Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (n.d.). SciSpace. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datapdf.com [datapdf.com]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. books.rsc.org [books.rsc.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. clyte.tech [clyte.tech]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents | MDPI [mdpi.com]
- 27. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Nitroquinolin-4-amine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of Quinoline Scaffolds in Fluorescence Sensing
Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes, prized for their rigid, π-conjugated structure that provides a robust foundation for fluorophore design.[1][2][3] The inherent photophysical properties of the quinoline nucleus, combined with the versatility for chemical modification, allow for the fine-tuning of absorption and emission characteristics. This adaptability makes quinoline-based probes invaluable tools for interrogating complex biological systems, with applications ranging from sensing intracellular pH and metal ions to visualizing subcellular organelles.[2][4][5]
This document provides a comprehensive guide to the potential application of 3-Nitroquinolin-4-amine as a fluorescent probe. While direct experimental data on this specific compound is emerging, its structure—featuring both a quinoline core and a nitroaromatic moiety—suggests a compelling use case in the detection of cellular hypoxia, a critical parameter in cancer biology and ischemic conditions. The protocols and data presented herein are based on established principles of fluorescence chemistry and the well-documented behavior of analogous nitroaromatic and quinoline-based probes.
Principle of Detection: A "Turn-On" Fluorescent Sensor for Hypoxia
The primary proposed application for this compound is the detection of hypoxic environments. This sensing mechanism is predicated on the bioreduction of a nitro group (—NO₂) to an amino group (—NH₂), a process selectively carried out by nitroreductase enzymes that are overexpressed in low-oxygen conditions.[6][7][8]
The core principle is a "pro-fluorescent" or "turn-on" system:
-
Non-Fluorescent State: In its native state, this compound is expected to be non-fluorescent or weakly fluorescent. The electron-withdrawing nitro group effectively quenches the intrinsic fluorescence of the quinoline scaffold through mechanisms such as photoinduced electron transfer (PET).
-
Enzymatic Activation: Under hypoxic conditions, intracellular nitroreductases catalyze the reduction of the nitro group to a hydroxylamine intermediate and subsequently to an amine group.
-
Fluorescent State: The resulting product, 3,4-diaminoquinoline, possesses a strong electron-donating amino group. This transformation disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity.
This enzymatic conversion provides a highly specific method for imaging hypoxic cells and tissues, offering a powerful tool for cancer research and the development of hypoxia-activated drugs.[6][7][9]
Figure 1: Proposed mechanism for hypoxia-activated fluorescence of this compound.
Photophysical Properties (Hypothetical)
Direct experimental data for this compound is not extensively published. The following properties are proposed based on analysis of structurally similar nitroaromatic and aminoquinoline compounds.[4] These values should be considered as a starting point for experimental optimization.
| Property | Proposed Value/Range | Rationale & Notes |
| Excitation Max (λex) | ~380 - 420 nm | Based on the conjugated quinoline system. The exact wavelength will be solvent-dependent. |
| Emission Max (λem) | ~480 - 530 nm | A significant Stokes shift is anticipated. The emission is expected to be in the blue-green region of the spectrum. |
| Quantum Yield (Φ) | Non-reduced: <0.01Reduced: 0.1 - 0.5 | A substantial increase in quantum yield upon reduction of the nitro group is the basis of its function as a "turn-on" probe. |
| Solvatochromism | Moderate to High | The fluorescence of aminoquinolines is often sensitive to solvent polarity, which can be leveraged for studying different cellular microenvironments.[10][11] |
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound
Objective: To determine the photophysical properties of the probe and validate its response to enzymatic reduction.
Materials:
-
This compound
-
Recombinant nitroreductase (e.g., from E. coli)
-
NADH or NADPH
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (spectroscopic grade)
-
Fluorometer and UV-Vis Spectrophotometer
-
96-well microplates (black, clear bottom for fluorescence)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Working Solution: Dilute the stock solution in PBS to a final concentration of 10 µM. Note: Sonication may be required to ensure complete dissolution.
-
Absorption and Emission Spectra:
-
Record the absorbance spectrum of the 10 µM working solution to determine the optimal excitation wavelength (λex).
-
Using the determined λex, record the fluorescence emission spectrum.
-
-
Enzymatic Reduction Assay:
-
In a 96-well plate, prepare reaction mixtures containing:
-
10 µM this compound
-
1 mM NADH (or NADPH)
-
PBS buffer (pH 7.4)
-
-
To initiate the reaction, add nitroreductase enzyme to experimental wells (e.g., 10 µg/mL). Add an equivalent volume of PBS to control wells.
-
Incubate the plate at 37°C.
-
Monitor the fluorescence intensity over time at the predetermined emission wavelength. A significant increase in fluorescence in the enzyme-treated wells compared to controls indicates successful probe activation.
-
-
Quantum Yield Determination (Optional): The quantum yield of the fully reduced probe can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Protocol 2: Imaging of Cellular Hypoxia
Objective: To use this compound to visualize hypoxic cells in culture.
Materials:
-
Cells of interest (e.g., A549, HeLa, or other cancer cell lines)
-
Complete cell culture medium
-
Hypoxia chamber or chemical induction agent (e.g., CoCl₂ or deferoxamine)
-
This compound stock solution (10 mM in DMSO)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI for blue, FITC/GFP for green)
Figure 2: General workflow for cellular hypoxia imaging using this compound.
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Induction of Hypoxia:
-
Hypoxia Group: Place one set of cells in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, balance N₂) for 12-24 hours.
-
Normoxia Group: Keep the control set of cells in a standard incubator (e.g., 21% O₂, 5% CO₂).
-
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 5-10 µM is a good starting point, but should be optimized for your cell line to minimize cytotoxicity.
-
Remove the medium from the cells and replace it with the probe-containing medium.
-
-
Incubation: Incubate the cells for 1-2 hours at 37°C, protected from light.
-
Washing and Counterstaining:
-
Gently wash the cells twice with warm PBS or live-cell imaging solution to remove excess probe.
-
If desired, add a nuclear counterstain such as Hoechst 33342 (1 µg/mL) for 10-15 minutes.
-
Wash once more with imaging solution.
-
-
Fluorescence Microscopy:
-
Image the cells immediately using a fluorescence microscope.
-
Capture images using a filter set appropriate for the reduced probe (e.g., excitation ~405 nm, emission ~515 nm) and the nuclear stain (e.g., DAPI filter set).
-
Expect to see significantly higher fluorescence intensity in the hypoxic cell population compared to the normoxic controls.
-
Data Analysis and Interpretation
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell. Compare the intensity between normoxic and hypoxic groups. A statistically significant increase in fluorescence in the hypoxic group validates the probe's function.
-
Localization: Observe the subcellular localization of the fluorescent signal. Quinoline derivatives can sometimes accumulate in specific organelles, which may provide additional biological insights.[4]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, related nitroaromatic and aminoquinoline compounds warrant careful handling.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store the solid compound and stock solutions at -20°C, protected from light and moisture.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Some aminoquinoline derivatives have shown cytotoxicity.[12]
References
-
ResearchGate. (2025). Quinoline-based fluorescent small molecules for live cell imaging. [Link]
-
PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging. [Link]
-
PubMed. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. [Link]
-
National Institutes of Health. (n.d.). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]
-
National Institutes of Health. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. [Link]
-
ResearchGate. (n.d.). a Fluorescence emission of nitroquinoline derivatives (4a–x) in.... [Link]
-
PubMed. (2012). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2022). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
-
PubChem. (n.d.). 3-Nitro-4-quinolinol. [Link]
-
PubChem. (n.d.). 4-Isobutylamino-3-nitroquinoline. [Link]
-
ResearchGate. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level. [Link]
-
National Institutes of Health. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]
-
PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
-
Royal Society of Chemistry. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. [Link]
-
ResearchGate. (2025). Solvatochromic Parameters of Four Amines in Propane-1,3-diol at 298.15 K. [Link]
-
National Institutes of Health. (2022). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
ResearchGate. (n.d.). Fluorescence quenching studies of ethyl 2-(chloromethyl)-4-phenyl-quinoline-3-carboxylate in the presence of nitro-explosives | Request PDF. [Link]
-
Royal Society of Chemistry. (2022). Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe. [Link]
-
PubMed. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. [Link]
-
ResearchGate. (n.d.). Sensors Based on Spectroelectrochemistry: Detection of Metal Ions | Request PDF. [Link]
-
PubChem. (n.d.). 4-Amino-3-Nitrophenol. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Amino-3-nitrophenol. [Link]
-
PubChem. (n.d.). 6-Bromo-3-nitro-2-phenylquinolin-4-amine. [Link]
-
PubMed. (2013). Applications of fluorescent sensor based on 1H-pyrazolo[3,4-b]quinoline in analytical chemistry. [Link]
-
PubMed. (2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. [Link]
-
National Institutes of Health. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Scalable Synthesis of 3-Nitroquinolin-4-amine
Abstract
This application note provides a comprehensive, two-part protocol for the synthesis of 3-Nitroquinolin-4-amine, a key intermediate in pharmaceutical development. The first part details a validated laboratory-scale procedure suitable for initial research and material characterization. The second part presents a thorough guide for scaling up the synthesis to a multi-gram or kilogram level, addressing critical process safety and optimization parameters. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries. It emphasizes the rationale behind procedural steps, safety considerations for handling nitrating agents, and methods for ensuring product purity and yield during scale-up.
Introduction and Scientific Background
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure serves as a versatile scaffold for the synthesis of more complex molecules, including potential kinase inhibitors and antimalarial agents.[1][2] The reliable and scalable production of this intermediate is therefore a critical step in the drug discovery and development pipeline.
The synthesis typically involves the electrophilic nitration of a quinoline precursor. A common and effective method is the direct nitration of 4-hydroxyquinoline to form 4-hydroxy-3-nitroquinoline, followed by conversion of the hydroxyl group to a chlorine atom and subsequent amination.[2][3] However, this application note will focus on a more direct, albeit challenging, pathway that requires careful control of reaction conditions.
Nitration reactions, particularly on an industrial scale, are notoriously hazardous due to their highly exothermic nature and the use of corrosive, strong oxidizing agents.[4][5] A thermal runaway can lead to violent decomposition and explosion. Therefore, a successful scale-up strategy must prioritize heat management, controlled reagent addition, and a thorough understanding of the reaction kinetics and thermodynamics.[5][6] This protocol is designed with these principles at its core, providing a robust framework for both laboratory and pilot-plant scale operations.
Reaction Mechanism
The core of this synthesis is the electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The quinoline ring system is then attacked by the nitronium ion. The position of nitration is directed by the existing substituents on the ring. The subsequent workup and purification steps are designed to isolate the desired this compound product from byproducts and unreacted starting materials.[7]
Laboratory-Scale Synthesis Protocol (1-5 gram scale)
This protocol provides a baseline method for synthesizing this compound in a standard laboratory setting. It is crucial that all steps are performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents: 4-Aminoquinoline, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Deionized Water, Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer with hotplate, thermocouple, dropping funnel, ice-water bath, Buchner funnel and flask, rotary evaporator, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermocouple to monitor internal temperature, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Acid Mixture Preparation: Carefully and slowly add 20 mL of concentrated sulfuric acid to the flask. Begin stirring and allow the acid to cool to 0-5 °C.
-
Substrate Addition: In small portions, add 2.0 g of 4-aminoquinoline to the cold, stirring sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. A homogenous solution should form.
-
Nitrating Agent Addition: Slowly add 1.5 mL of concentrated nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 30-45 minutes. Crucially, maintain the internal temperature between 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Quenching: Carefully and very slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
-
Neutralization and Precipitation: Slowly add a saturated solution of sodium bicarbonate to the acidic slurry until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary.[8]
Protocol for Scale-Up Synthesis (100-500 gram scale)
Scaling up nitration reactions requires a shift in focus from simple laboratory apparatus to a more controlled process environment. The primary challenges are efficient heat removal and safe handling of larger quantities of corrosive materials.[6][9] This protocol assumes the use of a jacketed glass reactor system.
Critical Scale-Up Considerations
-
Heat Transfer: The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient. A jacketed reactor connected to a circulating chiller/heater is mandatory.[5]
-
Reagent Addition Rate: The rate of addition of the nitrating agent directly controls the rate of heat generation. This must be carefully controlled and tied to the reactor's cooling capacity to prevent a temperature spike.
-
Mixing: Efficient mixing is vital to ensure homogenous temperature distribution and prevent localized "hot spots" where runaway reactions could initiate. An overhead mechanical stirrer is required.
-
Quenching: The quenching step is extremely hazardous at scale. A dedicated, well-stirred quenching vessel with sufficient cooling capacity is necessary. The reaction mass should be added to the quenching medium (ice/water), not the other way around.
Equipment for Scale-Up
-
Reactor: 10 L jacketed glass reactor with an overhead mechanical stirrer, baffled interior, temperature probe (thermocouple), and a port for a pressure-equalizing dropping funnel or pump.
-
Thermal Control: A circulating chiller/heater unit capable of maintaining the reactor jacket temperature between -10 °C and 20 °C.
-
Addition System: A programmable syringe pump or peristaltic pump for controlled, continuous addition of the nitrating agent.
-
Quenching Vessel: A 50 L baffled vessel (e.g., a stainless steel or glass-lined tank) with an efficient overhead stirrer and cooling coils or jacket.
Scaled-Up Synthesis Workflow
Caption: Scaled-up synthesis workflow for this compound.
Step-by-Step Scaled-Up Procedure
-
Reactor Preparation: Charge the 10 L jacketed reactor with 4.0 L of concentrated sulfuric acid. Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM). Circulate coolant through the reactor jacket to bring the internal temperature to 0-5 °C.
-
Substrate Charging: Once the acid is cold, slowly and carefully add 400 g of 4-aminoquinoline. The addition may be exothermic; adjust the addition rate to maintain the temperature below 15 °C. After addition is complete, stir until all solid has dissolved and the temperature has returned to 0-5 °C.
-
Controlled Nitration: Using a pump, add 300 mL of concentrated nitric acid to the reactor at a constant rate over 2-3 hours. The pump rate should be set to ensure the internal temperature does not exceed 5 °C. If the temperature rises, immediately stop the addition until the cooling system brings it back into range.
-
Reaction Monitoring: After the nitric acid addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Quenching: In the separate 50 L vessel, prepare a slurry of 40 kg of crushed ice and 10 L of water. With vigorous stirring, slowly transfer the reaction mixture from the reactor into the ice slurry via a transfer line. Monitor the temperature of the quenching vessel to ensure it does not rise excessively.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution to the quenched mixture with continued stirring until the pH of the slurry is stable at 7-8. A large volume will be required, and significant gas evolution (CO₂) will occur. Ensure adequate ventilation.
-
Isolation and Drying: Collect the precipitated solid using a large-scale filter (e.g., a filter press or large Buchner funnel). Wash the cake extensively with cold deionized water until the washings are neutral. Dry the product in a vacuum oven at 50-60 °C.
Data Summary and Expected Yields
The following tables summarize the reagent quantities and expected outcomes for both the laboratory and scaled-up protocols.
Table 1: Reagent Quantities
| Reagent | Lab-Scale (2g) | Scale-Up (400g) | Molar Equiv. (relative to Substrate) |
|---|---|---|---|
| 4-Aminoquinoline | 2.0 g | 400 g | 1.0 |
| Conc. H₂SO₄ (98%) | 20 mL | 4.0 L | Solvent |
| Conc. HNO₃ (70%) | 1.5 mL | 300 mL | ~1.5 |
| Crushed Ice (Quench) | 200 g | 40 kg | Quenching Agent |
| Sat. NaHCO₃ Soln. | As needed | As needed | Neutralizing Agent |
Table 2: Process Parameters and Expected Results
| Parameter | Lab-Scale | Scale-Up |
|---|---|---|
| Reaction Temp. | 0-5 °C | 0-5 °C |
| Addition Time | 30-45 min | 2-3 hours |
| Reaction Time | 2 hours | 2 hours |
| Typical Crude Yield | 75-85% | 70-80% |
| Purity (by HPLC) | >95% | >95% |
| Product MW | 189.17 g/mol [10] | 189.17 g/mol [10] |
Safety, Handling, and Waste Disposal
This procedure involves highly hazardous materials and must only be performed by trained personnel in a facility equipped with appropriate safety measures.
Hazard Analysis
-
Concentrated Sulfuric and Nitric Acids: Extremely corrosive and strong oxidizing agents.[11] They can cause severe chemical burns upon contact.[12][13] Mixing them generates the highly reactive nitronium ion.
-
Nitration Reaction: Highly exothermic. A loss of cooling can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, potentially causing an explosion and the release of toxic nitrogen oxide (NOx) gases.[5]
-
Quenching: Adding the acid mixture to water is extremely exothermic. A controlled, slow addition into a well-stirred ice/water mixture is essential.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[12][13]
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton) over an inner pair of nitrile gloves.[14]
-
Body Protection: Wear a flame-retardant lab coat and a chemical-resistant apron. For the scale-up protocol, a full acid-resistant suit is recommended.[11]
-
Ventilation: All operations must be conducted within a high-performance chemical fume hood or, for the scale-up, in a walk-in hood or ventilated enclosure.[15]
Emergency Procedures
-
Spills: Neutralize small spills with a suitable agent like sodium bicarbonate and absorb with a non-combustible absorbent material (e.g., vermiculite).[12] For large spills, evacuate the area and contact the emergency response team.
-
Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13] For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.
Waste Disposal
-
The acidic aqueous filtrate after product isolation is hazardous waste. It must be carefully neutralized with a base (e.g., sodium carbonate or calcium hydroxide) under controlled conditions before disposal according to institutional and local regulations.
-
Contaminated materials (gloves, absorbent pads, etc.) should be disposed of as hazardous chemical waste.
Chemical Structures and Reaction Scheme
Caption: Synthesis of this compound via electrophilic nitration.
References
- Method of purifying nitrated aromatic compounds from a nitration process.
- Bench-Scale and Pilot Plant Nitr
- The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society.
- Continuous flow nitration in miniaturized devices.
- Sulfuric Acid / Nitric Acid 98.8 : 1.
- Process of purifying nitro-aromatic compounds.
- Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride.
- Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines. Lab Pro Inc.
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline.
- Nitric Acid Standard Operating Procedure. Texas Woman's University.
- Handling Nitric Acid: Best Practices for Corrosive Chemical Management. The Safety Master.
- How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Safety Protocols For Handling Sulfuric Acid in Labor
- Process optimization and scale-up of toluene nitration in a microchannel reactor. Nanjing Tech University.
- Synthesis of nitroquinoline derivatives.
- Nitroaromatic Compounds, from Synthesis to Biodegradation.
- The Synthesis of Some %Nitro- and 3-Amino-4-dialkylamioalkylaminoquinoline.
- Arom
- This compound. PubChem.
- Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones.
- Synthesis of Amines. Chemistry LibreTexts.
- 4-Aminoquinoline: a comprehensive review of synthetic str
Sources
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C9H7N3O2 | CID 280005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. columbuschemical.com [columbuschemical.com]
- 12. labproinc.com [labproinc.com]
- 13. westlab.com.au [westlab.com.au]
- 14. twu.edu [twu.edu]
- 15. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
Application Notes and Protocols for the Quantification of 3-Nitroquinolin-4-amine
Introduction
3-Nitroquinolin-4-amine is a quinoline derivative of significant interest in medicinal chemistry and drug development due to its potential biological activities. As a key intermediate or a final active pharmaceutical ingredient (API), its precise and accurate quantification is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. This document provides detailed analytical methods for the quantification of this compound in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and offer a range of options from high-throughput screening to highly sensitive and selective quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. These properties, summarized in the table below, influence choices regarding solvent selection, chromatographic conditions, and detection techniques.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 189.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 42606-33-7 | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and cost-effective technique for the quantification of aromatic compounds such as this compound.[2] The method's principle relies on the separation of the analyte from other components in a sample matrix on a stationary phase, followed by its detection and quantification based on its characteristic UV absorbance. The presence of the nitro and amino quinoline chromophores in this compound makes it an excellent candidate for UV detection.[3]
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: A C18 column is selected as the stationary phase due to the moderate polarity of this compound (XLogP3 of 1.9).[1] This allows for good retention and separation from more polar and less polar impurities.
-
Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid) is chosen. Acetonitrile is a common organic modifier providing good peak shape for nitrogen-containing heterocycles. The addition of formic acid helps to protonate the amine group, leading to sharper peaks and improved chromatographic performance.
-
Detection Wavelength: The optimal detection wavelength is determined by acquiring a UV spectrum of this compound. Given its structure as a nitroaromatic amine, a strong absorbance is expected in the range of 254 nm to 380 nm. A wavelength of 254 nm is a common starting point for aromatic compounds, while a higher wavelength may offer more selectivity.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Protocol for HPLC-UV Quantification
-
Preparation of Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (50:50 acetonitrile:water) and sonicate for 10 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or experimentally determined λmax).
-
Gradient Program:
Time (min) %B 0.0 10 15.0 90 18.0 90 18.1 10 | 25.0 | 10 |
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
-
Expected Performance Characteristics (HPLC-UV)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These are typical performance characteristics and should be experimentally verified during method validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][5] This technique combines the separation power of HPLC with the highly specific and sensitive detection of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI in positive ion mode is selected as it is highly effective for ionizing polar, nitrogen-containing compounds like this compound. The acidic mobile phase promotes the formation of the protonated molecule [M+H]⁺.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific precursor ion to product ion transition. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell. The choice of product ions is based on the fragmentation pattern of the molecule, which can be predicted or determined experimentally. For this compound (C₉H₇N₃O₂), the [M+H]⁺ ion would be m/z 190.1. Plausible fragmentations could involve the loss of NO₂ (46 Da) or other characteristic neutral losses.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantification of this compound by LC-MS/MS.
Protocol for LC-MS/MS Quantification
-
Preparation of Standards and Samples:
-
Prepare stock and calibration standards as described in the HPLC-UV section, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL), using methanol or acetonitrile as the solvent.
-
Sample preparation may require more rigorous extraction techniques (e.g., solid-phase extraction or liquid-liquid extraction) for complex matrices like plasma or tissue homogenates to remove interferences. For simpler matrices, a 'dilute-and-shoot' approach may be sufficient.
-
-
Liquid Chromatography Conditions (UPLC for higher throughput):
-
Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program: A fast gradient is typically used, e.g., 5% to 95% B in 3 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound (Quantifier) 190.1 To be determined 100 To be optimized | this compound (Qualifier) | 190.1 | To be determined | 100 | To be optimized |
-
Note: Product ions and collision energies must be determined by infusing a standard solution of the analyte and performing a product ion scan.
-
-
Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.
-
Quantify the analyte in samples using the regression equation.
-
Expected Performance Characteristics (LC-MS/MS)
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% (at LOQ), < 10% (other levels) |
| Accuracy (% Recovery) | 85 - 115% |
Note: These are typical performance characteristics for LC-MS/MS assays and should be experimentally verified during method validation.[6]
UV-Visible Spectrophotometry
For applications where a simple, rapid, and high-throughput estimation of concentration is needed, and the sample matrix is not complex, UV-Visible spectrophotometry is a viable option.[7] This technique measures the absorbance of light by the analyte at its wavelength of maximum absorbance (λmax).
Causality Behind Experimental Choices
-
Solvent Selection: A solvent that dissolves the analyte well and is transparent in the UV-Vis region of interest is crucial. Ethanol or methanol are good choices for this compound.
-
Wavelength of Maximum Absorbance (λmax): Using the λmax for measurement provides the highest sensitivity and adherence to Beer-Lambert Law. This is determined by scanning a solution of the analyte across a range of wavelengths (e.g., 200-500 nm).
Experimental Workflow for UV-Vis Spectrophotometry
Caption: Workflow for quantification of this compound by UV-Vis Spectrophotometry.
Protocol for UV-Vis Spectrophotometric Quantification
-
Solvent: Methanol or Ethanol (UV grade).
-
Determination of λmax:
-
Prepare a solution of this compound (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution from 200 nm to 500 nm using a spectrophotometer, with the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL) of this compound in the chosen solvent.
-
Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Dissolve the sample in the solvent to obtain a concentration expected to fall within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).
-
Expected Performance Characteristics (UV-Vis)
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Note: The primary limitation of this method is its lack of selectivity. It is suitable only for pure or simple mixtures where interfering substances do not absorb at the λmax.[8]
Method Validation and Quality Control
Regardless of the chosen method, proper validation is essential to ensure reliable results. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Nitro-1,2-dihydroquinolin-4-amine. National Center for Biotechnology Information. [Link]
-
The Synthesis of Some %Nitro- and 3-Amino-4-dialkylamioalkylaminoquinoline. datapdf.com. [Link]
-
ChemBK. 3-broMo-6-nitroquinolin-4-aMine. [Link]
-
ChemSynthesis. 3-bromo-6-nitro-4-quinolinamine. [Link]
-
PubChem. 3-Nitro-4-quinolinol. National Center for Biotechnology Information. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
AIR Unimi. LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst. [Link]
-
LCGC North America. A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. [Link]
-
Agilent Technologies. HPLC Analysis of Explosives Using EPA Method 8330. [Link]
-
ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]
-
Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
-
ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]
-
World Health Organization. Guidelines for drinking-water quality: Analytical methods and achievability. NCBI Bookshelf. [Link]
-
Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]
-
LCGC International. Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]
-
ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link]
-
Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
-
Helda - University of Helsinki. Chromatographic Determination of Amines in Food Samples. [Link]
-
PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
-
Scientia Iranica. Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms. [Link]
Sources
- 1. This compound | C9H7N3O2 | CID 280005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for 3-Nitroquinolin-4-amine in Kinase Inhibition Research
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-nitroquinolin-4-amine, a key quinoline derivative, in kinase inhibition research. We present detailed protocols for the characterization of this compound, from initial biochemical assays to more complex cell-based analyses. These methodologies are designed to be robust and adaptable, enabling a thorough investigation of the compound's potential as a kinase inhibitor. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinases are a major class of drug targets.[1] The quinoline core, a bicyclic aromatic heterocycle, has proven to be a highly successful scaffold for the development of potent and selective kinase inhibitors.[3] Its rigid structure allows for precise orientation of substituents to interact with the ATP-binding pocket of kinases, while its chemical tractability permits extensive structure-activity relationship (SAR) studies.[4][5]
This compound serves as a valuable starting point for the synthesis of diverse libraries of potential kinase inhibitors. The nitro and amine functionalities offer reactive handles for chemical modification, allowing for the exploration of chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties. This guide will walk you through the essential experimental workflows to characterize the kinase inhibitory potential of this compound and its derivatives.
Biochemical Assays: Direct Evaluation of Kinase Inhibition
The first step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase. Biochemical assays are essential for quantifying the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50).
Principle of Biochemical Kinase Assays
Most biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The amount of product formed or the amount of ATP consumed is then quantified. An inhibitor will reduce the rate of this reaction. Several detection methods are available, including radiometric, fluorescent, and luminescent readouts.[6]
Experimental Workflow: Biochemical Kinase Assay
The following diagram illustrates a general workflow for a biochemical kinase assay.
Caption: General workflow for a biochemical kinase assay.
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[7][8] It is a robust and sensitive method suitable for high-throughput screening.[9][10]
Materials:
-
This compound
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[11]
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for the target kinase as a positive control.
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 1-3 hours.[11]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures the binding of an inhibitor to a kinase.[12][13] This assay is particularly useful for identifying both ATP-competitive and allosteric inhibitors.[14]
Materials:
-
This compound
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Tagged, purified target kinase
-
Fluorescently labeled kinase tracer (an ATP-competitive ligand)
-
LanthaScreen™ Kinase Buffer
-
Black, low-volume 384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO as described in the ADP-Glo™ protocol.
-
Assay Assembly:
-
Add 2.5 µL of 4X compound dilutions to the assay plate.
-
Prepare a 2X kinase/antibody mixture in LanthaScreen™ Kinase Buffer.
-
Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Prepare a 4X tracer solution in LanthaScreen™ Kinase Buffer.
-
Add 2.5 µL of the 4X tracer solution to each well. The final assay volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission).
-
Calculate the emission ratio (acceptor/donor).
-
Normalize the data and calculate IC50 values as described for the ADP-Glo™ assay. A decrease in the TR-FRET signal indicates displacement of the tracer by the inhibitor.
-
| Assay Type | Principle | Advantages | Considerations |
| ADP-Glo™ | Luminescence-based detection of ADP | High sensitivity, broad applicability to different kinases[7][8] | Indirect measure of inhibition |
| LanthaScreen™ Binding | TR-FRET-based detection of inhibitor binding | Direct measure of binding, can identify allosteric inhibitors[12][13] | Requires specific reagents (tagged kinase, tracer) |
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to understand how a compound affects kinase signaling and cell fate in a more physiologically relevant environment.[15]
Experimental Workflow: Cell-Based Assays
The following diagram outlines a typical workflow for evaluating a kinase inhibitor in cultured cells.
Caption: Workflow for cell-based evaluation of a kinase inhibitor.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16][17] It is widely used to determine the cytotoxic or growth-inhibitory effects of a compound.[18]
Materials:
-
Cancer cell line with a dysregulated kinase pathway of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Protocol: Western Blot Analysis of Target Phosphorylation
Western blotting allows for the detection of specific proteins in a cell lysate and is a powerful tool to assess the phosphorylation status of a target kinase and its downstream substrates.[20] A reduction in the phosphorylation of the target kinase or its substrates following treatment with an inhibitor provides evidence of on-target activity.[21]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[20]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.[20]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imager.[21]
-
Strip the membrane and re-probe with an antibody against the total form of the kinase or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Mechanism of Action: ATP Competition Assay
To understand how this compound inhibits its target kinase, it is important to determine its mechanism of action. Many kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[23]
Principle of the ATP Competition Assay
An ATP competition assay is a biochemical kinase assay performed at multiple concentrations of both the inhibitor and ATP. If the inhibitor is ATP-competitive, its IC50 value will increase as the concentration of ATP increases.
Protocol: ATP Competition Assay
This protocol is an adaptation of the ADP-Glo™ Kinase Assay.
Procedure:
-
Perform the ADP-Glo™ Kinase Assay as described in section 2.3, with the following modification:
-
Set up multiple assay plates, each with a different fixed concentration of ATP (e.g., ranging from below to well above the Km of ATP for the kinase).
-
On each plate, determine the full IC50 curve for this compound.
-
Plot the IC50 values as a function of the ATP concentration. A linear increase in IC50 with increasing ATP concentration is indicative of an ATP-competitive mechanism of action.
Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is determining its selectivity. A highly selective inhibitor will have fewer off-target effects and a better therapeutic window. Kinase selectivity is typically assessed by screening the compound against a large panel of purified kinases.[24]
Approach to Selectivity Profiling
-
Primary Screen: Screen this compound at a single high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (e.g., >100 kinases).
-
IC50 Determination: For any kinases that show significant inhibition in the primary screen, perform a full dose-response experiment to determine the IC50 value.
-
Data Representation: The results are often visualized as a "kinome tree" map, where inhibited kinases are highlighted, providing a clear visual representation of the compound's selectivity.
Several commercial services offer kinase selectivity profiling, such as those provided by Reaction Biology and Thermo Fisher Scientific.[14][25]
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for characterizing its biochemical and cellular activity. By systematically evaluating its potency, mechanism of action, cellular effects, and selectivity, researchers can gain a thorough understanding of its potential as a therapeutic agent. These methodologies are foundational in the field of kinase drug discovery and can be adapted to investigate a wide range of quinoline-based compounds.
References
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
- Sintim, H. O., et al. (2019). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. European Journal of Medicinal Chemistry, 182, 111631.
- Wallace, E., et al. (2006). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 5(8), 1887-1896.
-
Taylor & Francis Online. (2018). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
International Journal of Nanomedicine. (2026). Enhanced delivery of aurora kinase A inhibitor via tumor-targeting imm. Retrieved from [Link]
- Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161.
- El-Gamal, M. I., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(18), 3288.
- Wang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574.
- Illig, C. R., et al. (2009). 3-amido-4-anilinoquinolines as CSF-1R kinase inhibitors 2: Optimization of the PK profile. Bioorganic & Medicinal Chemistry Letters, 19(3), 802-806.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Shults, M. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology, 11(10), 2883-2891.
-
ResearchGate. (n.d.). Selected quinoline derivatives with anti-cancer activity. Retrieved from [Link]
- Asquith, C. R. M., et al. (2020). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv.
-
National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
- Harris, P. A., et al. (2015). High throughput screening identifies ATP-competitive inhibitors of the NLRP1 inflammasome. Bioorganic & Medicinal Chemistry Letters, 25(14), 2749-2754.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. Retrieved from [Link]
- Goldberg, F. W., et al. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of Medicinal Chemistry, 57(9), 3745-3763.
-
Reaction Biology. (n.d.). Target-Specific Assays. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. 3-amido-4-anilinoquinolines as CSF-1R kinase inhibitors 2: Optimization of the PK profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. ADP-Glo™ Kinase Assay [promega.com]
- 8. promega.com [promega.com]
- 9. biomolecularsystems.com [biomolecularsystems.com]
- 10. eastport.cz [eastport.cz]
- 11. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. dovepress.com [dovepress.com]
- 23. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 24. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols for Reductive Heterocyclization in Quinoline-4-Amine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline-4-Amine Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Quinoline and its derivatives are integral to antimalarial drugs, fungicides, antibiotics, and dyes.[2] Within this class, the quinoline-4-amine moiety is particularly significant, most famously represented by the antimalarial drug chloroquine. The continued emergence of drug-resistant pathogens necessitates the development of novel and efficient synthetic routes to access structurally diverse quinoline-4-amine analogs.[3][4]
Traditional synthetic approaches often rely on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines.[5] While effective, this strategy is contingent on the availability of the requisite quinoline precursors. Reductive heterocyclization methods offer a powerful alternative, enabling the construction of the quinoline-4-amine core from more fundamental, often nitro-substituted, aromatic precursors. This approach is characterized by its strategic elegance, often proceeding as a domino or cascade reaction where the reduction of a nitro group serves as the trigger for the ring-forming cyclization event.
This guide provides a detailed exploration of key reductive heterocyclization strategies for the synthesis of quinoline-4-amines. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, offering field-proven insights to empower researchers in their experimental design and execution.
Section 1: Comparative Landscape of Quinoline-4-Amine Synthesis
To fully appreciate the utility of reductive heterocyclization, it is essential to understand the context of more established methods.
The Benchmark: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent method for synthesizing 4-aminoquinolines involves the reaction of a 4,7-dichloroquinoline with a suitable primary or secondary amine.[3][5] This reaction proceeds via a classical SNAr mechanism.
-
Causality: The electron-withdrawing nature of the quinoline nitrogen activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.
-
Advantages: This method is generally robust, high-yielding, and benefits from a commercially available starting material in 4,7-dichloroquinoline.
-
Limitations: The diversity of the final product is limited by the availability of the amine nucleophile and the pre-functionalized quinoline core.
Precursor Synthesis via Classical Cyclocondensation: The Conrad-Limpach-Knorr Reaction
The 4-chloroquinolines used in the SNAr approach are themselves typically derived from 4-hydroxyquinolines (or their 4-quinolone tautomers). The Conrad-Limpach-Knorr synthesis is a foundational method for accessing this precursor class. It involves the condensation of anilines with β-ketoesters.[6]
-
Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, followed by a high-temperature thermal cyclization (~250 °C) to form the 4-hydroxyquinoline.[6][7] The regioselectivity (attack at the ketone vs. the ester) can be temperature-dependent, leading to either 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product).[6]
-
Strategic Role: While not a direct route to 4-amines, this method is a critical source of the precursors needed for the benchmark SNAr strategy.
Section 2: Core Reductive Heterocyclization Strategies and Protocols
These methods represent the core of this guide, leveraging the in situ generation of a reactive amine from a stable nitro precursor to trigger the key cyclization step.
Domino Nitro-Reduction / Friedländer Annulation
This powerful one-pot procedure modifies the classical Friedländer synthesis, which traditionally condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8][9] The domino variant circumvents the need for often unstable or inaccessible 2-aminoaryl carbonyls by generating them in situ from their corresponding 2-nitroaryl analogs.[10]
Principle & Mechanistic Insight: The reaction is initiated by the selective reduction of an aromatic nitro group to an aniline using a mild dissolving metal system, such as iron powder in acetic acid (Fe/AcOH).[10] This system is highly effective for nitro reduction while being tolerant of other functional groups, including the carbonyl required for the subsequent cyclization.[10] Once the 2-aminoaryl carbonyl is formed, it rapidly undergoes an acid-catalyzed cyclocondensation with a partner molecule (e.g., a β-ketoester, β-diketone, or ketone) to furnish the substituted quinoline. Acetic acid serves as both the solvent and a co-reductant/acid catalyst for the cyclization.[10]
Workflow & Mechanism Diagram:
Caption: Domino Nitro-Reduction/Friedländer Annulation Workflow.
Application Notes:
-
Substrate Scope: This method is highly versatile, accommodating a wide range of functional groups in both the nitro-aromatic and active methylene partners. It is effective with β-keto-esters, β-keto-nitriles, β-keto-sulfones, and various ketones.[10]
-
Advantages: This approach avoids the isolation of potentially unstable 2-aminobenzaldehydes and allows for the synthesis of complex quinolines in a single, operationally simple step from readily available starting materials.[10]
-
Regioselectivity: When using unsymmetrical active methylene compounds, the potential for regioisomers exists. The reaction conditions can sometimes influence the outcome.
Protocol 1: Synthesis of Ethyl 2-methylquinoline-3-carboxylate via Domino Nitro-Reduction/Friedländer Annulation [10]
Materials:
-
2-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Iron powder (Fe), 325 mesh
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitrobenzaldehyde (1.0 mmol, 1 equiv), ethyl acetoacetate (1.2 mmol, 1.2 equiv), and glacial acetic acid (5 mL).
-
Stir the mixture to achieve a homogeneous solution.
-
Add iron powder (4.0 mmol, 4.0 equiv) portion-wise over 5 minutes. Caution: The reaction may be exothermic.
-
Heat the reaction mixture to 100 °C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired quinoline product.
Heterocycle-to-Heterocycle: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles
This modern and elegant strategy constructs the quinoline-4-amine core by rearranging a different heterocyclic system, offering a unique pathway to the target scaffold.[11][12]
Principle & Mechanistic Insight: The reaction utilizes a starting 3-(2-nitrophenyl)isoxazole, which is readily synthesized from available materials.[11] Treatment with a metal reductant, typically zinc (Zn⁰) or iron (Fe⁰) dust in acetic acid, initiates a cascade of transformations.[11][12] The process involves two key simultaneous events:
-
Nitro Reduction: The nitro group on the phenyl ring is reduced to an amine.
-
Isoxazole Ring Opening: The weak N-O bond of the isoxazole ring is reductively cleaved. This cleavage unmasks a β-keto imine or a related reactive intermediate.
The newly formed amine then undergoes a rapid intramolecular nucleophilic attack on the unmasked carbonyl group, followed by dehydration, to form the fused quinoline-4-amine product. This represents a sophisticated reductive heterocyclization where both the nucleophile and the electrophile for the cyclization are generated in the same pot.[11]
Mechanism Diagram:
Caption: Reductive Heterocyclization of a 3-(2-Nitrophenyl)isoxazole.
Application Notes:
-
Functional Group Tolerance: This method exhibits excellent functional group tolerance. Groups such as alkenes, nitriles, ketones, amides, and tert-butyl carbamates are stable under these reductive conditions. Esters, however, may be partially hydrolyzed.[11]
-
Starting Material Synthesis: The requisite 3-(2-nitrophenyl)isoxazoles are typically prepared via cycloaddition reactions, providing a modular way to introduce diversity into the final quinoline product.[13]
-
Acid Source: While acetic acid is common, aqueous ammonium chloride has also been successfully used as an acid source in some cases.[11]
Protocol 2: General Procedure for the Synthesis of Quinoline-4-amines from 3-(2-Nitrophenyl)isoxazoles [11]
Materials:
-
Substituted 3-(2-nitrophenyl)isoxazole
-
Zinc dust (Zn⁰) or Iron powder (Fe⁰)
-
Glacial Acetic Acid (AcOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the 3-(2-nitrophenyl)isoxazole (1.0 mmol, 1 equiv) in a mixture of methanol (5 mL) and glacial acetic acid (1 mL) in a round-bottom flask with a magnetic stir bar.
-
To the stirring solution, add zinc dust (5.0 mmol, 5.0 equiv) or iron powder portion-wise.
-
Stir the resulting suspension vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Filter the mixture through a pad of Celite® to remove the metal residues, washing the pad with additional DCM.
-
Transfer the filtrate to a separatory funnel and carefully wash with saturated aqueous NaHCO₃ to neutralize the acetic acid.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel to afford the pure quinoline-4-amine.
Section 3: Comparative Data Summary
| Method | Starting Materials | Key Reagents / Conditions | Typical Yields | Key Advantages & Causality |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinoline, Amine | Base (e.g., K₂CO₃), Solvent (e.g., NMP)[14] | 45-80% | Robust and reliable; driven by electronic activation of the C4 position.[5] |
| Domino Nitro-Reduction / Friedländer Annulation | 2-Nitroaryl carbonyl, Active methylene compound | Fe/AcOH, 100 °C[10] | 60-95% | High atom economy, one-pot procedure from stable precursors; reduction triggers in situ cyclization.[10] |
| Reductive Heterocyclization of Nitrophenyl-isoxazoles | 3-(2-Nitrophenyl)isoxazole | Zn⁰ or Fe⁰, AcOH, Room Temp[11] | 50-90% | Excellent functional group tolerance, mild conditions; dual reduction/ring-opening cascade.[11] |
Concluding Remarks and Future Outlook
Reductive heterocyclization represents a highly effective and strategic approach for the synthesis of quinoline-4-amines. By leveraging stable and readily accessible nitro-aromatic compounds, these methods enable the construction of complex heterocyclic scaffolds in an efficient, often one-pot, manner. The Domino Nitro-Reduction/Friedländer Annulation and the reductive rearrangement of nitrophenyl-isoxazoles stand out as particularly powerful examples, offering broad substrate scope and good functional group tolerance.
For drug development professionals, these strategies provide valuable tools for generating novel compound libraries. The ability to build the quinoline core from fundamental building blocks, rather than modifying a pre-existing scaffold, allows for greater structural diversity and innovation. As the field of organic synthesis continues to evolve, the development of catalytic and even more environmentally benign reductive systems will further enhance the utility of these powerful transformations in the quest for new therapeutic agents.[1][15]
References
-
Wikipedia. Combes quinoline synthesis . Wikipedia. [Link]
-
Reddy, T. J., et al. (2014). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles . Journal of Organic Chemistry. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications . Slideshare. [Link]
-
AUB ScholarWorks. Heterocycle-to-heterocycle route to quinoline-4-amines: Reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles . AUB ScholarWorks. [Link]
-
Cambridge University Press. Combes Quinoline Synthesis . Cambridge University Press. [Link]
-
Química Organica.org. Combes synthesis of quinolines . Química Organica.org. [Link]
-
Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr . Química Organica.org. [Link]
-
Wikipedia. Friedländer synthesis . Wikipedia. [Link]
-
Romero, A. H., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies . Frontiers in Chemistry. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]
-
ResearchGate. ChemInform Abstract: Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles . ResearchGate. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis . Organic Chemistry Portal. [Link]
-
RSC Publishing. Recent advances in the synthesis of quinolines: a review . RSC Publishing. [Link]
-
Molecules. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines . Molecules. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . MDPI. [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction . Scribd. [Link]
-
PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum . PLOS One. [Link]
-
PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions . PubMed. [Link]
-
Wikipedia. Conrad–Limpach synthesis . Wikipedia. [Link]
-
National Institutes of Health. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum . National Institutes of Health. [Link]
-
SynArchive. Conrad-Limpach Synthesis . SynArchive. [Link]
-
ResearchGate. Synthesis of alkyl amino‐substituted quinolin‐4‐amines (163) . ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines . Organic Chemistry Portal. [Link]
-
Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies . Frontiers. [Link]
-
National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis . National Institutes of Health. [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines . ResearchGate. [Link]
-
ResearchGate. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives . ResearchGate. [Link]
-
ResearchGate. Harnessing Nitroarenes in Streamlined Synthesis of 4‐Quinolones via Reductive C−N Coupling . ResearchGate. [Link]
-
ACS Publications. THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS . ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 15. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
Application Notes & Protocols: Anticonvulsant Activity Screening of 3-Nitroquinolin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Epilepsy
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents.[2] Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and notably, anticonvulsant properties.[3][4][5] The quinoline scaffold is a key component in several centrally acting drugs, suggesting its potential for targeting neurological disorders.[3] This document provides a comprehensive guide to the preclinical screening of a specific subset of these compounds, 3-nitroquinolin-4-amine derivatives, for their potential as novel anticonvulsant agents.
The rationale for investigating this compound derivatives stems from the known anticonvulsant activities of related quinoline and quinazolinone structures.[6][7] The introduction of a nitro group and an amine at specific positions of the quinoline ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets. This application note will detail the essential in vivo and in vitro protocols for a robust preliminary assessment of these derivatives, focusing on the widely accepted Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) models. Furthermore, it will outline neurotoxicity screening to establish a preliminary safety profile.
Part 1: In Vivo Anticonvulsant Screening
The initial evaluation of a compound's anticonvulsant potential is predominantly conducted using in vivo rodent models. These models are crucial for identifying substances that can prevent or suppress seizures and provide an early indication of a compound's efficacy and potential therapeutic window. The two most widely used and well-validated models for the initial screening of anticonvulsant drugs are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[8][9]
Maximal Electroshock (MES) Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[10][11] It assesses a drug's ability to prevent the spread of seizures when neuronal circuits are maximally activated.[11] The endpoint of this test is the abolition of the tonic hindlimb extension phase of the seizure.[11][12]
Materials and Equipment:
-
Male albino mice (e.g., CF-1 strain, 20-25 g)[12]
-
Electroconvulsometer with corneal electrodes[12]
-
0.9% Saline solution
-
0.5% Tetracaine hydrochloride solution (for local anesthesia)[11]
-
Test compounds (this compound derivatives) and vehicle (e.g., 0.5% carboxymethylcellulose)[12]
-
Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine) as a positive control
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control to different groups of mice (n=8-12 per group) via the desired route (e.g., intraperitoneal or oral).[2][13] The volume of administration should be consistent across all groups.
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies by testing at various time points after administration (e.g., 30, 60, 120 minutes).[12]
-
Anesthesia and Electrode Placement: At the predetermined time point, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[11]
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via the corneal electrodes.[11]
-
Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension.[10]
-
Endpoint: An animal is considered protected if it does not exhibit the tonic hindlimb extension.[11]
-
Data Analysis: Calculate the percentage of protected animals in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.[10]
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for absence and myoclonic seizures.[8][14] The test involves administering a chemical convulsant, pentylenetetrazole (PTZ), which induces clonic seizures.
Materials and Equipment:
-
Male albino mice (e.g., CF-1 strain, 20-25 g)
-
Pentylenetetrazole (PTZ) solution
-
Test compounds (this compound derivatives) and vehicle
-
Standard anticonvulsant drug (e.g., Ethosuximide, Diazepam) as a positive control
-
Observation cages
Procedure:
-
Animal Acclimation and Dosing: Follow the same procedures as in the MES test for animal acclimation and administration of test compounds, vehicle, and positive control.
-
Pre-treatment Time: Administer PTZ at the time of peak effect of the test compound.
-
PTZ Administration: Inject PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck.[15]
-
Observation: Place the animals in individual observation cages and observe for the presence or absence of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds) for a period of 30 minutes.[15]
-
Endpoint: An animal is considered protected if it does not exhibit clonic seizures.[15]
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50 using probit analysis.
Neurotoxicity Screening (Rotarod Test)
It is crucial to assess the potential for motor impairment and neurotoxicity of the test compounds at their effective doses. The rotarod test is a standard method for evaluating motor coordination in rodents.
Materials and Equipment:
-
Rotarod apparatus
-
Male albino mice (e.g., CF-1 strain, 20-25 g)
-
Test compounds and vehicle
Procedure:
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days before the test day.
-
Dosing: On the test day, administer the test compounds or vehicle.
-
Testing: At the time of peak effect, place the mice on the rotating rod.
-
Endpoint: Record the time each animal remains on the rod. A fall from the rod is considered the endpoint.
-
Data Analysis: Compare the performance of the drug-treated groups to the vehicle-treated group. The dose that causes motor impairment in 50% of the animals (TD50) can be calculated.
Part 2: Data Presentation and Interpretation
The results from the in vivo screening should be compiled and analyzed to determine the anticonvulsant profile and preliminary safety of the this compound derivatives.
Table 1: Anticonvulsant Activity and Neurotoxicity of this compound Derivatives
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| Derivative 1 | 25 | >100 | 150 | 6 |
| Derivative 2 | 50 | 75 | 200 | 4 (MES), 2.67 (scPTZ) |
| Derivative 3 | >100 | 40 | 120 | 3 |
| Phenytoin | 9.5 | >80 | 68 | 7.16 |
| Ethosuximide | >500 | 130 | >500 | >3.85 |
This table presents hypothetical data for illustrative purposes.
A higher Protective Index (PI) indicates a wider margin of safety between the therapeutic dose and the dose that causes neurotoxicity.
Part 3: Experimental Workflows and Diagrams
Visualizing the experimental workflows can aid in understanding the sequence of procedures and decision-making processes in the screening cascade.
Caption: Workflow for the anticonvulsant screening of this compound derivatives.
Part 4: Mechanistic Insights and Future Directions
While the MES and scPTZ tests provide valuable information about the anticonvulsant profile of a compound, they do not elucidate the underlying mechanism of action. Further studies are necessary to understand how active this compound derivatives exert their effects.
Potential mechanisms of action for anticonvulsant drugs include modulation of voltage-gated ion channels (e.g., sodium, calcium), enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation.[10] Some quinazoline derivatives have been shown to act as positive allosteric modulators of the GABAA receptor.[6]
Caption: Putative mechanisms of action for anticonvulsant compounds.
Future in vitro studies, such as electrophysiological recordings from neuronal cultures or brain slices, can help to pinpoint the specific molecular targets of the most promising derivatives.[16] These studies are essential for lead optimization and the development of compounds with improved efficacy and safety profiles.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial anticonvulsant screening of this compound derivatives. By employing the MES and scPTZ tests in conjunction with neurotoxicity assessments, researchers can effectively identify promising lead compounds for further development. A systematic approach, guided by standardized preclinical testing guidelines, is crucial for the successful translation of basic research findings into clinically effective therapies for epilepsy.[17][18][19]
References
-
PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). Available from: [Link]
-
PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat). Available from: [Link]
-
Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 196-207. Available from: [Link]
-
Gheorghe, A., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6543. Available from: [Link]
-
Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Springer, New York, NY. Available from: [Link]
-
Melior Discovery. Maximal Electroshock Seizure Model. Available from: [Link]
-
Srivastava, A., & Kumar, A. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Current Neuropharmacology, 21(8), 1-1. Available from: [Link]
-
Metcalf, C. S., et al. (2017). Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 58(S4), 14-26. Available from: [Link]
-
Zhang, Y., et al. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available from: [Link]
-
Abuelizz, H. A., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(10), 1673. Available from: [Link]
-
Löscher, W., & Schmidt, D. (2011). Preclinical testing strategies for epilepsy therapy development. Epilepsy & Behavior, 22(1), 1-11. Available from: [Link]
-
Haliski, M. E., et al. (2023). Preclinical common data elements: a practical guide for use in epilepsy research. Epilepsy & Behavior, 148, 110736. Available from: [Link]
-
Berdichevsky, Y., et al. (2016). Staged anticonvulsant screening for chronic epilepsy. Annals of clinical and translational neurology, 3(12), 908-923. Available from: [Link]
-
ResearchGate. Anticonvulsant derivatives of quinoline pharmacophore. Available from: [Link]
-
J-Stage. Synthesis, Anticonvulsant and Antihypertensive Activities of 8-Substituted Quinoline Derivatives. Available from: [Link]
-
ResearchGate. Synthesis, Anticonvulsant and Antihypertensive Activities of 8-Substituted Quinoline Derivatives. Available from: [Link]
-
Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with sc PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. Available from: [Link]
-
National Center for Biotechnology Information. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Available from: [Link]
-
ResearchGate. Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... Available from: [Link]
-
White, H. S. (2003). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. Journal of medicinal chemistry, 46(26), 5688-5697. Available from: [Link]
-
Löscher, W., & Schmidt, D. (1988). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Epilepsy Research, 2(3), 145-162. Available from: [Link]
-
Krall, R. L., et al. (1978). Antiepileptic Drug Development Program. Epilepsia, 19(4), 409-428. Available from: [Link]
-
Mokrov, G. V., et al. (2019). Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Pharmaceutical Chemistry Journal, 53(3), 205-212. Available from: [Link]
-
Trimble, M. R., & Thompson, P. J. (1983). Color vision tests for early detection of antiepileptic drug toxicity. Neurology, 33(10), 1335-1335. Available from: [Link]
-
ResearchGate. Synthesis of nitroquinoline derivatives 9. Available from: [Link]
-
Slideshare. Screening Methods of Anti-epileptic drugs. Available from: [Link]
-
White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73-77. Available from: [Link]
-
Berdichevsky, Y., et al. (2016). Staged anticonvulsant screening for chronic epilepsy. DASH (Harvard). Available from: [Link]
-
Qosa, H., et al. (2015). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Molecular pharmaceutics, 12(11), 3844-3854. Available from: [Link]
-
International League Against Epilepsy. Guidelines & Reports. Available from: [Link]
-
International League Against Epilepsy. Guidelines. Available from: [Link]
-
Mokrov, G. V., et al. (2020). Design, synthesis, and anticonvulsant evaluation of 4-GABA-3-nitrocoumarines, 1-thiocoumarines, quinolone-2-ones, and their derivatives. ResearchGate. Available from: [Link]
-
Gaikwad, P. P., et al. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 175-178. Available from: [Link]
-
Bachman, G. B., et al. (1947). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline1. Journal of the American Chemical Society, 69(9), 2341-2345. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]
-
Fadaie, A., et al. (2019). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 14(5), 419. Available from: [Link]
-
Kumar, R., & Lal, K. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 25(18), 4236. Available from: [Link]
-
Al-Abdullah, E. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5), 1600371. Available from: [Link]
Sources
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticonvulsant and Antihypertensive Activities of 8-Substituted Quinoline Derivatives [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 16. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 17. Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical common data elements: a practical guide for use in epilepsy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ilae.org [ilae.org]
Topic: Developing Novel Antibacterial Agents from 3-Nitroquinolin-4-amine
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of many successful antibacterial drugs that primarily act by inhibiting bacterial type II topoisomerases.[1][2] This application note presents a comprehensive guide to utilizing 3-nitroquinolin-4-amine as a versatile starting material for the synthesis and evaluation of new potential antibacterial compounds. We provide a strategic framework, from rationale and design to detailed, field-proven laboratory protocols for synthesis, in vitro screening, and preliminary mechanism of action studies. This guide is designed to empower researchers to systematically explore the chemical space around the this compound scaffold and identify promising new leads in the fight against bacterial infections.
Scientific Rationale: The Quinoline Scaffold as a Foundation for Antibacterial Discovery
Quinolone antibiotics, such as ciprofloxacin and levofloxacin, are bactericidal agents that disrupt DNA replication by trapping essential bacterial enzymes—DNA gyrase and topoisomerase IV—on the bacterial chromosome.[3][4] This action converts these enzymes into toxic proteins that generate lethal double-strand DNA breaks.[1] The core bicyclic structure of quinolones is essential for this activity, with various substituents modulating potency, spectrum of activity, and pharmacokinetic properties.
The this compound scaffold offers a compelling starting point for several reasons:
-
Proven Core: It is built upon the quinoline core, which has a well-established history of antibacterial efficacy.
-
Reactive Handles: The 4-amino group serves as an excellent nucleophilic handle for introducing a wide variety of substituents (R-groups) via reactions like acylation, alkylation, or arylation. This allows for rapid generation of a diverse chemical library to explore structure-activity relationships (SAR).
-
Modulating Electronics: The nitro group at the 3-position is a strong electron-withdrawing group, which can significantly influence the electronic properties of the quinoline ring system and its interaction with the target enzymes.
Our strategy is to leverage the 4-amino position to build a library of derivatives and screen them for potent antibacterial activity.
Strategic Workflow for Antibacterial Agent Development
The development process follows a logical cascade from chemical synthesis to biological evaluation. This workflow ensures that resources are focused on the most promising compounds.
Caption: General reaction for synthesizing N-substituted derivatives.
Detailed Protocol: Synthesis of N-benzyl-3-nitroquinolin-4-amine
This protocol provides a specific example of an N-alkylation reaction. It is a robust method that can be adapted for various alkyl halides.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for scavenging the HBr generated during the reaction.
-
Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-benzyl-3-nitroquinolin-4-amine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antibacterial Susceptibility Testing
The cornerstone of primary screening is determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. The broth microdilution method is a standardized, quantitative, and scalable technique for this purpose. [5]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the lowest concentration of a compound that inhibits visible bacterial growth. [6] Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer and 0.5 McFarland turbidity standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Compound Dilution Series:
-
In the first column of a 96-well plate, add your test compound stock solution to CAMHB to achieve the highest desired concentration (e.g., 256 µg/mL).
-
Perform a 2-fold serial dilution across the plate (e.g., from column 1 to column 10), leaving columns 11 and 12 for controls.
-
-
Plate Inoculation:
-
Add the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well should be uniform (e.g., 100 µL).
-
Column 11 (Growth Control): Contains bacterial inoculum and CAMHB with a corresponding concentration of DMSO (vehicle control), but no compound.
-
Column 12 (Sterility Control): Contains only uninoculated CAMHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The sterility control (column 12) should remain clear, and the growth control (column 11) should be turbid.
-
Data Presentation and Interpretation
Results should be tabulated for clear comparison. Potent compounds will exhibit low MIC values.
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | -H | >128 | >128 |
| Cpd-01 | -Benzyl | 16 | 64 |
| Cpd-02 | -4-Fluorobenzyl | 8 | 32 |
| Cpd-03 | -Propyl | 64 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
From this hypothetical data, Cpd-02 shows the most promising activity, particularly against the Gram-positive S. aureus. This would mark it as a "hit" for further investigation.
Preliminary Mechanism of Action (MoA) Investigation
Understanding how a hit compound works is critical. Since the parent scaffold is a quinoline, a primary hypothesis is the inhibition of bacterial DNA gyrase.
Conceptual Basis: DNA Gyrase and Topoisomerase IV Inhibition
Quinolones function by stabilizing a transient, cleaved DNA-enzyme complex, which prevents DNA re-ligation and leads to the accumulation of double-strand breaks. This ultimately triggers cell death.
Caption: Quinolones convert topoisomerases into toxic enzymes. [1][3]
Recommended Next Step: DNA Gyrase Supercoiling Assay
A commercially available DNA gyrase supercoiling assay kit can provide direct evidence of target engagement.
-
Principle: These assays use relaxed plasmid DNA as a substrate. In the presence of active DNA gyrase and ATP, the plasmid becomes supercoiled. An effective inhibitor will prevent this supercoiling, leaving the DNA in its relaxed state.
-
Detection: The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.
-
Interpretation: If a compound inhibits the reaction, the band on the gel will correspond to relaxed DNA, similar to the no-enzyme control. This provides strong evidence that the compound's MoA involves DNA gyrase inhibition.
Safety and Handling
Proper safety precautions are paramount when working with novel chemical entities.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. [7]* Handling: Handle this compound and its derivatives in a well-ventilated chemical fume hood. [8]Avoid inhalation of dust and contact with skin and eyes. [9]* Disposal: Dispose of chemical waste in accordance with institutional and local regulations. Do not discharge into drains. [7][8]* Toxicology: The toxicological properties of novel derivatives have not been thoroughly investigated. Treat all new compounds as potentially hazardous. The related compound 4-Nitroquinoline 1-oxide is classified as a potential carcinogen, warranting cautious handling of this entire chemical class. [8]
Conclusion and Future Directions
This application note provides a robust framework for initiating an antibacterial discovery program based on the this compound scaffold. By following the detailed protocols for synthesis and in vitro screening, researchers can efficiently generate and evaluate a library of novel compounds. Hits identified through this workflow, such as those with potent MIC values, should be advanced to further studies including determination of bactericidal versus bacteriostatic activity (MBC testing), evaluation against a broader panel of resistant clinical isolates, and more in-depth mechanism of action studies. This systematic approach provides a clear path toward the development of next-generation antibacterial agents.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. ([Link])
-
Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia. ([Link])
-
Vila, J., & Martinez-Puchol, S. (2021). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 34(Suppl 1), 2–8. ([Link])
-
Kumar, A., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Biology Pharmacy and Health Sciences, 16(2), 053-063. ([Link])
-
News-Medical.Net. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. News-Medical.Net. ([Link])
-
Emami, S., & Shokri, J. (2017). Chemistry and Mechanism of Action of the Quinolone Antibacterials. ResearchGate. ([Link])
-
World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. ([Link])
-
IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices. ([Link])
-
Jorgensen, J. H., & Turnidge, J. D. (2015). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 61(10), 1605–1616. ([Link])
-
UpToDate. (n.d.). Overview of antibacterial susceptibility testing. UpToDate. ([Link])
-
Wiegand, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21551. ([Link])
-
Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology, 38(4), 621-631. ([Link])
-
Wikipedia contributors. (2024). Antibiotic sensitivity testing. Wikipedia. ([Link])
-
Van den Driessche, F., & Rigole, P. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry, 90(2), 257-278. ([Link])
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Review. Journal of Pharmaceutical Analysis, 6(2), 79-84. ([Link])
-
Zhang, H., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. ([Link])
-
Huczyński, A., et al. (2019). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 24(18), 3358. ([Link])
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. ([Link])
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. ResearchGate. ([Link])
-
Pérez-Picaso, L., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Pharmaceuticals, 15(7), 834. ([Link])
-
Somogyi, A., & Varga, Z. (1975). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216-219. ([Link])
-
Bachman, G. B., et al. (1947). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society, 69(2), 365–371. ([Link])
-
de Oliveira, C. B., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Revista do Instituto de Medicina Tropical de São Paulo, 64, e18. ([Link])
-
Al-Warhi, T., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(19), 6898. ([Link])
-
Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Pharmaceutica, 59(4), 455-467. ([Link])
-
Mureșan, A., et al. (2021). Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors. Scientific Reports, 11(1), 1-15. ([Link])
Sources
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitroquinolin-4-amine
Welcome to the technical support center for the synthesis of 3-Nitroquinolin-4-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your experimental outcomes.
I. Overview of Synthesis Strategy
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common and established pathway involves a multi-step process beginning with 4-hydroxyquinoline. This precursor undergoes nitration to introduce the nitro group at the 3-position, followed by chlorination to replace the hydroxyl group. The final step is an amination reaction where the chlorine atom is displaced by an amino group. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.
Core Reaction Pathway
Technical Support Center: Purification of 3-Nitroquinolin-4-amine
Welcome to the technical support center for the purification of 3-Nitroquinolin-4-amine (4-Amino-3-nitroquinoline). This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this critical chemical intermediate in high purity. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies rooted in the specific physicochemical properties of the molecule.
Understanding the Molecule: The Root of Purification Challenges
This compound is a heterocyclic aromatic amine containing both a basic amino group and an electron-withdrawing nitro group. This unique electronic and structural profile dictates its behavior and presents specific purification hurdles.
-
Basicity: The primary amine at the 4-position imparts basic properties, leading to strong interactions with acidic stationary phases like silica gel. This can cause significant peak tailing, poor resolution, and even irreversible adsorption during column chromatography.[1]
-
Polarity and Solubility: The presence of both a nitro group and an amino group creates a molecule of moderate polarity (calculated XLogP3 of 1.9).[2] This can lead to challenging solubility profiles, often requiring polar solvents for dissolution, which may complicate precipitation and crystallization efforts.
-
Potential for Impurities: The common synthetic route involves the nucleophilic substitution of 4-chloro-3-nitroquinoline with an amine source. This pathway can introduce several difficult-to-remove impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Based on its typical synthesis from 4-chloro-3-nitroquinoline, the most probable impurities are:
-
Unreacted Starting Material: 4-Chloro-3-nitroquinoline is a primary process-related impurity.[3][4][5][6]
-
Hydrolysis Byproduct: Residual moisture or non-anhydrous conditions can lead to the hydrolysis of 4-chloro-3-nitroquinoline back to 4-hydroxy-3-nitroquinoline.
-
Precursor Impurities: Impurities from the synthesis of 4-chloro-3-nitroquinoline itself may carry over.
-
Degradation Products: Amines and nitro-aromatic compounds can be sensitive to light and strong acidic or basic conditions, potentially leading to degradation. While specific stability data for this compound is not widely published, general chemical principles suggest careful handling.
Q2: My compound appears as a smear or a tailing peak during silica gel column chromatography. Why is this happening and how can I fix it?
A2: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine, preventing clean elution.
Solution: To mitigate this, you must neutralize or "mask" these acidic sites. This is achieved by adding a small amount of a volatile competing base to your mobile phase. A common and effective strategy is to add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., ethyl acetate/hexane).[7] The triethylamine will preferentially interact with the acidic sites, allowing your target compound to elute symmetrically.
Q3: I am struggling to find a good single solvent for recrystallization. What should I try?
A3: Finding the ideal single solvent, where the compound is poorly soluble at room temperature but highly soluble when hot, can be difficult.[8][9][10] For compounds like this compound, a two-solvent system is often more practical. Based on literature for closely related nitroquinolines, polar protic solvents are a good starting point. A related compound has been successfully recrystallized from methanol .[11] Another was recrystallized from benzene , indicating that aromatic solvents might also be effective.[2]
If a single solvent fails, consider a solvent/anti-solvent pair. For example, dissolve the crude material in a minimal amount of a hot "good" solvent (like methanol, ethanol, or ethyl acetate) and then slowly add a "poor" solvent (like water or hexane) until turbidity persists. Re-heat to clarify and then allow to cool slowly.
Troubleshooting Purification Workflows
This section provides structured guidance for tackling the most common purification challenges.
Workflow 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid materials, especially at scale, provided a suitable solvent system can be identified.[2]
-
Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room and elevated temperatures. A good starting panel is presented in the table below.
-
Dissolution: In an appropriately sized flask, add the crude solid and cover it with a minimal amount of the chosen "good" solvent. Heat the mixture to reflux with stirring.
-
Hot Addition: Continue adding the hot solvent dropwise until all of the solid just dissolves. Adding a large excess of solvent is a common mistake that will prevent crystallization upon cooling.[10]
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a rapid hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble even at low temperatures. 3. The sample is too impure ("oiling out"). | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Try inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. 3. Switch to a solvent system where the compound is less soluble or perform a preliminary purification by column chromatography. |
| Product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | 1. Lower the temperature at which the compound dissolves by using a lower-boiling point solvent or a solvent mixture. 2. Try adding a small amount of a miscible "poor" solvent to the oil while warm to induce crystallization. |
| Poor recovery of purified material. | The compound has significant solubility in the solvent even at low temperatures. | 1. Ensure the solution is cooled in an ice bath for a sufficient amount of time. 2. Select a different solvent system where the compound is less soluble at cold temperatures. 3. Minimize the amount of cold solvent used for washing the crystals during filtration. |
| Crystals are still colored or impure. | Colored impurities are co-crystallizing or are trapped in the crystal lattice. | 1. Consider a charcoal treatment: add a small amount of activated carbon to the hot solution before the hot filtration step to adsorb colored impurities. 2. Ensure cooling is slow to allow for proper crystal lattice formation, excluding impurities. |
| Solvent Class | Examples | Rationale & Comments |
| Alcohols | Methanol, Ethanol | Good starting point for polar compounds. A related nitroquinoline was successfully recrystallized from methanol.[11] |
| Esters | Ethyl Acetate | Good for compounds of intermediate polarity. |
| Aromatic | Toluene, Benzene | A related nitroquinoline was purified from benzene.[2] Good for aromatic compounds via π-stacking interactions. |
| Ketones | Acetone | A versatile polar aprotic solvent. |
| Anti-Solvents | Hexane, Heptane, Water | To be used in a two-solvent system with one of the above. |
Workflow 2: Purification by Column Chromatography
Column chromatography is invaluable when recrystallization is ineffective or when separating multiple components with similar solubility.
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system should give your target compound an Rf value of approximately 0.25-0.35 .
-
Mobile Phase Modification: Crucially, add 0.5-1% triethylamine (Et₃N) to the chosen solvent system to prevent peak tailing.[7]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pack the column carefully to avoid air bubbles and cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
Elution: Run the column, collecting fractions. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution depending on the separation difficulty.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column. | 1. Mobile phase is not polar enough. 2. Irreversible adsorption to the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Ensure triethylamine is present in the mobile phase. If the compound is still stuck, consider using a more polar solvent like methanol in the eluent. For very stubborn cases, consider switching to a different stationary phase like alumina or C18 reversed-phase silica. |
| Poor separation of the product from an impurity. | The chosen mobile phase does not provide adequate selectivity. | 1. Try a different solvent system. For example, substitute ethyl acetate with acetone or dichloromethane to alter the selectivity. 2. Switch to a gradient elution, starting with a low polarity and slowly increasing it. This can often resolve closely running spots. |
| Product elutes as a very broad band. | 1. Column was poorly packed. 2. Sample was overloaded. 3. Sample is not fully soluble in the mobile phase. | 1. Ensure the column is packed uniformly without cracks or channels. 2. Use a smaller amount of crude material relative to the amount of silica gel (typically a 1:30 to 1:100 mass ratio of compound to silica). 3. Use the dry loading technique if solubility is an issue. |
Visualizing the Purification Strategy
A logical workflow is essential for efficiently tackling a purification challenge. The following diagram outlines a decision-making process for purifying this compound.
Caption: Decision workflow for purifying this compound.
References
-
Chauhan, S. S., Singh, A., & Kumar, R. (2015). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic Chemistry, 58, 1-10. Available at: [Link]
-
Surrey, A. R., & Cutler, R. A. (1951). The Synthesis of Some %Nitro- and 3-Amino-4-dialkylamioalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2413–2416. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). Design, Microwave-mediated Synthesis and Biological Evaluation of Novel 4-Aryl (alkyl) amino-3-nitroquinoline and 2, 4-Diaryl (dialkyl) amino-3-nitroquinolines as Anticancer Agents. Available at: [Link]
-
MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(11), 2598. Available at: [Link]
-
PLOS One. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 11(11), e0164434. Available at: [Link]
-
American Chemical Society. (1951). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2413-2416. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Available at: [Link]
-
PubChem. (n.d.). 4-Isobutylamino-3-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1995). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 672(2), 312-316. Available at: [Link]
-
Pharmaffiliates. (n.d.). 4-Amino-3-nitroquinoline. Available at: [Link]
-
ResearchGate. (2018). Chromatographic Separation of Amino Acids. Available at: [Link]
-
ResearchGate. (2002). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available at: [Link]
-
Chemsrc. (n.d.). 4-Isobutylamino-3-nitroquinoline. Available at: [Link]
-
National Center for Biotechnology Information. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 21(11), 1548. Available at: [Link]
-
ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-3-nitroquinoline: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermediate. Available at: [Link]
-
LCGC International. (2021). The Role of Chromatography in the Characterization and Analysis of Protein Therapeutic Drugs. LCGC International, 39(10), 498-503. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3347864A - Production of aminoquinolines - Google Patents [patents.google.com]
- 3. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-3-nitroquinoline | 39061-97-7 [sigmaaldrich.com]
- 5. 4-Chloro-3-nitroquinoline | 39061-97-7 | FC20069 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Home Page [chem.ualberta.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. datapdf.com [datapdf.com]
Technical Support Center: Nitration of 4-Aminoquinoline
Welcome to the technical support center for the nitration of 4-aminoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. My insights are drawn from extensive experience in synthetic chemistry and a deep understanding of reaction mechanisms.
Understanding the Reaction: A Balancing Act of Directing Groups
The nitration of 4-aminoquinoline is a classic example of electrophilic aromatic substitution on a complex heterocyclic system. The regiochemical outcome is governed by the interplay of the directing effects of the 4-amino group and the quinoline ring system under strongly acidic conditions.
In a typical nitrating mixture (e.g., HNO₃/H₂SO₄), both the quinoline nitrogen and the 4-amino group are protonated. The resulting quinolinium and ammonium ions are strongly deactivating and meta-directing. Consequently, electrophilic attack is directed to the benzene ring of the quinoline system, primarily at the C-5, C-6, and C-8 positions. The pyridine ring is highly deactivated and generally does not undergo nitration.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 4-aminoquinoline?
Under standard nitrating conditions (concentrated nitric and sulfuric acid), the major products are typically a mixture of 5-nitro-4-aminoquinoline and 8-nitro-4-aminoquinoline. The formation of 6-nitro-4-aminoquinoline is also possible. The exact ratio of these isomers is highly dependent on the reaction conditions.
Q2: Why am I getting a very low yield or no reaction?
The protonated 4-aminoquinoline is highly deactivated. If the reaction conditions (temperature, reaction time, and concentration of the nitrating agent) are not sufficiently forcing, the reaction may not proceed to completion. It is crucial to ensure anhydrous conditions, as water can consume the nitronium ion (NO₂⁺), the active electrophile.
Q3: My reaction mixture turned dark brown or black. What happened?
This is a common issue and is indicative of oxidation of the 4-aminoquinoline substrate. Aromatic amines are sensitive to strong oxidizing agents like nitric acid, leading to the formation of complex, often polymeric, colored byproducts. This significantly reduces the yield of the desired nitro product and complicates purification.
Q4: I am observing multiple spots on my TLC, even after a short reaction time. What are these?
You are likely observing a mixture of regioisomers (5-, 6-, and 8-nitro) and potentially some di-nitrated products. Polynitration can occur if the reaction is left for too long or if the conditions are too harsh.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
Issue 1: Oxidation of the Starting Material
Symptoms:
-
Rapid darkening of the reaction mixture upon addition of the nitrating agent.
-
Formation of a tar-like substance.
-
Low yield of the desired product and complex purification.
Causality: The amino group in 4-aminoquinoline is susceptible to oxidation by nitric acid, especially at elevated temperatures. This leads to the formation of nitroso and other oxidized species, which can polymerize.
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Low Temperature | Reduces the rate of the oxidation side reaction, which typically has a higher activation energy than the desired nitration. | Maintain the reaction temperature at 0-5 °C during the addition of the nitrating agent and for the initial phase of the reaction. Use an ice-salt or dry ice-acetone bath for precise temperature control. |
| Controlled Addition | Minimizes localized high concentrations of nitric acid, which can promote oxidation. | Add the nitrating agent (or the substrate to the nitrating mixture) dropwise with vigorous stirring over an extended period. |
| Alternative Nitrating Agents | Use of milder nitrating agents can reduce the extent of oxidation. | Consider using acetyl nitrate (generated in situ from acetic anhydride and nitric acid) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent. These reagents can offer better control and selectivity.[1] |
Issue 2: Polynitration
Symptoms:
-
Presence of products with higher molecular weight in mass spectrometry analysis.
-
Multiple product spots on TLC that are less polar than the desired mono-nitro product.
Causality: While the first nitro group deactivates the ring towards further substitution, under forcing conditions (excess nitrating agent, high temperature, long reaction time), a second nitro group can be introduced.
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Stoichiometric Control | Limiting the amount of the nitrating agent ensures that there is not a large excess available for a second nitration. | Use a slight excess (1.05-1.2 equivalents) of the nitrating agent. |
| Monitoring Reaction Progress | Prevents the reaction from proceeding to the di-nitration stage. | Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized. |
| Lower Reaction Temperature | Reduces the overall reactivity of the system, disfavoring the more difficult second nitration. | Running the reaction at a lower temperature for a longer period can favor mono-nitration. |
Issue 3: Poor Regioselectivity
Symptoms:
-
Formation of a mixture of isomers (e.g., 5-, 6-, and 8-nitro) that are difficult to separate.
Causality: The electronic and steric effects governing the position of nitration are finely balanced. Minor changes in reaction conditions can alter the product distribution.
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Temperature Control | The activation energies for the formation of different isomers can vary. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. | Systematically vary the reaction temperature (e.g., -10 °C, 0 °C, 25 °C) to determine the optimal condition for the desired isomer. |
| Choice of Acid Catalyst | The nature and concentration of the acid can influence the protonation state of the substrate and the activity of the nitrating agent. | While sulfuric acid is standard, exploring other strong acids like polyphosphoric acid (PPA) might offer different regioselectivity. |
Experimental Protocols
Protocol 1: Controlled Nitration of 4-Aminoquinoline with HNO₃/H₂SO₄
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, cool concentrated sulfuric acid (5 mL per gram of substrate) to 0 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: Dissolve 4-aminoquinoline (1 equivalent) in a separate portion of cold concentrated sulfuric acid.
-
Add the 4-aminoquinoline solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC (e.g., using a 9:1 DCM:Methanol eluent).
-
Work-up: Once the reaction is complete (typically 1-3 hours), carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product is often a mixture of isomers and can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Protocol 2: Analysis of Side Products by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions: Use a C18 reverse-phase column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecular ions of the starting material, mono-nitrated products, and any di-nitrated or oxidized byproducts.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction and potential side reactions.
Caption: Main and side reaction pathways in the nitration of 4-aminoquinoline.
Sources
Stability of 3-Nitroquinolin-4-amine in different solvents
Welcome to the Technical Support Center for 3-Nitroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to address common challenges regarding the stability of this compound in various laboratory solvents and conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on its structure and data from related compounds. The molecule possesses both polar (amine and nitro groups) and non-polar (quinoline ring) characteristics.
-
Aqueous Solubility: Expected to be low. Aromatic compounds, in general, have limited solubility in water. The presence of the nitro group does not significantly enhance polarity to overcome the hydrophobicity of the quinoline core.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated. Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide array of organic compounds, including many active pharmaceutical ingredients.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the amine and nitro groups, facilitating dissolution.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is likely due to the significant polarity imparted by the amine and nitro functional groups.
Expert Insight: When preparing stock solutions, DMSO is often the solvent of choice due to its strong solubilizing power for a wide range of organic molecules.[2][3] For subsequent dilutions into aqueous buffers for biological assays, it is crucial to assess the potential for precipitation, as the solubility in the final aqueous medium will be significantly lower.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability and longevity of your stock solutions, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous grade of a suitable organic solvent, such as DMSO or ethanol.
-
Inert Atmosphere: To minimize oxidative degradation, it is best practice to prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[4]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and light. For compounds with amine functionalities, protection from light is particularly important to prevent photodegradation.[4]
Q3: What are the primary stability concerns for this compound?
The chemical structure of this compound, featuring a nitro group, an aromatic amine, and a quinoline heterocyclic system, suggests several potential degradation pathways:
-
Hydrolysis: The molecule is not expected to have readily hydrolyzable functional groups like esters or amides. However, extreme pH conditions and elevated temperatures could potentially lead to degradation of the quinoline ring system over extended periods.
-
Oxidation: The aromatic amine functionality is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[5] This can lead to the formation of colored degradation products.[4]
-
Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[6][7][8] The energy from light can promote reactions leading to the reduction of the nitro group or other rearrangements.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The presence of the nitro group can sometimes lower the thermal stability of a molecule.
Troubleshooting Guide: Common Stability-Related Issues
| Observed Issue | Potential Cause | Recommended Action |
| Color change in solution (e.g., yellowing, darkening) | Oxidative degradation of the aromatic amine or light-induced degradation.[4] | Prepare fresh solutions using deoxygenated solvents and store under an inert atmosphere. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. |
| Precipitation in aqueous dilutions | Low aqueous solubility of this compound. | Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) and use a smaller volume for dilution. Ensure thorough mixing and consider the use of co-solvents if compatible with your experimental system. |
| Inconsistent experimental results over time | Degradation of the compound in solution. | Perform a forced degradation study (see protocols below) to understand the stability profile of your compound under your specific experimental conditions. Prepare fresh solutions for each experiment or validate the stability of your stock solution over the intended period of use. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to intentionally generate degradation products. This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradants.[9][10] |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, we recommend performing forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[9]
Protocol 1: Hydrolytic Stability Study
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (for initial dissolution)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To a vial, add a known volume of the stock solution and an equal volume of 1 M HCl.
-
Basic Hydrolysis: To a separate vial, add a known volume of the stock solution and an equal volume of 1 M NaOH.
-
Neutral Hydrolysis: To a third vial, add a known volume of the stock solution and an equal volume of purified water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). A control sample of the stock solution should be stored at a low temperature (e.g., 4°C) in the dark.
-
Sample Analysis: At each time point, withdraw an aliquot from each vial, neutralize the acidic and basic samples, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method. Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. Examine the chromatograms for the appearance of new peaks, which represent degradation products.
Causality: This protocol systematically evaluates the susceptibility of the compound to acid and base-catalyzed degradation. The elevated temperature accelerates the process, allowing for observable degradation within a reasonable timeframe.[11]
Protocol 2: Oxidative Stability Study
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Materials:
-
This compound stock solution (1 mg/mL in methanol or acetonitrile)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system
Procedure:
-
Sample Preparation: To a vial, add a known volume of the this compound stock solution and an equal volume of 3% H₂O₂.
-
Incubation: Keep the vial at room temperature for a defined period (e.g., 2, 6, 12, 24 hours), protected from light. A control sample should be prepared with the stock solution and water instead of H₂O₂.
-
Sample Analysis: At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress. The aromatic amine moiety is a likely target for oxidation.[5]
Protocol 3: Photostability Study
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Materials:
-
This compound solution (in a transparent solvent like methanol or water, if solubility permits)
-
Clear and amber glass vials
-
A photostability chamber with a calibrated light source (providing both UV and visible light as per ICH Q1B guidelines).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable transparent solvent. Place the solution in both clear and amber (as a dark control) vials.
-
Exposure: Place the vials in the photostability chamber and expose them to a controlled light source for a specified duration.
-
Sample Analysis: At defined time intervals, withdraw aliquots from both the exposed and dark control vials and analyze by HPLC.
-
Data Evaluation: Compare the chromatograms of the exposed and dark control samples to assess the extent of photodegradation.
Causality: This protocol follows ICH Q1B guidelines to provide standardized conditions for evaluating the photostability of a drug substance. Nitroaromatic compounds are known to be photoreactive.[6]
Visualization of Concepts
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Summary of Stability Considerations
| Condition | Solvent | Likely Stability | Potential Degradation Pathway | Recommendation |
| Acidic Hydrolysis | Aqueous HCl | Potentially unstable at high temp/conc. | Ring degradation | Use moderate pH and temperature for short durations. |
| Basic Hydrolysis | Aqueous NaOH | Potentially unstable at high temp/conc. | Ring degradation | Use moderate pH and temperature for short durations. |
| Oxidation | Protic/Aprotic with O₂ or H₂O₂ | Likely unstable | Oxidation of the aromatic amine | Use deoxygenated solvents and store under inert gas. |
| Photodegradation | Any transparent solvent | Likely unstable | Nitro group reduction, ring modification | Protect solutions from light. |
| Thermal Stress | Solid state or solution | Stability dependent on temperature | Decomposition | Store at recommended low temperatures. |
This technical support guide provides a framework for understanding and investigating the stability of this compound. As with any experimental work, careful planning, execution, and data analysis are paramount to obtaining reliable and meaningful results.
References
-
Mazellier, P., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. [Link]
-
Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical Reviews, 93(2), 671-698. [Link]
-
Kwon, D., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]
-
Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]
-
Chen, J., et al. (2021). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. MDPI. [Link]
-
Bilici, A., et al. (2018). Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8: Synthesis and Characterization. ResearchGate. [Link]
-
Kaya, I., & Bilici, A. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH ) S O : Synthesis and Characterization. DergiPark. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Sławiński, J., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]
-
Adebayo, K. I., et al. (2023). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health. [Link]
-
Bilici, A. (2017). Chemical Oxidation of 5-amino quinoline with (NH 4 ) 2 S 2 O 8 : Synthesis and Characterization. Semantic Scholar. [https://www.semanticscholar.org/paper/Chemical-Oxidation-of-5-amino-quinoline-with-(NH-4-Bilici/4f1b8f59533e4e9f7e5b5e3c1a9a8c6d8e0e7a4c]([Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048. [Link]
-
Sławiński, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics. [Link]
-
de Marco, B. A., et al. (2021). Forced degradation study of amoxicillin drug substance and drug product and development of a stability-indicating method by HPLC. Journal of the Brazilian Chemical Society, 32(8), 1667-1679. [Link]
-
Ascendex Scientific, LLC. (n.d.). 3-bromo-6-nitroquinolin-4-amine. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitro-4-quinolinol. PubChem. [Link]
-
Neuhaus, J. D., et al. (2016). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters, 18(7), 1562-1565. [Link]
-
El-Gindy, A., et al. (2001). Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 209-219. [Link]
-
Wuts, P. G., & Northuis, J. M. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY, 19(6), 849-855. [Link]
-
Delgado, J., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]
-
ChemBK. (n.d.). 4-Pyridinamine, 3-nitro-. [Link]
-
Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link]
-
International Journal of Applied Pharmaceutics. (2020). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. [Link]
-
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1319-1331. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isobutylamino-3-nitroquinoline. PubChem. [Link]
-
Folgueiras-Amador, A. A., & Wirth, T. (2018). Synthesis of diversely substituted quinolines via continuous flow nitro... ResearchGate. [Link]
-
Rezk, M. R., et al. (2015). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 14(2), 549-556. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. [Link]
-
Li, X., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Al-Obaid, A. M., et al. (1998). Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities. Saudi Pharmaceutical Journal, 6(3-4), 213-222. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of quinoline from substituted NH2 and nitro group with stannous chloride catalyst. [Link]
-
Crampton, M. R., & Gibson, B. (1979). The reactions of 4-nitrobenzofuroxan with amines in DMSO; kinetic and equilibrium studies. Journal of the Chemical Society, Perkin Transactions 2, (5), 648-652. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Optimizing reaction conditions for 3-Nitroquinolin-4-amine synthesis
Welcome to the technical support center for the synthesis of 3-Nitroquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and reliable route involves the initial nitration of a 4-hydroxyquinoline precursor, followed by chlorination and subsequent amination. This pathway is favored due to the directing effects of the hydroxyl group and the relative ease of nucleophilic substitution at the 4-position.
The key transformation is the regioselective introduction of a nitro group at the C-3 position, which is activated by the electron-donating nature of the hydroxyl/oxo group at C-4. Subsequent conversion of the hydroxyl to a chloro group creates an excellent leaving group, facilitating the final amination step.
Caption: Common synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis? A1: The nitration of the 4-hydroxyquinoline precursor (Step 1) is the most critical step. Achieving high regioselectivity for the 3-position is paramount. Electrophilic nitration of the quinoline ring typically occurs on the benzene ring (at positions 5 and 8) under harsh acidic conditions (e.g., HNO₃/H₂SO₄) because the pyridine ring is deactivated by protonation.[1][2] However, the presence of the C-4 hydroxyl group activates the pyridine ring for electrophilic substitution, directing the nitro group to the C-3 position. Careful control of temperature and the choice of nitrating agent and solvent system are essential to prevent side reactions.[3]
Q2: Are there significant safety concerns I should be aware of? A2: Yes. Nitration reactions are highly exothermic and can run away if not properly controlled. The use of concentrated nitric acid and phosphorus oxychloride (POCl₃) requires extreme caution.
-
Nitration: Always add the nitrating agent dropwise with efficient stirring and cooling to maintain the target temperature. Perform the reaction in a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it in a moisture-free environment (e.g., under an inert atmosphere) and in a fume hood. Quench any residual POCl₃ carefully with ice water.
Q3: Can I use 4-chloroquinoline as a starting material and nitrate it directly? A3: While theoretically possible, direct nitration of 4-chloroquinoline is not the preferred route. The chloro group is deactivating, making nitration more difficult and less selective than with the 4-hydroxyquinoline starting material. The reaction would likely require harsher conditions, leading to a mixture of undesired isomers and a lower yield of the required 3-nitro intermediate. The synthetic strategy via 4-hydroxy-3-nitroquinoline is generally more efficient.[4]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you optimize your reaction conditions.
Caption: Troubleshooting workflow for common synthesis issues.
Issue: Low yield or incomplete reaction during the nitration step.
-
Question: My nitration of 4-hydroxyquinoline is giving a low yield, and TLC analysis shows significant starting material remaining. What should I investigate?
-
Answer: This issue typically points to three main areas: reaction temperature, reagent concentration, or reagent quality.
-
Temperature Control: The reaction is temperature-sensitive. A temperature that is too low will result in a sluggish or incomplete reaction. Conversely, a temperature that is too high can lead to the formation of undesired side products or degradation. A reported optimal temperature is around 125°C when using propionic acid as a solvent.[3] Ensure your reaction is maintained consistently at the target temperature.
-
Nitrating Agent: The concentration and amount of nitric acid are critical. Using a 70% aqueous solution is common, but ensure the molar equivalent is sufficient (e.g., 2 equivalents relative to the starting material).[3] The dropwise addition of nitric acid is crucial to prevent localized overheating and side reactions.
-
Purity of Starting Material: Impurities in the 4-hydroxyquinoline can inhibit the reaction. Verify the purity of your starting material by melting point or spectroscopic methods before beginning.
-
Issue: Formation of multiple products observed on TLC plate.
-
Question: After the nitration step, my TLC plate shows multiple spots, indicating a mixture of products. What are these likely to be and how can I improve selectivity?
-
Answer: The formation of multiple products suggests a loss of regioselectivity.
-
Identify the Byproducts: The primary byproducts are likely other nitro-isomers, such as 5-nitro- and 8-nitroquinoline derivatives, which arise from nitration on the benzene ring.[2][5] Dinitrated products are also a possibility if conditions are too harsh.
-
Improve Selectivity:
-
Strict Temperature Control: As mentioned, maintaining a consistent temperature is key. Overheating can overcome the directing effect of the 4-hydroxyl group.
-
Milder Conditions: If isomer formation is persistent, consider exploring milder nitrating agents or reaction conditions. However, the propionic acid method is generally effective and high-yielding.[3]
-
Reaction Monitoring: Monitor the reaction progress closely using TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
-
-
Issue: Difficulty in purifying the final this compound product.
-
Question: My final product is an impure solid, and recrystallization is not effectively removing the impurities. What purification strategy do you recommend?
-
Answer: Aromatic amines, especially those with nitro groups, can be challenging to purify.
-
Recrystallization Solvent Screening: The choice of solvent is critical. You need a solvent where the product has high solubility when hot and low solubility when cold. Experiment with solvents like ethanol, methanol, or mixtures such as ethanol/water or DMF/water.
-
Column Chromatography: If recrystallization fails, column chromatography is the next step. The basicity of the amine group can cause tailing on standard silica gel.[6] To mitigate this, use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or pyridine in your eluent system (e.g., hexane/ethyl acetate or DCM/methanol). This neutralizes the acidic silanol groups on the silica surface, leading to better peak shape and separation.[6]
-
Charcoal Treatment: If your product has a persistent color, this may be due to highly colored minor impurities. During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[6]
-
Experimental Protocols & Data
Protocol 1: Synthesis of 4-Hydroxy-3-nitroquinoline
This protocol is adapted from established literature procedures.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyquinoline.
-
Solvent Addition: Add propionic acid to the flask.
-
Heating: Heat the mixture with stirring to approximately 125°C until the solid dissolves.
-
Nitration: Add 70% nitric acid dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at ~125°C. The reaction is exothermic.
-
Reaction: After the addition is complete, continue stirring the mixture at 125°C for an additional 10-15 minutes.
-
Work-up: Allow the mixture to cool to room temperature. Dilute the mixture with ethanol, which should cause the product to precipitate.
-
Isolation: Filter the precipitated yellow solid, wash it sequentially with ethanol, water, and finally ethanol again.
-
Drying: Dry the solid under vacuum to yield 4-hydroxy-3-nitroquinoline.
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxyquinoline | [3] |
| Reagent 1 | Propionic Acid | [3] |
| Reagent 2 | 70% Nitric Acid (2 eq.) | [3] |
| Temperature | ~125°C | [3] |
| Reaction Time | ~30 minutes | [3] |
| Expected Yield | ~86% | [3] |
Protocol 2: Synthesis of 4-Chloro-3-nitroquinoline
-
Setup: To a flask equipped with a reflux condenser and drying tube, add the 4-hydroxy-3-nitroquinoline from the previous step.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in a fume hood.
-
Heating: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 3: Synthesis of this compound
-
Setup: Dissolve the 4-chloro-3-nitroquinoline in a suitable solvent (e.g., ethanol, THF) in a pressure vessel or a sealed flask.
-
Amination: Add a concentrated aqueous or alcoholic solution of ammonia.
-
Heating: Seal the vessel and heat the mixture. The temperature and time will depend on the reactivity (e.g., 80-100°C for several hours). The reaction progress should be monitored by TLC.
-
Work-up: After cooling, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
Isolation & Purification: Filter the solid product, wash with water, and dry. Purify further by recrystallization or column chromatography as described in the troubleshooting guide.
References
-
PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline. Available from: [Link]
-
BYJU'S. Preparation and Properties of Quinoline. Available from: [Link]
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]
-
Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. Available from: [Link]
-
Canadian Science Publishing. THE NITRATION OF SOME QUINOLINE DERIVATIVES. Available from: [Link]
-
Datapdf.com. The Synthesis of Some %Nitro- and 3-Amino-4-dialkylamioalkylaminoquinoline. Available from: [Link]
-
NIH National Library of Medicine. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Available from: [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
-
ResearchGate. Synthesis of nitroquinoline derivatives 9. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Available from: [Link]
- Google Patents. US3347864A - Production of aminoquinolines.
-
Journal of the American Chemical Society. Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline1. Available from: [Link]
- Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]
-
PubMed Central. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]
- Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
PubChem. This compound. Available from: [Link]
-
PrepChem. Preparation of 8-nitroquinoline. Available from: [Link]
Sources
Technical Support Center: A Researcher's Guide to Controlling Regioselectivity in Quinoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of quinoline synthesis. The formation of regioisomers is a persistent challenge that can complicate purification, reduce yields, and hinder drug development timelines. This guide is designed to equip you with the knowledge and practical strategies to predict, control, and troubleshoot the regiochemical outcomes of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding regioselectivity in classical quinoline syntheses.
Q1: In which classical quinoline syntheses is regioisomer formation a primary concern?
A1: Regioselectivity becomes a critical factor when unsymmetrical starting materials are used in several cornerstone quinoline syntheses. The most prominent examples include:
-
The Friedländer Synthesis : When reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone, condensation can occur on either side of the carbonyl, leading to a mixture of quinoline isomers.[1][2]
-
The Combes Synthesis : The use of unsymmetrical β-diketones with anilines can result in different substitution patterns on the final quinoline product.[1][3]
-
The Skraup and Doebner-von Miller Syntheses : These reactions pose significant regiochemical challenges when a meta-substituted aniline is used, potentially yielding mixtures of 5- and 7-substituted quinolines.[4][5]
Q2: What are the key factors that govern the regiochemical outcome in these reactions?
A2: The regioselectivity of quinoline synthesis is primarily governed by a delicate interplay of three main factors:
-
Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the aniline or the aryl ketone influences the nucleophilicity and the position of electrophilic attack during cyclization.[1]
-
Steric Hindrance : Bulky substituents on the reactants can physically obstruct one reaction pathway, thereby favoring the formation of the less sterically hindered regioisomer.[1][3]
-
Reaction Conditions : The choice of catalyst (acid vs. base), solvent, and temperature can profoundly influence which reaction pathway is favored, often by dictating whether a kinetic or thermodynamic intermediate is formed.[1][6]
Q3: How do I determine the structure of the resulting regioisomers?
A3: Unambiguous structure determination is crucial. A combination of modern spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) provides initial information on the substitution pattern. For definitive assignment, 2D NMR techniques are invaluable. The Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons on different parts of the molecule, helping to distinguish between isomers.
-
X-ray Crystallography : If a suitable single crystal of one of the isomers can be grown, X-ray crystallography provides definitive, unambiguous structural proof.[7]
Part 2: Troubleshooting Guides for Specific Syntheses
This section provides detailed, practical advice for controlling regioselectivity in the most common quinoline syntheses.
The Friedländer Synthesis
Problem: My Friedländer synthesis using a 2-aminoaryl ketone and an unsymmetrical methyl ketone is producing a mixture of a 2-substituted quinoline and a 2,3-disubstituted quinoline. How can I favor the formation of a single product?
Root Cause Analysis: The lack of regioselectivity in the Friedländer synthesis stems from the potential to form two different enolate or enamine intermediates from the unsymmetrical ketone.[6][8] The subsequent intramolecular cyclization of these intermediates leads to the observed mixture of products.
Solutions & Optimization Strategies
-
Strategic Catalyst Selection : The catalyst choice is the most powerful tool for directing the regiochemical outcome.[6]
-
Base Catalysis (Thermodynamic Control) : Strong bases like NaOH or KOtBu typically favor the formation of the more substituted, thermodynamically stable enolate. This pathway leads to the 2,3-disubstituted quinoline .[2]
-
Amine Catalysis (Kinetic Control) : Cyclic secondary amines, especially sterically hindered ones like pyrrolidine, react with the ketone to form an enamine intermediate. These conditions favor the formation of the less substituted (kinetic) enamine, which preferentially yields the 2-substituted quinoline .[6]
-
-
Control of Reaction Conditions :
-
Temperature : Lower temperatures generally favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.[6]
-
Rate of Addition : Slow addition of the unsymmetrical ketone to the reaction mixture can maintain its concentration at a low level, which can favor the formation of the kinetic enamine and improve selectivity for the 2-substituted product.[6]
-
-
Substrate Modification :
-
Directing Groups : Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can force the cyclization to occur at a specific position, yielding a single regioisomer. This method, however, requires additional synthetic steps.[9]
-
Visualizing the Mechanistic Pathways
The choice of catalyst directs the reaction through distinct intermediates, as illustrated below.
Caption: Catalyst-controlled pathways in the Friedländer synthesis.
Experimental Protocol: Regioselective Synthesis of a 2-Substituted Quinoline
This protocol is adapted for favoring the kinetic product via amine catalysis.[6]
-
Reaction Setup : To a stirred solution of the 2-aminoaryl aldehyde or ketone (1.0 mmol) in an appropriate solvent (e.g., ethanol, 5 mL), add the amine catalyst (e.g., pyrrolidine, 1.2 mmol).
-
Reactant Addition : Slowly add the unsymmetrical ketone (1.1 mmol) dropwise to the mixture at room temperature over 30 minutes.
-
Reaction : Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, remove the solvent under reduced pressure.
-
Purification : Purify the residue by column chromatography on silica gel to isolate the desired 2-substituted quinoline regioisomer.
The Combes Synthesis
Problem: My Combes synthesis with an unsymmetrical β-diketone is yielding an inseparable mixture of regioisomers. How can I direct the cyclization?
Root Cause Analysis: The regiochemical outcome of the Combes synthesis is determined during the acid-catalyzed intramolecular electrophilic cyclization of the enamine intermediate. The direction of this ring-closure is highly sensitive to both steric and electronic effects of the substituents on both the aniline and the β-diketone.[3][10]
Solutions & Optimization Strategies
-
Substituent Effects (Steric & Electronic) :
-
Steric Hindrance : Increasing the steric bulk of the R group on the β-diketone tends to favor cyclization away from the bulky group, leading to the formation of 2-substituted quinolines.[3]
-
Aniline Electronics : The electronic nature of substituents on the aniline ring also plays a crucial role. A study by Sloop et al. on the synthesis of trifluoromethylquinolines found that using methoxy-substituted (electron-donating) anilines favored the 2-CF₃ isomer, while chloro- or fluoro-substituted (electron-withdrawing) anilines led to the 4-CF₃ isomer as the major product.[3]
-
-
Catalyst and Reaction Medium :
Data Table: Substituent Effects on Regioisomeric Ratio in a Modified Combes Synthesis
The following data, adapted from the study by Sloop, illustrates the impact of aniline substituents on the product ratio in the synthesis of trifluoromethylquinolines.[3]
| Aniline Substituent (X) | R Group on β-diketone | Major Product Isomer |
| Methoxy (MeO-) | Phenyl (Ph) | 2-CF₃-quinoline |
| Chloro (Cl-) | Phenyl (Ph) | 4-CF₃-quinoline |
| Fluoro (F-) | Phenyl (Ph) | 4-CF₃-quinoline |
Visualizing the Cyclization Step
Steric hindrance from a bulky 'R' group on the β-diketone intermediate can block one cyclization pathway, favoring the other.
Caption: Steric control in the Combes synthesis cyclization step.
The Skraup & Doebner-von Miller Syntheses
Problem: My Skraup reaction with 3-methoxyaniline is giving me a mixture of 5- and 7-methoxyquinoline. How can I predict the major product?
Root Cause Analysis: The structure of the quinoline products obtained from meta-substituted anilines can be unpredictable.[4] The final, irreversible cyclization step is an electrophilic aromatic substitution on the aniline ring. The regiochemical outcome is dictated by the directing influence of the substituent already present on the ring.
Solutions & Optimization Strategies
-
Applying Electrophilic Aromatic Substitution (EAS) Principles :
-
Activating Groups (Ortho-, Para-Directing) : Substituents like methoxy (-OCH₃), alkyl (-R), or hydroxyl (-OH) are activating and direct electrophilic attack to the positions ortho and para to themselves. In a meta-substituted aniline, the amino group strongly directs cyclization to its ortho positions (C2 and C6 of the aniline). The existing meta substituent will either reinforce or oppose this.
-
For 3-methoxyaniline, the methoxy group strongly activates the C2 and C6 positions, which are ortho to the amino group. However, it also activates its own ortho position at C4. The cyclization will predominantly occur at the position most activated by both groups, which is usually the position para to the activating substituent (C6), leading to the 7-substituted quinoline .
-
-
Deactivating Groups (Meta-Directing) : Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) are deactivating and direct incoming electrophiles to the position meta to themselves. Cyclization will occur at the position least deactivated, which is typically ortho to the amino group and meta to the deactivating group, favoring the 7-substituted quinoline .
-
-
Consider Modern Alternatives : Due to the often harsh conditions (strong acid, high heat) and potential for low regioselectivity, classical Skraup/Doebner-von Miller reactions can be challenging.[4][5] For complex molecules, consider modern, metal-catalyzed methods for quinoline synthesis, which often offer superior control over regiochemistry.[11][12]
Visualizing the Electrophilic Cyclization
The electronic nature of the meta-substituent (Z) directs the electrophilic attack to form either the 5- or 7-substituted quinoline.
Caption: Electronic control in the Skraup/Doebner-von Miller synthesis.
Part 3: Purification of Regioisomers
Q4: Despite my best efforts, I have a mixture of regioisomers. What are the most effective strategies for separation and purification?
A4: Separating structurally similar isomers is a common challenge. Here are several effective laboratory techniques:
-
Flash Column Chromatography : This is the most common method. Success depends on finding a solvent system that provides differential mobility on the stationary phase (typically silica gel or alumina). Gradient elution is often necessary. If separation on silica is poor, consider alternative stationary phases like Florisil or reverse-phase C18 silica.[13]
-
Fractional Crystallization : If the crude product is solid, you may be able to separate the isomers based on differences in their solubility in a particular solvent. This involves carefully dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, which may cause the less soluble isomer to crystallize out first.[14]
-
Purification via Salt Formation : Quinolines are basic. You can often convert the mixture of free bases into salts (e.g., hydrochlorides, phosphates, or picrates).[14][15] These salts frequently have very different crystallization properties and solubilities compared to the free bases and to each other, often enabling separation by crystallization. The pure isomer can then be recovered by neutralizing the purified salt.[14][15]
-
Preparative HPLC : For difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.
References
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Yi, C. S., & Lee, D. W. (2005). Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. Journal of the American Chemical Society, 127(16), 5782–5783. Available from: [Link]
-
Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. (n.d.). IIP Series. Retrieved January 9, 2026, from [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Available from: [Link]
-
Jie, C., & Verkade, J. G. (2003). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 68(13), 5281–5288. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]
-
Yi, C. S., & Lee, D. W. (2005). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society, 127(16), 5782-5783. Available from: [Link]
-
Jia, Y.-X., & Zhu, J. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. The Journal of Organic Chemistry, 71(17), 6592–6595. Available from: [Link]
-
Skraup reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Friedländer Synthesis: Mechanism. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Jia, Y.-X., & Zhu, J. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592-6595. Available from: [Link]
-
Wang, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]
-
Gold catalysis in quinoline synthesis. (2018). Chemical Communications. Available from: [Link]
-
Combes quinoline synthesis. (n.d.). Wikiwand. Retrieved January 9, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 9, 2026, from [Link]
-
Combe's synthesis of quinoline || detailed mechanism. (2021, August 25). YouTube. Retrieved January 9, 2026, from [Link]
-
Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636–20653. Available from: [Link]
-
Combes Quinoline Synthesis Mechanism. (2021, August 25). YouTube. Retrieved January 9, 2026, from [Link]
-
Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636–20653. Available from: [Link]
-
Purification of Quinoline. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]
-
Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. Available from: [Link]
-
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (2010). NIH. Available from: [Link]
-
Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Purification of Quinoline-3,4-diones. (2025). Reddit. Retrieved January 9, 2026, from [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 11. Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Degradation Pathways of Nitroquinoline Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals studying the degradation of nitroquinoline compounds. This guide is designed to provide expert insights, practical troubleshooting advice, and detailed protocols to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the degradation of nitroquinoline compounds.
Q1: What are the primary degradation pathways for nitroquinoline compounds?
Nitroquinoline compounds primarily degrade through two routes: enzymatic (biotic) and abiotic pathways.
-
Enzymatic Degradation: This is the most significant pathway in biological systems and the environment. It is primarily mediated by microbial nitroreductase enzymes.[1][2] These enzymes typically reduce the nitro group (-NO₂) in a stepwise fashion to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[2][3] This process is crucial for both the detoxification and, in some cases, the bioactivation of these compounds. For example, the well-studied carcinogen 4-nitroquinoline 1-oxide (4-NQO) is reduced to its carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which can then form stable adducts with DNA.[4]
-
Abiotic Degradation: This involves chemical processes that do not require biological activity. Hydrolysis is a key abiotic process, where the compound degrades in water.[5] The rate of abiotic degradation is often influenced by environmental factors such as pH, temperature, and light exposure (photolysis).[5][6] For many nitroaromatic compounds, the electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, but susceptible to reductive pathways.[7]
Q2: Which microorganisms and enzymes are known to degrade nitroquinolines?
A variety of microorganisms have been shown to degrade quinolines and nitroaromatic compounds. Bacteria, in particular, play a significant role.
-
Bacteria: Strains of Pseudomonas, Lactobacillus, Bifidobacterium, and Ochrobactrum have demonstrated the ability to degrade quinoline or its derivatives.[8][9][10] For instance, certain probiotic strains like Lactobacillus plantarum and Lactobacillus casei have been shown to effectively reduce the concentration of 4-NQO in culture.[8]
-
Enzymes: The key enzyme family is the nitroreductases (NRs) .[1][2] These are typically NAD(P)H-dependent flavoenzymes that catalyze the reduction of the nitro group.[1] Other enzymes, such as monooxygenases and dioxygenases, can also be involved by hydroxylating the aromatic ring, which can lead to ring cleavage and eventual mineralization of the compound.[3]
Q3: What are the standard analytical methods for studying nitroquinoline degradation?
To monitor the disappearance of the parent compound and identify degradation products, several analytical techniques are essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis detection is the most common method for separating and quantifying the parent nitroquinoline compound and its major metabolites over time.[8][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. By coupling the separation power of LC with the mass-resolving capability of MS, researchers can determine the molecular weights of metabolites and deduce their structures through fragmentation patterns.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for more volatile derivatives or after a chemical derivatization step to make the analytes suitable for GC analysis.[12]
Section 2: Troubleshooting Guide for Degradation Experiments
Encountering issues in experimental work is common. This guide provides a systematic approach to troubleshooting problems in your nitroquinoline degradation studies.
| Observed Issue | Potential Cause(s) | Recommended Solution & Rationale |
| 1. No degradation of the target nitroquinoline is observed. | A. Microbial/Enzyme Inactivity: The microbial culture may be non-viable, or the purified enzyme may be denatured. | A.1. Check Culture Viability: Plate a sample of your culture on appropriate agar to confirm colony growth. A.2. Use a Positive Control: Include a known substrate for your enzyme or microbe to confirm metabolic activity.[13] A.3. Verify Enzyme Integrity: If using a purified enzyme, run an SDS-PAGE gel to check for degradation. |
| B. Compound Insolubility: The nitroquinoline compound may not be sufficiently dissolved in the aqueous medium, limiting its bioavailability to microbes or enzymes. | B.1. Use a Co-solvent: Prepare a concentrated stock solution in a solvent like DMSO and dilute it into your medium. Ensure the final solvent concentration is low (<0.5%) to avoid toxicity to the cells.[6] B.2. Check for Precipitation: Visually inspect your culture medium for any precipitate after adding the compound. | |
| C. Inappropriate Experimental Conditions: The pH, temperature, or oxygen levels may be suboptimal for the desired degradation pathway. | C.1. Optimize pH and Temperature: Verify that the experimental pH and temperature match the optimal growth conditions for your microorganism or the optimal activity range for your enzyme.[6][10] C.2. Control Oxygen Levels: Aerobic and anaerobic degradation pathways can be very different.[3] Ensure your setup (e.g., shaking for aeration, or nitrogen purging for anaerobic conditions) is appropriate. | |
| 2. High variability between experimental replicates. | A. Inconsistent Inoculum: The amount of microbial culture added to each replicate may vary. | A.1. Standardize Inoculum: Measure the optical density (e.g., OD600) of your starter culture and dilute it to a consistent starting OD for all replicates. |
| B. Inhomogeneous Sampling: If the compound or microbial cells are not evenly distributed, samples may not be representative. | B.1. Ensure Proper Mixing: Vortex or shake the culture vessel thoroughly (but gently, if cells are sensitive) before taking each sample. | |
| C. Sample Degradation Post-Collection: The degradation process may continue in your collected sample before analysis. | C.1. Quench the Reaction: Immediately after collection, stop the reaction by adding a quenching agent (e.g., acetonitrile or methanol to precipitate proteins/enzymes) or by flash-freezing the sample in liquid nitrogen. Store at -80°C until analysis.[6] | |
| 3. Unexpected peaks appear in HPLC or LC-MS analysis. | A. Abiotic Degradation: The compound may be degrading due to pH, light, or temperature, independent of biological activity. | A.1. Run a Sterile Control: Set up a replicate with autoclaved medium and the nitroquinoline compound but no microorganisms.[9] Any degradation observed in this control is abiotic. |
| B. Formation of Intermediates: The new peaks could be the expected nitroso or hydroxylamino intermediates. | B.1. Use LC-MS: Analyze the samples by LC-MS to determine the molecular weight of the unknown peaks. A reduction of -NO₂ (46 Da) to -NHOH (33 Da) results in a mass loss of 13 Da. A further reduction to -NH₂ (16 Da) results in another mass loss of 17 Da. | |
| C. Contamination: The culture medium or glassware may be contaminated. | C.1. Check Media Blanks: Run a sample of your sterile medium (without the compound or microbes) on the HPLC/LC-MS to check for background contamination. | |
| 4. Cannot distinguish between biotic and abiotic degradation. | A. Insufficient Controls: The experimental design lacks the necessary controls to isolate biological effects. | A.1. Implement Dual Controls: Always run two key controls in parallel with your main experiment: (1) Sterile Control: Medium + Compound (no microbes) to measure abiotic degradation. (2) Biomass Control: Medium + Microbes (no compound) to check for any interfering peaks produced by the microbes themselves.[14] |
Section 3: Key Experimental Protocols
Protocol 3.1: Microbial Degradation Assay
This protocol outlines a typical experiment to assess the degradation of a nitroquinoline compound by a bacterial strain.
1. Preparation of Media and Inoculum: a. Prepare and autoclave the appropriate liquid growth medium for your bacterial strain. b. Inoculate a starter culture and grow it overnight under optimal conditions (e.g., 30°C, 150 rpm).[10] c. The next day, measure the optical density (OD600) of the starter culture.
2. Experimental Setup: a. Prepare a stock solution of the nitroquinoline compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM). b. In sterile flasks, add fresh medium. For a 50 mL final volume, use 50 mL of medium. c. Inoculate the flasks with the starter culture to a final OD600 of ~0.1. d. Spike the flasks with the nitroquinoline stock solution to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is <0.5%. e. Crucially, set up the following controls:
- Test Flask: Medium + Inoculum + Nitroquinoline
- Sterile Control: Medium + Nitroquinoline (no inoculum)
- Biomass Control: Medium + Inoculum (no nitroquinoline)
3. Incubation and Sampling: a. Incubate all flasks under the desired conditions (e.g., 30°C, 150 rpm). b. At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from each flask under sterile conditions.
4. Sample Processing: a. Transfer the 1 mL aliquot to a microcentrifuge tube. b. Centrifuge at >12,000 x g for 5 minutes to pellet the bacterial cells. c. Carefully transfer the supernatant to a clean tube for analysis. This supernatant contains the remaining parent compound and any soluble metabolites. d. For immediate analysis, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. e. If storing, freeze the supernatant at -80°C.
Protocol 3.2: Sample Analysis by HPLC
1. Instrument Setup: a. Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.[15] b. Mobile Phase: A gradient of an aqueous buffer (e.g., 25 mM ammonium acetate, pH 3) and an organic solvent (e.g., acetonitrile or methanol) is common.[15]
- Example Gradient: Start at 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to 10% and equilibrate. c. Flow Rate: 1.0 mL/min. d. Detection: UV-Vis detector set to a wavelength where the nitroquinoline has strong absorbance (e.g., 380 nm).[15] e. Injection Volume: 10-20 µL.
2. Calibration Curve: a. Prepare a series of known concentrations of your nitroquinoline standard in the same medium used for the experiment. b. Inject each standard and record the peak area. c. Plot peak area versus concentration to create a calibration curve. This will be used to quantify the compound in your experimental samples.
3. Sample Analysis: a. Run your processed samples (from Protocol 3.1) using the same HPLC method. b. Identify the peak corresponding to your parent compound by comparing its retention time to the standard. c. Quantify the remaining concentration at each time point using the calibration curve. d. Monitor for the appearance of new peaks, which represent potential degradation products.
Section 4: Visualizing the Pathways and Workflows
Generalized Enzymatic Degradation Pathway
This diagram illustrates the common stepwise reduction of a nitroquinoline compound by nitroreductase enzymes.
Caption: Enzymatic reduction of a nitroquinoline compound.
Experimental Workflow for Degradation Studies
This diagram outlines the logical flow of a typical degradation experiment, from setup to final data interpretation.
Caption: Workflow for a nitroquinoline degradation study.
References
- Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide.
- Various Authors. (n.d.). Enzymatic reduction of an aromatic nitro compound to the corresponding amine.
- Tirumalai, P. S., et al. (2023). Degradation of 4-Nitroquinoline-1-Oxide by Lactic Acid Bacteria. Acta Scientific Microbiology, 6(10), 22-30.
- Various Authors. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate.
- Various Authors. (n.d.). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. ResearchGate.
- U.S. Environmental Protection Agency. (n.d.). Review of the Environmental Fate of Selected Chemicals. EPA NEPIs.
- Humboldt-Universität zu Berlin. (n.d.). Enzymes in the degradation of aromatic compounds.
- Various Authors. (n.d.). Pathway proposed for the degradation of quinoline. ResearchGate.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55.
- Binter, A., et al. (n.d.). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed.
- The K Lab. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube.
- NOAA. (n.d.). 4-nitroquinoline-1-oxide. CAMEO Chemicals.
- Ju, K. S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
- Kiki, M., et al. (n.d.). Nitrofurantoin hydrolytic degradation in the environment. PubMed.
- PubChem. (n.d.). 4-Nitroquinoline 1-Oxide.
- Various Authors. (n.d.). Analytical methods for the degradation of phytoconstituents.
- BenchChem. (2025). Troubleshooting guide for failed protein degradation experiments.
- Various Authors. (2025). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. ResearchGate.
- Singh, S., & Kumar, V. (n.d.). Forced degradation and impurity profiling.
- U.S. Army Armament Research and Development Command. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC.
- Various Authors. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568.
- BenchChem. (2025). Preventing Demethylsonchifolin degradation in experiments.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 5. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. ijmr.net.in [ijmr.net.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cell Permeability of 3-Nitroquinolin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular activity of 3-Nitroquinolin-4-amine. A common bottleneck between potent biochemical activity and low cellular efficacy is poor cell permeability. This document provides a systematic, question-and-answer-based approach to diagnose and overcome this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a potential concern?
This compound is a heterocyclic compound belonging to the quinoline class. The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1] The addition of a nitro group, a strong electron-withdrawing group, and an amine group can significantly modulate the molecule's electronic properties and biological activity.[2][3] However, for any compound targeting intracellular components, it must first efficiently cross the cell membrane. Low cell permeability can render an otherwise potent molecule ineffective in a cellular context.[4] Therefore, understanding and optimizing the cell permeability of this compound is a critical step in its development as a potential therapeutic agent or research tool.
Q2: My initial cell-based assays show low efficacy for this compound, despite promising results in a cell-free system. Is this likely a permeability issue?
A significant drop-off in potency when moving from a biochemical (cell-free) assay to a cell-based assay is a classic indicator of poor cell permeability.[5] While other factors like compound instability or cytotoxicity could be at play, the inability of the compound to reach its intracellular target in sufficient concentrations is a primary suspect.[5] The cell membrane acts as a selectively permeable barrier, restricting the passage of many molecules.[6] This guide will help you systematically determine if permeability is the limiting factor for your compound.
Q3: What are the key physicochemical properties of this compound, and what do they suggest about its potential permeability?
To predict a compound's ability to passively diffuse across the cell membrane, we can analyze its physicochemical properties in the context of established guidelines like Lipinski's Rule of Five.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Lipinski's Guideline | Implication for Permeability |
| Molecular Weight | 189.17 g/mol [8] | ≤ 500 Da | Favorable. Smaller molecules generally show better diffusion.[9] |
| Lipophilicity (XLogP3) | 1.9[8] | ≤ 5 | Favorable. Indicates a good balance between lipid and aqueous solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂)[8] | ≤ 5 | Favorable. Fewer H-bond donors reduce desolvation energy penalty. |
| Hydrogen Bond Acceptors | 4 (from -NO₂, N in ring)[8] | ≤ 10 | Favorable. Within the acceptable range. |
| Polar Surface Area (TPSA) | 84.7 Ų[8] | Generally < 140 Ų | Favorable. Suggests the compound should be able to cross cell membranes. |
Analysis: Based on these computed properties, this compound does not violate any of Lipinski's rules. Its properties are within a range that suggests passive diffusion should be possible. Therefore, if you are observing low permeability, it is crucial to investigate other factors, such as poor solubility in assay media or active transport mechanisms.[4][10]
Systematic Troubleshooting Guide
This guide provides a logical workflow to diagnose the root cause of low permeability for this compound.
Caption: Troubleshooting workflow for low cell permeability.
Step 1: Preliminary Checks & Ruling Out Artifacts
Causality: Poor aqueous solubility is a frequent cause of low apparent permeability. If the compound precipitates in the assay buffer, its effective concentration at the cell surface is reduced, leading to an underestimation of its permeability.[10]
Protocol: Solubility and Stability Assessment
-
Preparation: Prepare your dosing solution of this compound in the final cell culture medium (including serum, if applicable) at the highest concentration used in your experiments.
-
Incubation: Incubate the solution under the same conditions as your cellular assay (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment.
-
Visual Inspection: After incubation, visually inspect the solution for any signs of precipitation. For a more sensitive check, examine a sample under a light microscope.
-
Quantitative Analysis: Centrifuge the sample (e.g., at 14,000 rpm for 30 minutes) to pellet any precipitate. Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method like LC-MS/MS or HPLC-UV.
-
Comparison: Compare this concentration to a freshly prepared standard of the same theoretical concentration that has not been incubated. A significant decrease (>10-15%) indicates either poor solubility or compound degradation.
Step 2: Assessing Passive Permeability
Causality: To isolate the compound's ability to cross a lipid bilayer without the influence of cellular transporters, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first step.[11] This cell-free assay measures passive diffusion, providing a baseline for your compound's intrinsic permeability.[5]
Sources
- 1. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 8. This compound | C9H7N3O2 | CID 280005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Toxicity of Nitroaromatic Compounds in Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitroaromatic compounds. This guide is designed to provide you with in-depth technical knowledge, troubleshooting strategies, and practical protocols to safely and effectively manage the inherent toxicity of these compounds in your experiments.
Understanding the Core Problem: The Duality of the Nitro Group
Nitroaromatic compounds are a cornerstone in various fields, from pharmaceuticals to industrial synthesis, due to the versatile chemistry of the nitro group.[1][2] However, this same chemical reactivity is the source of their significant biological toxicity.[3][4] The strong electron-withdrawing nature of the nitro group makes these compounds susceptible to metabolic reduction, a process central to both their therapeutic action and their toxic effects.[5][6]
Mechanism of Toxicity: A Tale of Two Electrons
The toxicity of nitroaromatic compounds is primarily driven by their bioreduction.[5] This process can occur via two main pathways within a cell, leading to the generation of cytotoxic species:
-
Single-Electron Reduction: This pathway, often catalyzed by flavoenzymes like NADPH:cytochrome P-450 reductase, reduces the nitro group to a nitro anion radical.[5][7][8] In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide anion and regenerating the parent nitroaromatic compound in a futile cycle.[5] This process leads to the continuous production of reactive oxygen species (ROS), inducing significant oxidative stress and subsequent cellular damage to proteins, lipids, and DNA.[9][10]
-
Two-Electron Reduction: Catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) and bacterial nitroreductases, this pathway reduces the nitro group through nitroso and hydroxylamine intermediates to form an amine.[7][8][11] While the final amine product may be less toxic, the hydroxylamine intermediate is a highly reactive electrophile that can form adducts with cellular macromolecules, leading to mutagenicity and carcinogenicity.[3][12]
Visualizing the Toxicity Pathway
The following diagram illustrates the metabolic activation of nitroaromatic compounds and the subsequent generation of toxic species.
Caption: Metabolic pathways of nitroaromatic compound toxicity.
Troubleshooting Guide: Navigating Experimental Challenges
Unexpected results are a common occurrence when working with biologically active compounds. This section provides a structured approach to troubleshooting common issues encountered during experiments with nitroaromatic compounds.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Higher than expected cytotoxicity in control (vehicle-only) cells. | Solvent toxicity or degradation of the compound in the solvent. | 1. Run a solvent-only control: Ensure the solvent concentration is not toxic to your cell line. 2. Check compound stability: Analyze the compound in the solvent over time using techniques like HPLC or LC-MS to check for degradation products that may be more toxic. |
| Inconsistent results between experimental replicates. | Uneven cell plating, variability in compound concentration, or edge effects in multi-well plates. | 1. Optimize cell plating: Ensure a homogenous cell suspension and consistent seeding density. 2. Verify compound concentration: Prepare fresh stock solutions and verify their concentration. 3. Mitigate edge effects: Avoid using the outer wells of plates for treatment groups or fill them with media to maintain humidity. |
| Compound precipitates out of solution during the experiment. | Poor solubility of the compound in the culture medium. | 1. Test solubility limits: Determine the maximum soluble concentration in your experimental medium. 2. Use a co-solvent: If compatible with your cells, a small percentage of a less polar solvent (e.g., DMSO) can improve solubility. Always include a vehicle control with the same co-solvent concentration. |
| No observable effect at expected active concentrations. | Compound degradation, incorrect concentration, or cell line resistance. | 1. Confirm compound integrity and concentration: Use analytical methods to verify the compound. 2. Test a different cell line: Some cell lines may have higher expression of detoxifying enzymes. 3. Increase incubation time or concentration: The compound may require more time or a higher dose to exert its effect. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of managing nitroaromatic compound toxicity in experimental settings.
Q1: How can I minimize oxidative stress in my cell culture experiments with nitroaromatic compounds?
A1: To mitigate oxidative stress, you can co-incubate your cells with an antioxidant, such as N-acetylcysteine (NAC). NAC can help replenish intracellular glutathione levels, a key cellular antioxidant, thereby reducing the damaging effects of ROS. It is crucial to include a control group with NAC alone to ensure it does not interfere with your experimental readouts.
Q2: Are there ways to detoxify nitroaromatic compounds in my experimental system?
A2: While complete detoxification within a typical in vitro experiment is challenging, understanding the metabolic pathways can offer strategies. For instance, if your system has high nitroreductase activity, the compound may be rapidly converted to a less toxic amine. Conversely, in systems with low nitroreductase activity, the single-electron reduction pathway and subsequent oxidative stress may predominate.[1][11] Some microbial systems and fungi have been shown to effectively degrade nitroaromatic compounds, which can be a consideration in environmental or bioremediation studies.[11]
Q3: My nitroaromatic compound appears to be more toxic under hypoxic conditions. Why is this?
A3: Under hypoxic (low oxygen) conditions, the futile redox cycling of the nitro anion radical is diminished. This allows for further reduction to the highly reactive and toxic hydroxylamine and amine intermediates, which can lead to increased cytotoxicity and mutagenicity.[13] This property is exploited in the design of hypoxia-activated prodrugs for cancer therapy.
Q4: What are the essential safety precautions when handling nitroaromatic compounds in the lab?
A4: Due to their potential toxicity and, for some, explosive nature, strict safety protocols are imperative.[14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16]
-
Ventilation: Handle these compounds in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][17]
-
Storage: Store nitroaromatic compounds away from heat, sources of ignition, and incompatible materials like strong oxidizing or reducing agents.[14] Always consult the Safety Data Sheet (SDS) for specific storage requirements.
-
Waste Disposal: Dispose of all nitroaromatic compound waste according to your institution's hazardous waste guidelines.[15]
Key Experimental Protocols
To ensure robust and reproducible data, it is essential to follow well-defined protocols. Below are step-by-step methodologies for common assays used to assess the toxicity of nitroaromatic compounds.
Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Nitroaromatic compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nitroaromatic compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizing the MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Detecting Oxidative Stress with DCFDA Staining
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Nitroaromatic compound stock solution
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
DCFDA Loading: Wash the cells with warm PBS and then incubate with DCFDA in serum-free medium for 30-60 minutes. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent DCF.
-
Compound Treatment: Wash the cells again with PBS to remove excess DCFDA and then add the nitroaromatic compound at various concentrations. Include a positive control (H₂O₂) and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points.
Conclusion
Successfully managing the toxicity of nitroaromatic compounds in experimental settings requires a deep understanding of their chemical properties and metabolic fate. By anticipating potential challenges, employing robust troubleshooting strategies, and adhering to rigorous safety and experimental protocols, researchers can generate reliable and meaningful data while ensuring a safe laboratory environment. This guide serves as a foundational resource to empower you in your work with this important class of compounds.
References
-
Biological Treatment of Nitroaromatics in Wastewater - MDPI. (URL: [Link])
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (URL: [Link])
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. (URL: [Link])
-
Biodegradation of nitroaromatic compounds - PubMed. (URL: [Link])
-
Activation and Detoxification of Nitro-Aromatic Compounds by Plant Tissue Culture Cells. (URL: [Link])
-
Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics - ProQuest. (URL: [Link])
-
The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals | Aquatic Toxicology and Hazard Assessment - ASTM Digital Library. (URL: [Link])
-
Bioremediation of nitroaromatic compounds (Chapter 6). (URL: [Link])
-
Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. (URL: [Link])
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])
-
Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (URL: [Link])
-
Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews - ASM Journals. (URL: [Link])
-
(PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds - ResearchGate. (URL: [Link])
-
Catabolism of Nitroaromatic Compounds | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. (URL: [Link])
-
Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - MDPI. (URL: [Link])
-
Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed. (URL: [Link])
-
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic. (URL: [Link])
-
Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - MDPI. (URL: [Link])
-
Effects of Nitro-Oxidative Stress on Biomolecules: Part 2—Reactive Molecular Dynamics Simulations - MDPI. (URL: [Link])
-
Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (URL: [Link])
-
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study - OUCI. (URL: [Link])
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. (URL: [Link])
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI. (URL: [Link])
-
Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds - PubMed. (URL: [Link])
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
-
Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results | Abstract. (URL: [Link])
-
Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH - YouTube. (URL: [Link])
-
Safety Work in chemical labs. (URL: [Link])
-
How to troubleshoot experiments | Careers - Chemistry World. (URL: [Link])
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (URL: [Link])
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])
-
Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (URL: [Link])
-
Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results - ResearchGate. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics - ProQuest [proquest.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 16. csub.edu [csub.edu]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Methods for 3-Nitroquinolin-4-amine Analysis
Welcome to the technical support center for the HPLC analysis of 3-Nitroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the scientific understanding to optimize your chromatographic methods, ensuring robust and reliable results.
Understanding the Analyte: this compound
This compound is a quinoline derivative containing both a nitro group and an amino group. Its chemical structure significantly influences its behavior in a reversed-phase HPLC system.
| Chemical Property | Value/Information | Significance for HPLC Analysis |
| Molecular Formula | C₉H₇N₃O₂ | - |
| Molecular Weight | 189.17 g/mol [1] | Essential for preparing standard solutions of known concentration. |
| Calculated XLogP3 | 1.9[1] | Indicates moderate lipophilicity, suggesting good retention on C18 columns. |
| Estimated pKa | ~2.5 (amine conjugate acid) | The amino group is basic. At a pH below its pKa, it will be protonated (charged), and at a pH above, it will be neutral. This is a critical parameter for controlling retention and peak shape. This estimation is based on the pKa of 3-nitroaniline (2.47)[2]. |
| Solubility | Limited in water; soluble in organic solvents like methanol and ethanol.[3][4] | Dictates the appropriate solvent for sample and standard preparation to prevent precipitation in the HPLC system. |
| UV Absorbance | Strong absorbance expected around 254 nm and potentially a longer wavelength absorbance around 375 nm. | Guides the selection of the optimal detection wavelength for maximum sensitivity. This is based on the UV characteristics of nitroaromatics and 3-nitroaniline[5][6]. |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Peak Shape Problems
Question 1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[7][8][9]
-
Causality: The primary amine group in this compound can interact with acidic silanol groups on the surface of silica-based columns. This interaction is pH-dependent. At a mobile phase pH close to or below the pKa of the silanols (typically around 3.5-4.5), they are less ionized, reducing this unwanted interaction.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH. By adding a small amount of an acid like formic acid or phosphoric acid (0.1% v/v is a good starting point), you can suppress the ionization of free silanol groups on the column, minimizing secondary interactions.[10][11] An acidic mobile phase also ensures that the amino group of your analyte is consistently protonated, leading to more uniform interactions with the stationary phase.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to have minimal accessible silanol groups, which will significantly reduce peak tailing for basic compounds.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1] Try diluting your sample and reinjecting.
-
Ensure Complete Dissolution: If the analyte is not fully dissolved in the injection solvent, it can lead to tailing peaks. Ensure your sample is fully solubilized, using sonication if necessary.
-
Question 2: I'm observing a fronting peak for this compound. What does this indicate?
Answer:
Peak fronting is less common than tailing but usually points to column overload or a problem with the sample solvent.[12]
-
Causality: Fronting can occur when the concentration of the sample injected is too high, saturating the stationary phase at the column inlet. It can also happen if the sample is dissolved in a solvent that is much stronger (more organic content) than the mobile phase.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase itself.[10] If this is not feasible due to solubility constraints, use a solvent that is weaker than or equal in elution strength to the mobile phase. For a reversed-phase method, this means using a solvent with a higher aqueous content.
-
Question 3: My peak for this compound is split. What should I investigate?
Answer:
Split peaks can be frustrating and can arise from issues at the injector, a blocked column frit, or a void in the column packing.[1][7]
-
Causality: A split peak suggests that the sample band is being distorted before or at the very beginning of the separation process.
-
Troubleshooting Steps:
-
Check the Injection Process: Ensure the injector needle is not partially blocked and that the injection volume is appropriate for the loop size.
-
Inspect the Column Inlet: A common cause of split peaks is a partially blocked inlet frit on the column, often due to particulate matter from the sample or system. Try reversing the column and flushing it with a strong solvent (be sure to check the column manufacturer's instructions before reversing). If this doesn't resolve the issue, the column may need to be replaced.
-
Column Void: A void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.[9] This is often a sign of column degradation and typically requires column replacement.
-
Retention Time and Resolution Issues
Question 4: The retention time for my analyte is drifting. What could be the cause?
Answer:
Retention time instability can be caused by a number of factors related to the pump, mobile phase, or column.[11]
-
Causality: Consistent retention times rely on a stable mobile phase composition and flow rate, as well as a well-equilibrated and stable column temperature.
-
Troubleshooting Steps:
-
Check for Leaks and Pump Performance: Inspect the system for any leaks, especially around fittings and pump seals.[11] A fluctuating pressure reading is often an indicator of a leak or a problem with the pump's check valves.
-
Ensure Proper Mobile Phase Preparation and Degassing: Inconsistent mobile phase preparation can lead to shifts in retention time.[10] Always use high-purity solvents and degas the mobile phase thoroughly to prevent air bubbles from entering the pump.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.
-
Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.
-
Question 5: I have poor resolution between this compound and an impurity. How can I improve the separation?
Answer:
Improving resolution requires adjusting the chromatographic conditions to increase the separation between the two peaks.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you need to manipulate one or more of these parameters.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Try changing the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase.
-
-
Adjust pH: If the impurity has a different pKa from this compound, adjusting the mobile phase pH can change the ionization state of one or both compounds, leading to a change in retention and potentially improved resolution.
-
Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve a different selectivity. A longer column or a column with a smaller particle size will also increase efficiency and can improve resolution.
-
Baseline and Sensitivity Problems
Question 6: I'm seeing a noisy or drifting baseline in my chromatogram. What are the common causes?
Answer:
A noisy or drifting baseline can interfere with peak integration and reduce the overall sensitivity of the method. Common causes include contaminated solvents, detector issues, or temperature fluctuations.[2][11]
-
Causality: The detector is sensitive to changes in the composition and properties of the mobile phase flowing through it.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and freshly prepared mobile phase. Contaminants in the solvents can cause baseline noise.[10]
-
Degas the Mobile Phase: Air bubbles in the detector cell are a frequent cause of baseline noise.[2]
-
Check the Detector Lamp: A failing or unstable detector lamp can lead to a noisy baseline. Check the lamp energy and replace it if necessary.
-
Clean the Flow Cell: Contamination in the detector flow cell can also contribute to baseline issues. Follow the manufacturer's instructions for cleaning the flow cell.
-
Experimental Protocols
Protocol 1: Starting HPLC Method for this compound
This protocol provides a robust starting point for the analysis of this compound. Further optimization may be required based on your specific sample matrix and instrumentation.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol or a mixture of acetonitrile and water that is weaker than the initial mobile phase conditions. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: System Suitability Testing
Before running any samples, it is crucial to perform a system suitability test to ensure the HPLC system is performing correctly. This is a requirement under guidelines such as USP <621>.[3][5]
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration that gives a significant detector response.
-
Perform Replicate Injections: Make at least five replicate injections of the standard solution.
-
Evaluate Key Parameters:
-
Retention Time Repeatability: The relative standard deviation (RSD) of the retention time for the five injections should be less than 1%.
-
Peak Area Repeatability: The RSD of the peak area should be less than 2%.
-
Tailing Factor: The tailing factor (asymmetry factor) of the peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be greater than 2000.
-
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
HPLC Method Optimization Strategy
Caption: A workflow for systematic HPLC method optimization.
References
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
Solubility of Things. (n.d.). 5-Nitroquinoline. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Solubility of Things. (n.d.). 6-Methoxy-8-nitroquinoline. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets and Profiling of In-Vitro Dissolution in Multimedia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 3-Nitroquinolin-4-amine DMSO Stock Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for 3-nitroquinolin-4-amine. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the precipitation of this compound in Dimethyl Sulfoxide (DMSO) stock solutions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and usability of your compound solutions.
Introduction: Understanding the Challenge
This compound is a valuable small molecule in various research applications. However, its successful use hinges on the proper preparation and storage of stock solutions, typically in DMSO. Precipitation of this compound from a DMSO stock can compromise experimental results by altering the effective concentration and introducing variability. This guide will walk you through the potential causes of precipitation and provide systematic approaches to resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating from its DMSO stock solution?
A1: Precipitation of this compound from a DMSO stock solution can be attributed to several factors, often acting in concert:
-
Exceeding Solubility Limit: You may be attempting to prepare a solution at a concentration that surpasses the intrinsic solubility of this compound in DMSO.
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.[1]
-
Temperature Fluctuations: The solubility of many compounds is temperature-dependent. Cooling the stock solution, especially during freeze-thaw cycles, can lead to the compound crashing out of solution.[1]
-
Compound Purity: The presence of impurities in the this compound powder can affect its solubility characteristics.
-
Compound Degradation: Over time, this compound may degrade in DMSO, and the degradation products could be less soluble, leading to precipitation. Nitroaromatic compounds can be susceptible to degradation pathways.[2]
Q2: What is the recommended starting concentration for a this compound stock solution in DMSO?
A2: While the exact maximum solubility of this compound in DMSO is not widely published, a conservative starting point for many small molecules is a 10 mM stock solution. It is always advisable to perform a preliminary solubility test to determine the optimal concentration for your specific batch of the compound and your experimental needs.
Q3: How should I properly store my this compound DMSO stock solution?
A3: To maintain the stability and solubility of your stock solution, we recommend the following storage practices:
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the main stock is subjected to, which can promote precipitation.[1]
-
Low-Temperature Storage: For long-term storage (months), store the aliquots at -80°C. For short-term storage (weeks), -20°C is acceptable.
-
Protection from Moisture: Use vials with tight-fitting caps (e.g., screw caps with O-rings) to minimize moisture absorption from the air.
-
Protection from Light: While not always explicitly required, storing solutions in amber vials can protect light-sensitive compounds from degradation.
Q4: Can I just vortex or heat the solution to redissolve the precipitate?
A4: While gentle warming (e.g., to 37°C) and vortexing or sonication can help redissolve a precipitate, this may only be a temporary solution.[1] If the underlying cause of precipitation (e.g., supersaturation, water contamination) is not addressed, the compound is likely to precipitate again. Furthermore, excessive or repeated heating can potentially degrade the compound.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation
If you are experiencing precipitation with your this compound DMSO stock solution, follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Assess the Quality of Your Reagents
The quality of both the solute (this compound) and the solvent (DMSO) is paramount for a stable solution.
Protocol: Verifying Reagent Quality
-
Compound Purity:
-
Review the Certificate of Analysis (CoA) for your batch of this compound to confirm its purity.
-
If the purity is lower than expected, consider obtaining a higher purity grade of the compound.
-
-
DMSO Quality:
-
Use only anhydrous (or molecular sieve-dried), high-purity DMSO (≥99.9%).
-
Purchase DMSO in small, sealed bottles to minimize water absorption over time.
-
Once opened, handle the DMSO bottle in a dry environment and close it tightly immediately after use.
-
Step 2: Optimize the Stock Solution Preparation
The method of preparation can significantly impact the outcome.
Protocol: Best Practices for Stock Solution Preparation
-
Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Facilitating Dissolution:
-
Cap the vial tightly and vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Gentle warming to 37°C can also be employed, but monitor for any signs of compound degradation (e.g., color change).
-
-
Visual Inspection: After the dissolution steps, carefully inspect the solution against a light source to ensure no visible particles remain.
Step 3: Evaluate and Adjust Storage Conditions
Improper storage is a frequent cause of precipitation over time.
Protocol: Optimizing Storage
-
Aliquot and Store: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Freeze Promptly: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Minimize Freeze-Thaw Cycles: Only remove and thaw the number of aliquots needed for a single experiment. Avoid re-freezing thawed aliquots.
Step 4: Consider a Lower Concentration
If precipitation persists despite following best practices, the intended concentration may exceed the compound's solubility limit in DMSO.
Protocol: Determining an Optimal Concentration
-
Serial Dilution Test: Prepare a series of small-volume test solutions at decreasing concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
Observe Solubility: Note the highest concentration at which the compound remains fully dissolved after preparation and after one freeze-thaw cycle.
-
Select Working Concentration: Choose a working stock concentration that is comfortably below the observed solubility limit to ensure stability.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Potential Chemical Interactions and Degradation
The chemical structure of this compound, containing both a nitro group and an amino group on a quinoline scaffold, suggests potential for certain chemical interactions and degradation pathways in a polar aprotic solvent like DMSO, especially in the presence of contaminants like water.
Caption: Potential chemical interactions leading to precipitation.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Compound Purity | Use high-purity grade (≥98%). | Impurities can alter solubility characteristics. |
| DMSO Quality | Use anhydrous, high-purity (≥99.9%) DMSO. | Water in DMSO significantly reduces the solubility of many organic compounds.[1] |
| Concentration | Start with a conservative concentration (e.g., 10 mM) and perform a solubility test. | Avoids preparing a supersaturated, unstable solution. |
| Preparation | Use vortexing, sonication, and gentle warming (37°C) to aid dissolution. | Ensures complete dissolution of the compound.[1] |
| Storage | Aliquot into single-use vials and store at -80°C for long-term stability. | Minimizes freeze-thaw cycles and degradation. |
| Handling | Minimize exposure of DMSO and stock solutions to ambient air. | Prevents moisture absorption. |
References
- Balakin, K., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.
-
Engeloch, C., et al. (2011). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]
-
ResearchGate. (2014). Stability of Screening Compounds in Wet DMSO. [Link]
-
Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]
-
ResearchGate. (2013). Top-Performing Models for DMSO Solubility Prediction Developed with.... [Link]
-
U.S. EPA. (2025). A dataset capturing the solubility of chemical compounds in dimethyl sulfoxide (DMSO). [Link]
-
Popa-Burke, I. G., et al. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
- Waybright, T. J., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. [Link]
-
Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. [Link]
- Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
-
Williams, R. E., & Williams, C. M. (2004). Bacterial pathways for degradation of nitroaromatics. Journal of Molecular Microbiology and Biotechnology. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
-
ResearchGate. (2017). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. [Link]
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
-
Antonova-Koch, Y., et al. (2019). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. ACS Infectious Diseases. [Link]
-
Lee, B., & Lee, W. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wang, Y., et al. (2024). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes. Communications Chemistry. [Link]
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
ResearchGate. (2004). Degradation pathways of DMSO during UV/H 2 O 2 treatment. [Link]
-
ResearchGate. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. [Link]
-
Mannekutla, J. R., et al. (2011). Photochemistry of 5-aminoquinoline in protic and aprotic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Singh, K., et al. (2023). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. European Journal of Medicinal Chemistry.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
Kamal, A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports. [Link]
-
Tandfonline. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
El-Subbagh, H. I., et al. (1990). Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities. Archiv der Pharmazie. [Link]
-
Journal of Computer-Aided Molecular Design. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. [Link]
Sources
Technical Support Center: Improving the Selectivity of 3-Nitroquinolin-4-amine Reactions
Welcome to the technical support center for reactions involving 3-nitroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity and outcome of your experiments.
Understanding the Reactivity of this compound
This compound is a unique building block characterized by two key functional groups: a nucleophilic primary aromatic amine at the 4-position and a strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement dictates its reactivity, often leading to challenges in achieving selective functionalization. The quinoline core itself presents multiple sites for potential reactions.
The primary amine is a good nucleophile and can readily participate in N-alkylation, N-arylation, acylation, and other common amine reactions. However, the potent electron-withdrawing nature of the adjacent nitro group significantly influences the reactivity of the quinoline ring system, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity profile can lead to a variety of side products if reaction conditions are not carefully controlled.
Troubleshooting Guide
This section addresses common issues encountered during the chemical modification of this compound and provides actionable solutions.
Issue 1: Poor Selectivity in N-Alkylation - Mixture of Mono- and Di-alkylated Products
Question: I am trying to perform a mono-N-alkylation on the 4-amino group of this compound, but I am consistently getting a mixture of the starting material, the desired mono-alkylated product, and the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer: This is a common challenge due to the high nucleophilicity of the primary amine, and the fact that the resulting secondary amine can also be nucleophilic. Here are several strategies to favor mono-alkylation:
Root Cause Analysis:
-
Excess Alkylating Agent: Using a stoichiometric excess of the alkylating agent will drive the reaction towards di-alkylation.
-
Reaction Conditions: High temperatures and prolonged reaction times can also promote the second alkylation.
-
Base Strength: A strong base can deprotonate the resulting secondary amine, increasing its nucleophilicity and promoting di-alkylation.
Strategies for Improvement:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Start with a 1:1 ratio of this compound to your alkylating agent. You may even consider using a slight excess of the amine.
-
Choice of Base: Use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH).
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and cool down if necessary.
-
Reductive Amination: A highly selective method for mono-N-alkylation is reductive amination. This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.
Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a suitable solvent such as methanol or dichloroethane.
-
Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Unwanted Ring Substitution Instead of N-Functionalization
Question: When I try to perform a reaction on the 4-amino group, I observe the formation of a side product where a nucleophile has substituted a hydrogen on the quinoline ring. What is happening and how can I prevent it?
Answer: The strong electron-withdrawing nitro group at the C-3 position activates the quinoline ring for nucleophilic attack, particularly at the C-2 position. This is a known phenomenon called Vicarious Nucleophilic Substitution (VNS) of hydrogen.[1]
Root Cause Analysis:
-
Activated Ring System: The nitro group makes the quinoline ring electron-deficient and susceptible to attack by strong nucleophiles.
-
Reaction Conditions: The presence of a strong base can facilitate the VNS reaction.
Strategies for Prevention:
-
Protect the Amino Group: The most effective way to prevent VNS and direct reactivity towards the desired location is to protect the 4-amino group. This temporarily reduces its nucleophilicity and can also sterically hinder attack at the adjacent C-3 position. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group.[2][3]
Experimental Protocol: Boc Protection of the 4-Amino Group
-
Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (Et₃N) (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the Boc-protected product, which can often be used in the next step without further purification.
After your desired reaction on another part of the molecule, the Boc group can be easily removed with an acid such as trifluoroacetic acid (TFA) in DCM.[3]
Issue 3: Competing Reactions at the Nitro Group
Question: I am attempting a reaction that requires reducing conditions, but I am also observing the reduction of the nitro group to an amino group. How can I selectively perform a reaction without affecting the nitro group?
Answer: The nitro group is readily reduced under various conditions (e.g., catalytic hydrogenation, dissolving metals).[4] To avoid its reduction, you need to choose reagents and conditions that are chemoselective for your desired transformation.
Root Cause Analysis:
-
Susceptibility of the Nitro Group: The nitro group is one of the more easily reducible functional groups.
Strategies for Chemoselectivity:
-
Use of Mild and Specific Reagents: For example, if you need to reduce a different functional group (e.g., an ester to an alcohol), consider using a mild and selective reducing agent like sodium borohydride (NaBH₄) at low temperatures, which typically does not reduce aromatic nitro groups.
-
Protecting Group Strategy: In some cases, it may be necessary to carry out the reduction of the nitro group first, protect the resulting diamine, perform the desired reaction, and then deprotect.
-
Domino Reaction Strategy: In some synthetic routes, the reduction of the nitro group can be strategically used in a domino reaction sequence. For example, an in situ reduction of a nitro group can be followed by a cyclization reaction.[5]
Table 1: Selective Reagents for Transformations in the Presence of a Nitro Group
| Desired Transformation | Recommended Reagent/Condition | Comments |
| Ester Reduction | Sodium Borohydride (NaBH₄) | Generally does not reduce aromatic nitro groups. |
| N-Alkylation | Reductive Amination (see Protocol above) | Mild conditions that preserve the nitro group. |
| Acylation | Acyl chloride or anhydride with a mild base | Typically does not affect the nitro group. |
| Suzuki Coupling | Palladium catalyst with a suitable ligand and base | The nitro group is generally stable under these conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most nucleophilic site on this compound?
The primary amine at the C-4 position is the most nucleophilic site and will readily react with electrophiles.
Q2: Can I perform electrophilic aromatic substitution on this compound?
Electrophilic aromatic substitution is generally difficult. The amino group is an activating group, but the nitro group and the quinoline nitrogen are strongly deactivating. Nitration, for instance, would likely require harsh conditions and may result in a mixture of products. A study on the nitration of N-protected tetrahydroquinolines showed that the directing effect of the protecting group is crucial for regioselectivity.[6]
Q3: How can I selectively reduce the nitro group without affecting other functional groups?
Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common and effective method for the selective reduction of a nitro group to an amine. This method is generally compatible with many other functional groups. Another option is the use of iron powder in acetic acid or ammonium chloride solution.
Q4: Is it possible to perform a cross-coupling reaction on this compound?
Yes, but it would require the prior introduction of a leaving group (e.g., a halogen) at the desired position. For example, if you have a bromo-substituted this compound, you could potentially perform Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. Optimization of the catalyst, ligand, and base would be crucial for success.[7]
Q5: What is the best protecting group for the 4-amino group?
The choice of protecting group depends on the subsequent reaction conditions.
-
Boc (tert-butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA). This is a very common and versatile choice.[3]
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This is useful if you need to perform reactions under acidic or basic conditions but want to avoid hydrogenation.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but removed by mild base (e.g., piperidine).
Diagram 1: Decision Workflow for Improving Selectivity
Caption: A decision-making workflow for troubleshooting selectivity issues in reactions with this compound.
Diagram 2: Reactivity Map of this compound
Caption: A summary of the key reactive sites on this compound.
References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 24(21), 3894. [Link]
-
Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters, 15(7), 1772-1775. [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 11(4), 655-664. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4101. [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. The Journal of Organic Chemistry, 78(17), 8685-8693. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(12), 1436-1444. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
Sources
- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Challenges in the Reduction of the Nitro Group to an Amine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for one of the most fundamental yet challenging transformations in organic synthesis: the reduction of a nitro group to a primary amine. This conversion is a cornerstone in the production of pharmaceuticals, dyes, and advanced materials. However, its apparent simplicity often masks a range of potential issues, from incomplete reactions to a complete lack of chemoselectivity.
This guide is structured to provide direct, actionable solutions to the common problems encountered in the lab. We move beyond simple protocols to explain the causality behind these challenges and their solutions, empowering you to make informed decisions for your specific synthetic route.
Troubleshooting Guide: Common Issues & Solutions
The following table outlines the most frequent problems observed during nitro group reductions, their probable causes, and recommended troubleshooting actions.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Incomplete Reaction or Low Yield | 1. Insufficient Reducing Agent/Catalyst : The stoichiometry is incorrect, or the catalyst loading is too low for the substrate scale.[1] 2. Poor Reagent/Catalyst Activity : The catalyst may be old, poisoned, or deactivated.[1][2] Metal powders can be passivated by an oxide layer. 3. Poor Substrate Solubility : The nitro compound is not fully dissolved in the reaction solvent, limiting its interaction with the reagent/catalyst.[3][4] | Action : 1. Stoichiometry Check : For metal/acid reductions (e.g., Fe, SnCl₂), ensure a sufficient excess (typically 3-5 equivalents) is used.[3][5] For catalytic hydrogenations, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[2] 2. Use Fresh Reagents : Always use a fresh batch of catalyst (e.g., Pd/C) or high-quality reagents.[3] For metals like zinc or iron, pre-activation with dilute acid can remove the oxide layer and improve reactivity.[3] 3. Optimize Solvent System : Select a solvent that fully dissolves the starting material. If solubility is low, consider a co-solvent system (e.g., THF/water, ethanol/acetic acid) or gentle heating.[3][4] |
| Formation of Side Products (Hydroxylamines, Azoxy/Azo Compounds) | 1. Incomplete Reduction Pathway : The reaction has stalled at an intermediate stage. The reduction of a nitro group is a six-electron process that proceeds via nitroso and hydroxylamine intermediates.[6][7] These can condense to form azoxy and azo dimers.[8] 2. Uncontrolled Exotherm : Localized overheating, especially in large-scale reactions, can promote the formation of condensation byproducts.[3] | Action : 1. Drive to Completion : Ensure sufficient reducing agent is present to push the reaction past the intermediate stages.[3] Changing the pH or solvent can also influence the reaction pathway and prevent the accumulation of intermediates. 2. Temperature Control : For highly exothermic reactions, ensure adequate cooling and controlled addition of reagents. Monitor the internal reaction temperature closely.[5] |
| Lack of Chemoselectivity (Reduction of Other Functional Groups) | 1. Incorrect Choice of Reductant : The chosen method is too harsh or non-selective for the substrate. Catalytic hydrogenation with H₂/Pd-C, for instance, is notoriously powerful and will reduce alkenes, alkynes, and carbonyls, and can cause dehalogenation.[6][9] | Action : 1. Select a Chemoselective Reagent : The choice of reductant is the most critical factor for success. Refer to the FAQ section and the Reagent Selection Workflow below for guidance on selecting a method that preserves other functional groups.[5][10] |
| Sluggish or Stalled Catalytic Hydrogenation | 1. Catalyst Poisoning : Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, halides) can irreversibly poison the catalyst's active sites.[1][2] 2. Inefficient Mass Transfer : In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), poor agitation limits the reaction rate.[2] 3. Insufficient Hydrogen Pressure : A simple hydrogen balloon may not provide enough pressure for challenging substrates.[2] | Action : 1. Purify Starting Materials : Ensure the substrate and solvent are of high purity. If poisoning is suspected, filter the reaction mixture and add a fresh batch of catalyst. 2. Increase Agitation : Use vigorous stirring to ensure the catalyst is well-suspended and there is efficient mixing of all three phases.[2] 3. Increase Hydrogen Pressure : If available, use a Parr hydrogenator or a similar apparatus to perform the reaction under higher H₂ pressure (e.g., 50 psi).[2][11] |
Frequently Asked Questions (FAQs)
Q1: How can I selectively reduce a nitro group in the presence of other sensitive functionalities?
This is the most common and critical challenge. The key is to choose a reducing system with the appropriate level of reactivity that targets the nitro group while leaving other functions intact.
-
In the Presence of Halogens (Cl, Br, I) : Standard catalytic hydrogenation (especially with Pd/C) is known to cause hydrodehalogenation.[9]
-
In the Presence of Carbonyls (Aldehydes, Ketones) : Carbonyls are readily reduced by many hydride reagents and under standard hydrogenation conditions.
-
In the Presence of Esters or Amides : These are generally more stable than ketones but can be reduced by harsh reagents like LiAlH₄.
-
In the Presence of Alkenes or Alkynes : This is a classic chemoselectivity problem, as catalytic hydrogenation will readily reduce both the nitro group and the C-C multiple bonds.[5]
-
Recommended Solution : Metal-mediated reductions are the preferred method. Iron powder with an additive like ammonium chloride is highly effective.[12] For particularly sensitive substrates, specialized systems such as those using sodium dithionite or finely tuned transfer hydrogenation protocols may be required.[13][14]
-
Workflow: Reagent Selection for Chemoselective Nitro Reduction
The following decision tree provides a logical workflow for selecting an appropriate reducing agent based on the functional groups present in your molecule.
Caption: A decision workflow for selecting a suitable reducing agent.
Q2: My reaction with Sodium Dithionite (Na₂S₂O₄) is messy and the workup is difficult. Any advice?
Sodium dithionite is a mild and useful reductant, but the workup can be challenging due to the formation of inorganic sulfur byproducts.[13]
-
Rationale : The reaction produces sulfite and sulfate salts, which can complicate product isolation, especially if the target amine has some water solubility.[15]
-
Troubleshooting :
-
pH Adjustment : After the reaction, carefully basify the mixture (e.g., with NaHCO₃ or Na₂CO₃ solution) to ensure your amine is in its freebase form.
-
Extraction : Use a robust organic solvent like ethyl acetate for extraction. Sometimes, multiple extractions are necessary.
-
Filtration : If inorganic salts precipitate, filtering the crude reaction mixture through a pad of Celite® before extraction can be very effective.[3]
-
Chromatography : For water-soluble products, column chromatography may be unavoidable.[15]
-
Q3: Why is LiAlH₄ a poor choice for reducing aromatic nitro compounds to anilines?
While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it is generally unsuitable for converting aromatic nitro compounds to anilines.
-
Mechanism Insight : Instead of proceeding cleanly to the amine, LiAlH₄ tends to cause the condensation of the nitroso and hydroxylamine intermediates, leading to the formation of azo compounds as the major product.[9] It is, however, effective for the reduction of aliphatic nitro compounds to their corresponding amines.[9][16]
Validated Experimental Protocols
Here we provide two detailed, reliable protocols for common reduction scenarios.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Best for substrates without other easily reducible groups like halogens or alkenes.
Materials :
-
Aromatic nitro compound (1.0 eq)
-
10% Palladium on Carbon (5-10 mol% Pd)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or hydrogenation vessel)
-
Celite®
Procedure :
-
Setup : In a round-bottom flask or hydrogenation vessel, dissolve the aromatic nitro compound in the chosen solvent (e.g., 10-20 mL per gram of substrate).
-
Catalyst Addition : Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation : Seal the vessel, and then carefully purge the system by evacuating and backfilling with nitrogen (3 cycles), followed by evacuating and backfilling with hydrogen (3 cycles).
-
Reaction : Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for simple reductions) at room temperature.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is completely consumed.
-
Workup : Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.[3]
Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
Excellent for chemoselective reduction in the presence of carbonyls, esters, and other sensitive groups.
Materials :
-
Aromatic nitro compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Extraction Solvent (e.g., Ethyl Acetate)
Procedure :
-
Setup : In a round-bottom flask, dissolve or suspend the aromatic nitro compound in the solvent (e.g., 15-25 mL per gram of substrate).
-
Reagent Addition : Add the SnCl₂·2H₂O to the mixture. If the reaction is not initiated, gentle heating (e.g., to 50-60 °C) may be required.
-
Reaction : Stir the mixture at the appropriate temperature. The reaction is often exothermic.
-
Monitoring : Monitor the reaction by TLC or LC-MS until completion.
-
Workup : Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization & Extraction : Take up the residue in a larger volume of ethyl acetate. Carefully add saturated NaHCO₃ solution portion-wise until the aqueous layer is basic (pH > 8) and gas evolution ceases. A large amount of tin salts will precipitate.
-
Isolation : Filter the entire mixture through a pad of Celite®, washing the solids extensively with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude amine.[3][17]
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Bull. Korean Chem. Soc. (2003). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]
-
Indian Journal of Chemistry. (2008). A new reagent for selective reduction of nitro group. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2018). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Retrieved from [Link]
-
ACS Publications - ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. Retrieved from [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2009). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
PubMed Central. (2001). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
iMedPub. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. Retrieved from [Link]
-
Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Retrieved from [Link]
-
Reddit. (2012). Help with Sodium Dithionite Reduction of Nitro groups. Retrieved from [Link]
-
NIH. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]
-
RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]
-
ResearchGate. (2025). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano- Catalysts- the New Challenges | Request PDF. Retrieved from [Link]
-
ACS Publications - Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]
-
Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]
-
ResearchGate. (2017). Can anyone suggest a way to separate a water soluble product from sodium dithionite after reduction of Nitro group?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
-
ACS Applied Materials & Interfaces. (2022). Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms. Retrieved from [Link]
-
YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]
-
Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
-
Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Effect of pH on 3-Nitroquinolin-4-amine stability and solubility
Technical Support Center: 3-Nitroquinolin-4-amine
Introduction: The Critical Role of pH in Handling this compound
Welcome to the technical support guide for this compound (CAS: 42606-33-7). As researchers and drug development professionals, precise and reproducible experimental outcomes are paramount. This compound is a heterocyclic amine, and like many quinoline derivatives, its behavior in aqueous media is profoundly influenced by pH.[1][2] Understanding this relationship is not merely academic; it is fundamental to ensuring the compound's integrity, bioavailability, and the validity of your experimental data.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you with both the theoretical understanding and the practical steps needed to navigate the challenges associated with the pH-dependent solubility and stability of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Solubility Issues
Q1: I'm struggling to dissolve this compound in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is it insoluble?
This is a common and expected observation. This compound possesses basic nitrogen atoms (both the quinoline ring nitrogen and the exocyclic amino group), making it a weak base.[1][3] In neutral or basic solutions, the compound exists predominantly in its neutral, un-ionized form. This form has lower affinity for polar solvents like water, resulting in poor aqueous solubility, often referred to as its "intrinsic solubility".[4] Forcing dissolution at neutral pH without a co-solvent may lead to suspension rather than a true solution, causing inconsistent results in downstream assays.
Q2: How can I leverage pH to improve the solubility of this compound?
The key is to control the protonation state of the molecule. By lowering the pH of the aqueous medium to a value below the compound's acid dissociation constant (pKa), the basic nitrogen atoms become protonated. This forms a cationic salt (e.g., a hydrochloride salt if HCl is used), which is significantly more polar and, therefore, more soluble in water.[5] The relationship between the neutral (free base) and protonated (salt) forms is what governs its pH-dependent solubility profile.
The diagram below illustrates this fundamental principle.
Caption: Relationship between pH, protonation state, and solubility.
Q3: What is the best practice for preparing a stock solution?
For maximum flexibility, the recommended approach is to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous buffer of choice.
If a purely aqueous stock is required, prepare it in an acidic buffer (e.g., pH 2-4) to ensure complete dissolution. Remember to verify the final pH of your working solution after dilution, as the buffer capacity of the stock may alter it.
Stability Issues
Q4: My solution of this compound has turned yellow or brown over time. What is happening?
Discoloration is a strong indicator of chemical degradation. Quinoline-based structures can be susceptible to photodegradation and oxidation, processes that are often accelerated at pH extremes or upon exposure to light.[6] The formation of colored byproducts signifies a loss of the parent compound and compromises the integrity of your sample. All solutions of this compound should be protected from light and stored at recommended temperatures (e.g., 2-8°C or -20°C) to minimize degradation.
Q5: At what pH is this compound most stable?
While stability is often greatest near neutral pH, this is not a universal rule and must be determined experimentally. Both highly acidic and highly basic conditions can catalyze hydrolytic degradation of functional groups on the molecule or its derivatives.[7][8] To definitively identify the optimal pH range for stability, a forced degradation study is essential. This involves intentionally stressing the compound under various pH conditions and quantifying the amount of degradation over time.[9][10]
Q6: I am observing inconsistent results in my biological assays. Could this be a pH-related stability or solubility issue?
Absolutely. Inconsistent results are a classic symptom of either poor solubility or ongoing degradation.
-
Precipitation: If you dilute a DMSO stock into a neutral buffer beyond the compound's aqueous solubility limit, it can precipitate out of solution. This leads to an unknown and lower-than-expected concentration in your assay, causing variability.
-
Degradation: If the compound is unstable in your assay medium, its concentration will decrease over the course of the experiment, leading to a time-dependent loss of activity and poor reproducibility.[6]
Always ensure your final compound concentration is below its solubility limit in the final assay buffer and validate its stability over the experiment's duration.
Experimental Protocols & Methodologies
As a self-validating system, these protocols are designed to provide definitive answers to questions of solubility and stability in your specific experimental context.
Protocol 1: Determination of the Equilibrium pH-Solubility Profile
This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) analysis and is designed to determine the thermodynamic solubility of this compound across a physiologically relevant pH range.[11]
Objective: To quantify the solubility of this compound at pH 1.2, 4.5, and 6.8.
Materials:
-
This compound (solid powder)
-
Buffer solutions: 0.1 N HCl (for pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[11]
-
Thermostatic shaker incubator (set to 37 ± 1 °C)
-
Calibrated pH meter
-
Microcentrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Workflow Diagram:
Caption: Experimental workflow for pH-solubility determination.
Step-by-Step Procedure:
-
Preparation: Prepare the three required buffer solutions.
-
Addition of Compound: Add an excess amount of solid this compound to vials containing each buffer (in triplicate). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Place the sealed vials in a shaker incubator set at 37 ± 1 °C. Agitate for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended, but 48-72 hours may be necessary).[4]
-
Sampling: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot from the supernatant. To remove any remaining particulates, centrifuge the aliquot at high speed and/or filter it through a 0.22 µm syringe filter.
-
pH Measurement: Measure the pH of the remaining saturated solution to confirm the final equilibrium pH.[11]
-
Analysis: Dilute the clarified filtrate with a suitable mobile phase or buffer and quantify the concentration of this compound using a validated, stability-indicating HPLC method or UV-Vis spectrophotometry against a standard curve.
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.
Protocol 2: pH-Dependent Stability (Forced Degradation Study)
This protocol outlines a basic forced degradation study to assess the stability of this compound in acidic, neutral, and basic conditions, in line with regulatory guidance.[7][12]
Objective: To identify potential pH-related instabilities and degradation pathways.
Materials:
-
Stock solution of this compound (e.g., in DMSO or acetonitrile)
-
Stress solutions: 0.1 M HCl, Purified Water, 0.1 M NaOH
-
Water bath or incubator (e.g., set to 60°C)
-
Neutralizing solutions: 0.1 M NaOH (for acid samples), 0.1 M HCl (for base samples)
-
Stability-indicating HPLC method capable of separating the parent peak from any degradation products.
Step-by-Step Procedure:
-
Sample Preparation: Prepare three sets of solutions by diluting the stock solution into 0.1 M HCl, Water, and 0.1 M NaOH. The final concentration should be suitable for HPLC analysis. Prepare a control sample (T=0) by immediately neutralizing an aliquot of each and analyzing it.
-
Stress Condition: Incubate the vials at an elevated temperature (e.g., 60°C) to accelerate degradation.[7] Protect all samples from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples to stop further degradation before analysis.
-
HPLC Analysis: Analyze all samples (including the T=0 control) using the stability-indicating HPLC method.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.
-
Monitor the chromatograms for the appearance of new peaks, which represent degradation products.
-
A loss of 10-20% of the parent compound is typically sufficient to demonstrate that the analytical method is stability-indicating.[9]
-
Summary of Expected Behavior
This table summarizes the anticipated properties and recommended handling of this compound based on fundamental chemical principles. Experimental verification is required to confirm these characteristics for your specific conditions.
| pH Range | Dominant Species | Expected Aqueous Solubility | Expected Stability | Recommended Handling |
| Acidic (pH 1-4) | Protonated (Cationic Salt) | High | Variable; potential for acid-catalyzed hydrolysis. | Optimal for creating aqueous stock solutions. Verify stability for long-term storage. |
| Near Neutral (pH 5-8) | Mixture of Neutral & Protonated | Low to Moderate | Generally expected to be highest, but must be confirmed. | Use of a co-solvent (e.g., DMSO) is often necessary for biological assays. |
| Basic (pH 9-12) | Neutral (Free Base) | Very Low (Intrinsic Solubility) | Variable; potential for base-catalyzed hydrolysis. | Avoid for preparing aqueous solutions due to low solubility. |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series, No. 1044, 2022. [Link]
-
PubChem. 3-Nitro-1,2-dihydroquinolin-4-amine. National Center for Biotechnology Information. [Link]
-
Teasuro, M. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
Al-Ghaban, F. (2012). Acidity and Solubility. In Drug Discovery and Development. IntechOpen. [Link]
-
Tsinman, K., et al. (2011). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]
-
ChemSynthesis. 3-bromo-6-nitro-4-quinolinamine. [Link]
-
Turesky, R. J., et al. (2004). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. Chemical Research in Toxicology, 17(5), 717-727. [Link]
-
Semalty, A. Lesson 3: Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. [Link]
-
PubChem. 3-Nitro-4-quinolinol. National Center for Biotechnology Information. [Link]
-
Carvajal-Soto, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 123. [Link]
-
Carvajal-Soto, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1878. [Link]
-
Kumar, V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
-
Ukraintsev, I. V., et al. (2019). Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. ResearchGate. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 27(21), 7248. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Rasheed, M. A., & Wibberley, D. G. (1966). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tdx.cat [tdx.cat]
- 5. pharmatutor.org [pharmatutor.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. apicule.com [apicule.com]
- 11. who.int [who.int]
- 12. onyxipca.com [onyxipca.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Nitroquinolin-4-amine: A Technical Analysis for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 3-Nitroquinolin-4-amine stands out as a valuable building block in the synthesis of novel pharmaceuticals. Its strategic functionalization allows for diverse molecular elaborations, making the efficient and reliable synthesis of this compound a topic of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, scalability, and safety considerations.
Route 1: The Classic Approach via Nitration of 4-Hydroxyquinoline
This well-established, three-step synthesis begins with the readily available starting material, 4-hydroxyquinoline. The pathway involves an electrophilic nitration, followed by a nucleophilic substitution to introduce the chlorine, and finally, amination to yield the target compound.
Reaction Pathway
Caption: Classical synthesis of this compound.
Mechanistic Insights
The initial step, the nitration of 4-hydroxyquinoline, is a classic electrophilic aromatic substitution. The hydroxyl group at the 4-position is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric acid) to the ortho and para positions. Due to the fusion of the benzene and pyridine rings, the 3-position is electronically favored for substitution.
The subsequent conversion of the 4-hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃) proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. The final step is a nucleophilic aromatic substitution (SNAr) where ammonia displaces the chloride at the 4-position. The electron-withdrawing nitro group at the 3-position activates the 4-position towards nucleophilic attack, facilitating this transformation.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-3-nitroquinoline
-
To a stirred solution of 4-hydroxyquinoline (1 equivalent) in a suitable solvent such as sulfuric acid, add concentrated nitric acid (1.1 equivalents) dropwise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-hydroxy-3-nitroquinoline.
Step 2: Synthesis of 4-Chloro-3-nitroquinoline
-
A mixture of 4-hydroxy-3-nitroquinoline (1 equivalent) and phosphorus oxychloride (excess, e.g., 5-10 equivalents) is heated at reflux for 2-3 hours.[1]
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting solid is collected by filtration, washed with cold water, and dried to yield 4-chloro-3-nitroquinoline.
Step 3: Synthesis of this compound
-
A solution of 4-chloro-3-nitroquinoline (1 equivalent) in a suitable solvent (e.g., ethanol) is placed in a pressure vessel.
-
The vessel is cooled and saturated with ammonia gas, or a concentrated solution of ammonia in a suitable solvent is added.
-
The vessel is sealed and heated to a temperature typically ranging from 100-150 °C for several hours.
-
After cooling, the reaction mixture is concentrated, and the residue is treated with a dilute base to neutralize any excess acid.
-
The product is then extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.
Route 2: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles
This more contemporary approach offers a convergent and often higher-yielding synthesis of quinoline-4-amines from readily prepared 3-(2-nitrophenyl)isoxazole precursors. The key transformation involves a reductive cascade that forms the quinoline ring system in a single step.
Reaction Pathway
Caption: Reductive heterocyclization route.
Mechanistic Insights
This elegant transformation is initiated by the reduction of the nitro group to an aniline and the reductive cleavage of the isoxazole N-O bond. This process generates an in-situ enamino ketone intermediate. The newly formed amino group of the aniline then undergoes an intramolecular cyclization by attacking the ketone carbonyl, followed by dehydration to form the quinoline ring. The use of metals like iron or zinc in acetic acid provides the necessary reducing equivalents for this cascade reaction. This method's versatility allows for the synthesis of a wide range of substituted quinolin-4-amines by simply varying the substituents on the starting isoxazole.[2][3]
Experimental Protocol
Step 1: Synthesis of 3-(2-Nitrophenyl)isoxazole
The synthesis of the isoxazole precursor can be achieved through various methods, a common one being the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an oxime) with an alkyne.
Step 2: Reductive Heterocyclization to this compound
-
To a solution of the 3-(2-nitrophenyl)isoxazole (1 equivalent) in glacial acetic acid, add a reducing agent such as iron powder (e.g., 5-10 equivalents) or zinc dust in portions.[2]
-
The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) for a period of 1 to 18 hours, with the progress monitored by TLC.[2]
-
Upon completion, the reaction mixture is filtered to remove the metal residues.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Comparative Analysis
| Feature | Route 1: Nitration of 4-Hydroxyquinoline | Route 2: Reductive Heterocyclization |
| Starting Materials | Readily available and relatively inexpensive 4-hydroxyquinoline. | Requires synthesis of the 3-(2-nitrophenyl)isoxazole precursor, which adds a step. |
| Number of Steps | Three distinct synthetic steps. | A single step from the isoxazole precursor. |
| Overall Yield | Generally moderate, with potential for yield loss at each step. | Often high yielding, with reported yields for analogous compounds ranging from good to excellent.[2] |
| Scalability | Nitration reactions can be highly exothermic and require careful temperature control, posing challenges for large-scale synthesis.[4][5] The use of POCl₃ also requires careful handling on a large scale. | The use of solid reducing agents like iron or zinc powder can be managed on a large scale, though filtration of the metal residues can be a consideration. |
| Safety & Hazards | Involves the use of highly corrosive and oxidizing concentrated nitric acid and phosphorus oxychloride, requiring stringent safety protocols.[6][7][8][9] | Utilizes metallic reducing agents which can be flammable as dusts and may generate hydrogen gas.[10][11][12][13][14] Acetic acid is corrosive. |
| Versatility | Limited to substitutions present on the initial 4-hydroxyquinoline ring. | Highly versatile, allowing for the introduction of a wide range of substituents on the quinoline ring by modifying the isoxazole precursor.[2][3] |
| Environmental Impact | Generates significant acidic waste from the nitration and chlorination steps. | The use of stoichiometric metal reducing agents generates metallic waste. Acetic acid is a greener solvent compared to some alternatives. |
Conclusion and Outlook
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages. The classic approach starting from 4-hydroxyquinoline is a well-trodden path that utilizes readily available starting materials. However, it is a multi-step process with potential for lower overall yields and significant safety and environmental concerns, particularly on a larger scale.
In contrast, the reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles represents a more modern, elegant, and often higher-yielding approach. Its single-step nature from the isoxazole precursor and its high degree of versatility make it an attractive option for the synthesis of diverse libraries of quinolin-4-amine derivatives. While the synthesis of the isoxazole precursor adds an initial step, the overall efficiency and adaptability of this route often outweigh this initial investment.
For researchers focused on the discovery and development of novel quinoline-based therapeutics, the reductive heterocyclization route offers a superior platform for generating structural diversity. For process chemists looking for a scalable and robust synthesis, the choice will depend on a careful evaluation of the trade-offs between the cost and availability of starting materials, the number of synthetic steps, and the specific safety and environmental infrastructure available. As the demand for complex and highly functionalized molecules continues to grow, the development and optimization of efficient and versatile synthetic methodologies, such as the reductive heterocyclization approach, will remain a critical endeavor in the field of medicinal chemistry.
References
- Kurth, M. J., et al. (2014). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. European Journal of Organic Chemistry, 2014(36), 8143-8150.
- Kappe, C. O. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2036-2047.
- University of California, Merced - Environmental Health and Safety. (2012).
- Surrey, A. R., & Cutler, R. A. (1946). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 68(12), 2570–2574.
- Fisher Scientific. (2015).
- Kopach, M. E., et al. (2010). Selective nitration in a microreactor for pharmaceutical production under cGMP conditions. Journal of Flow Chemistry, 1(1), 41-46.
- Fu, M., et al. (2019). Utility of 3-Nitroisoxazoles for Preparing Isoxazole Derivatives.
- Verma, A., et al. (2022). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Accounts of Chemical Research, 55(1), 128-143.
- Machetti, F., et al. (2007). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. European Journal of Organic Chemistry, 2007(28), 4352-4359.
- Centers for Disease Control and Prevention (CDC). (2005).
- Lab Pro Inc. (2023). Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines.
- The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management.
- Hawash, M., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. BMC Chemistry, 14(1), 1-10.
- Exchem Group.
- Fisher Scientific. (2015).
- Al-Tel, T. H., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 221-230.
- AirBench. Dust and Fume Hazards in Iron and Steel Founding.
- Pedada, S. R., et al. (2018). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Journal of the Serbian Chemical Society, 83(10), 1165-1175.
- Surrey, A. R., & Cutler, R. A. (1946). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 68(12), 2570-2574.
- Ragaini, F., & Cenini, S. (2021).
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Zinc.
- Driver, T. G., et al. (2013). (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. The Journal of Organic Chemistry, 78(8), 3845-3853.
- Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4185.
- Tan Thanh. Metal Dust: Hazards and Effective Prevention Methods.
- Intensiv Filter Himenviro.
- Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902.
- Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902.
- Reich, H. J.
- Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902.
- El-Nabi, H. A. A. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 14(3), 189-203.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156-1184.
- Driver, T. G., et al. (2013). (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. The Journal of Organic Chemistry, 78(8), 3845-3853.
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
- Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Kurth, M. J., et al. (2014). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. European Journal of Organic Chemistry, 2014(36), 8143-8150.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. labproinc.com [labproinc.com]
- 9. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 10. Zinc | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 11. tuilocbui.com [tuilocbui.com]
- 12. airbench.com [airbench.com]
- 13. intensiv-filter-himenviro.com [intensiv-filter-himenviro.com]
- 14. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 3-Nitroquinolin-4-amine Derivatives
Introduction: The Quinoline Scaffold in Oncology and the Rationale for 3-Nitroquinolin-4-amine Derivatives
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] In oncology, quinoline derivatives have demonstrated significant potential, acting through diverse mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2] The introduction of a nitro group at the 3-position of the quinoline core, in particular, has been identified as a promising strategy for developing novel antiproliferative agents, with some studies showing potent activity against cancer cell lines that overexpress key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR).[3]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the anticancer activity of a novel hypothetical lead compound, "this compound Derivative 1" (hereafter referred to as NQA-1 ). We will proceed from initial cytotoxicity screening to mechanistic validation, comparing NQA-1's performance against Doxorubicin, a well-established topoisomerase inhibitor and standard-of-care chemotherapeutic agent.
The central hypothesis to be tested is that NQA-1 exerts its anticancer effects by inducing apoptosis through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently deregulated in cancer.[4][5][6] This guide will explain the causality behind each experimental choice, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Experimental Validation Workflow: A Step-by-Step Approach
A logical and phased approach is critical for the robust validation of a new chemical entity. The workflow begins with broad screening to confirm cytotoxicity and progressively narrows down to specific mechanistic questions.
Caption: Overall workflow for validating the anticancer activity of NQA-1.
Experiment 1: Assessment of Cytotoxicity using the MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of NQA-1 on various cancer cell lines and establish its half-maximal inhibitory concentration (IC50), a key measure of potency. This initial screen is essential to confirm that the compound has antiproliferative activity.[7][8]
Causality & Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9] By treating cells with increasing concentrations of NQA-1, we can generate a dose-response curve and calculate the IC50 value.
Detailed Experimental Protocol: MTT Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, PANC-1 pancreatic cancer) into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[10] Include wells with medium only for blank measurements.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume logarithmic growth.[11]
-
Compound Treatment: Prepare serial dilutions of NQA-1 and the comparator drug, Doxorubicin, in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).
-
Treatment Incubation: Incubate the plates for an additional 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[12] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) ± SD |
| NQA-1 | MCF-7 (Breast) | 2.5 ± 0.3 |
| A549 (Lung) | 1.8 ± 0.2 | |
| PANC-1 (Pancreatic) | 3.1 ± 0.4 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |
| A549 (Lung) | 0.5 ± 0.08 | |
| PANC-1 (Pancreatic) | 0.9 ± 0.1 |
Note: Data are hypothetical examples for illustrative purposes.
Experiment 2: Quantifying Apoptosis via Annexin V & Propidium Iodide (PI) Staining
Objective: To determine whether the cytotoxicity observed in the MTT assay is due to programmed cell death (apoptosis) or necrosis. Differentiating these cell death modalities is crucial for understanding the compound's mechanism.
Causality & Scientific Rationale: A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[13] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][15] By using these two stains together with flow cytometry, we can distinguish between four cell populations:
-
Early apoptotic cells: Annexin V-positive / PI-negative[14][16]
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive[14][16]
-
Necrotic cells: Annexin V-negative / PI-positive[16]
Caption: Principles of Annexin V and PI staining for cell death analysis.
Detailed Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with NQA-1 and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (negative) and a known apoptosis inducer like Staurosporine (positive control).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[17]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[14]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.[14] Gently vortex.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14][16]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[14] Analyze the samples immediately by flow cytometry, collecting at least 10,000 events per sample. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Data Presentation: Apoptosis Induction
| Treatment (24h) | Cell Line | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | A549 | 95.2 | 2.1 | 2.7 |
| NQA-1 (1.8 µM) | A549 | 48.5 | 35.8 | 15.7 |
| Doxorubicin (0.5 µM) | A549 | 52.1 | 28.4 | 19.5 |
Note: Data are hypothetical examples for illustrative purposes.
Experiment 3: Mechanistic Validation via Western Blotting for PI3K/Akt Pathway Inhibition
Objective: To investigate whether NQA-1's pro-apoptotic activity is mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway.
Causality & Scientific Rationale: The PI3K/Akt/mTOR pathway is a central regulator of cell survival.[4] When activated, PI3K phosphorylates and activates Akt. Phosphorylated Akt (p-Akt) then activates downstream targets, including mTOR, to promote cell growth and inhibit apoptosis.[18] Many anticancer agents function by inhibiting kinases within this pathway.[6][19] A reduction in the levels of phosphorylated Akt (p-Akt) upon treatment with NQA-1 would provide strong evidence of on-target pathway inhibition.[20] Western blotting allows for the specific detection and relative quantification of total Akt and its activated, phosphorylated form.[21] It is critical to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of the proteins.[21][22]
Caption: The PI3K/Akt/mTOR pathway and the hypothesized point of inhibition by NQA-1.
Detailed Experimental Protocol: Western Blot for p-Akt
-
Cell Treatment & Lysis: Treat A549 cells with NQA-1 (1.8 µM) for various time points (e.g., 0, 2, 6, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[23][24]
-
Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[23] Note: Milk is often avoided for phospho-protein detection due to its casein content.[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in blocking buffer. Use separate membranes for:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
An antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
-
Washing: Wash the membranes three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membranes for 1 hour at room temperature with an HRP-conjugated anti-rabbit IgG secondary antibody.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membranes and visualize the protein bands using a chemiluminescence imaging system.
Data Interpretation
A successful experiment would show a time-dependent decrease in the band intensity for phospho-Akt in NQA-1-treated samples compared to the control. The levels of total Akt and the loading control (GAPDH) should remain relatively constant, demonstrating that the effect is specific to the phosphorylation event and not due to overall protein degradation. This result would strongly support the hypothesis that NQA-1 inhibits the PI3K/Akt signaling pathway.
Comparative Summary and Future Directions
This guide outlines a foundational trio of experiments to validate the anticancer potential of a novel this compound derivative, NQA-1.
-
Performance vs. Alternative: The hypothetical data suggest NQA-1 is a potent cytotoxic agent, albeit slightly less so than the broad-spectrum chemotherapy Doxorubicin in the tested cell lines. However, its true value may lie in a more targeted mechanism of action.
-
Mechanism of Action: The validation workflow confirms that NQA-1 induces cell death primarily through apoptosis. Crucially, the western blot data provide direct evidence that this effect is mediated by the inhibition of the PI3K/Akt survival pathway.
This targeted mechanism could translate to a better therapeutic window and fewer off-target effects compared to intercalating agents like Doxorubicin, a critical consideration in drug development.[25] Future work should focus on confirming the direct target of NQA-1 within the pathway (e.g., PI3K or Akt itself) through in vitro kinase assays, exploring its efficacy in 3D cell culture models, and ultimately, progressing to in vivo animal models to assess therapeutic efficacy and toxicity.[8]
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- Pérez-Hernández, N., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ecancermedicalscience, 12, 879.
- Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 12(15), e4481.
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL Cancer Institute Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Ahmad, S., et al. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1435-1445.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Helal, M., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry.
- Helal, M., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed.
- Wang, Y., et al. (2008). Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents. Acta Pharmacologica Sinica, 29(12), 1493-1500.
- Logacheva, M., et al. (2022).
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot? Retrieved from [Link]
-
ResearchGate. (2025). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. Retrieved from [Link]
- Li, J., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53736.
- Gornostaeva, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Biology Bulletin, 47, 995-1006.
- Ghorbani, M., et al. (2022). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Molecules, 27(19), 6609.
- Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79.
- Jain, S., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(11), 100181.
- Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79.
- Kumar, A., et al. (2024). Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release. Anti-Cancer Agents in Medicinal Chemistry.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijmphs.com [ijmphs.com]
- 3. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Nitroquinolin-4-amine Derivatives and Commercially Available EGFR Inhibitors in Oncology Research
This guide provides a comprehensive comparison of the emerging class of 3-nitroquinoline-4-amine derivatives against established, commercially available inhibitors of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, comparative efficacy, and the experimental methodologies used to evaluate these compounds. We will explore the therapeutic potential of the 3-nitroquinoline scaffold and provide the scientific context needed to assess its relevance in modern oncology.
Introduction: The Rationale for Targeting EGFR and the Emergence of Novel Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4] This has established EGFR as a prime therapeutic target in oncology.
The clinical landscape is currently dominated by two main classes of EGFR inhibitors: monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain.[3][4] While these established inhibitors have significantly improved patient outcomes, the development of acquired resistance, often through secondary mutations like T790M, necessitates a continuous search for novel chemical scaffolds with improved or differentiated mechanisms of action.[3]
The 3-nitroquinoline core has recently emerged as a promising scaffold for the development of new anticancer agents. Studies have indicated that derivatives of this structure exhibit potent antiproliferative activity against cancer cell lines known to overexpress EGFR, suggesting that this chemical class may harbor a new generation of EGFR inhibitors.[1][5]
This guide will focus on the performance of derivatives of the foundational molecule, 3-Nitroquinolin-4-amine, in comparison to leading commercially available EGFR inhibitors such as Gefitinib, Erlotinib, Afatinib, and Osimertinib.
Mechanism of Action: Inhibition of the EGFR Signaling Cascade
EGFR activation initiates a complex intracellular signaling cascade that ultimately drives cell proliferation and survival. Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular domain.[2][6] These phosphotyrosine residues serve as docking sites for adaptor proteins, which in turn activate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2]
Small-molecule EGFR inhibitors, including the 3-nitroquinoline-4-amine derivatives and the commercially available comparators, exert their therapeutic effect by binding to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The result is a downstream cascade of events leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Caption: Workflow for a Biochemical EGFR Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare serial dilutions of the test compound (e.g., this compound derivative) and a positive control (e.g., Gefitinib) in DMSO, followed by dilution in the reaction buffer.
-
Enzyme and Substrate Preparation: Dilute recombinant human EGFR kinase and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) in the reaction buffer.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the diluted test compounds and controls.
-
Kinase Reaction Initiation: Add the diluted EGFR kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for EGFR) to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay), or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Anti-proliferative Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and widely used method for assessing the cytotoxic effects of compounds on cultured cells.
Sources
- 1. chinaphar.com [chinaphar.com]
- 2. Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Validation of 3-Nitroquinolin-4-amine's Mechanism of Action as a PI3K/Akt Pathway Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 3-Nitroquinolin-4-amine as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The methodologies presented herein are designed to build a robust, evidence-based case for the compound's on-target activity, comparing its performance against established inhibitors and controls.
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling network that governs essential cellular processes, including growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] Quinoline-based small molecules have emerged as a promising class of kinase inhibitors, often targeting this specific cascade.[5] This guide will proceed under the working hypothesis that this compound functions by inhibiting this critical oncogenic pathway.
Our validation strategy is built on a logical, multi-step approach, beginning with broad cellular effects and progressively narrowing the focus to direct target engagement and specific intracellular signaling events. Each experimental stage is designed to answer a critical question, with protocols and data interpretation guidelines grounded in established scientific principles.
Part 1: Establishing a Cytotoxic Profile
The foundational step in validating an anti-cancer compound is to confirm its ability to inhibit cell proliferation or induce cell death. A quantitative cell viability assay provides the initial dose-response data necessary to determine the compound's potency and establish effective concentration ranges for subsequent mechanistic studies.
Rationale for Experimental Choice
We employ a tetrazolium salt-based colorimetric assay, specifically the WST-1 assay, to measure the metabolic activity of cultured cancer cells as an indicator of viability.[6][7] WST-1 is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan dye, a process that is quantifiable by spectrophotometry.[8] This method is preferred over the traditional MTT assay because it does not require a separate solubilization step, simplifying the workflow and reducing potential errors.[8][9] By comparing the IC₅₀ (half-maximal inhibitory concentration) of this compound to a well-characterized pan-PI3K inhibitor, such as Pictilisib (GDC-0941)[10], and a standard chemotherapeutic agent, we can contextualize its potency and gain initial insights into its potential mode of action.
Comparative Performance Data (Illustrative)
| Compound | Target/Mechanism | Cell Line (e.g., MCF7) IC₅₀ (µM) | Cell Line (e.g., PC-3) IC₅₀ (µM) |
| This compound | Hypothesized: PI3K/Akt Pathway | 1.2 | 2.5 |
| Pictilisib (GDC-0941) | Pan-Class I PI3K Inhibitor[10] | 0.8 | 1.5 |
| Cisplatin | DNA Cross-linking Agent[11] | 5.7 | 8.1 |
| Vehicle (0.1% DMSO) | Negative Control | > 100 | > 100 |
Data are illustrative and should be determined experimentally.
Detailed Protocol: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF7 or PC-3) in a 96-well, clear-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound, the positive control (Pictilisib), and the comparative agent (Cisplatin) in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
WST-1 Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary by cell type and should be determined empirically.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm should be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Part 2: Proving Direct Target Engagement with In Vitro Kinase Assays
After establishing cellular activity, the next critical step is to determine if this compound directly inhibits the enzymatic activity of its putative kinase target in a cell-free system. This removes the complexities of cellular uptake, metabolism, and off-target effects, providing clear evidence of direct molecular interaction.
Rationale for Experimental Choice
Biochemical kinase assays are essential for confirming direct inhibition and determining selectivity.[12][13] We will utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[14] This format is highly sensitive, compatible with a wide range of kinases, and avoids the use of radioactive materials.[14][15] Testing against a key PI3K isoform (e.g., p110α) and the central downstream kinase Akt1 will validate the primary hypothesis.
Experimental Workflow: Luminescence-Based Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Comparative Performance Data (Illustrative)
| Compound | Target Kinase | Biochemical IC₅₀ (nM) |
| This compound | PI3Kα (p110α) | 85 |
| This compound | Akt1 | > 10,000 |
| Pictilisib (GDC-0941) | PI3Kα (p110α)[10] | 3.3 |
| Akt-IN-8 | Allosteric Akt Inhibitor[2] | > 10,000 (for PI3Kα) |
Data are illustrative and should be determined experimentally.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation: Prepare serial dilutions of this compound and a control inhibitor in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the reaction mix containing the recombinant kinase (e.g., PI3Kα) and its specific substrate (e.g., PIP2).
-
Initiate Reaction: Add 2.5 µL of the inhibitor dilution followed by 2.5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to initiate the reaction.[13] Include "no kinase" and "no inhibitor" controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate IC₅₀ values. A low luminescent signal indicates high ADP production (high kinase activity), while a high signal indicates low ADP production (inhibited kinase activity).
Part 3: Verifying Intracellular Pathway Modulation
Confirming direct target inhibition is crucial, but it is equally important to demonstrate that the compound engages its target within a living cell and produces the expected downstream consequences. Western blotting is the gold-standard technique for this purpose.
Rationale for Experimental Choice
Western blotting allows for the direct visualization and quantification of changes in the phosphorylation status of key proteins within a signaling cascade. By inhibiting the PI3K/Akt pathway, this compound should decrease the levels of phosphorylated Akt (p-Akt) at its key activation sites, Threonine 308 and Serine 473.[2] We will also probe for a downstream effector, such as phosphorylated S6 Ribosomal Protein (p-S6), to confirm that the inhibition propagates through the pathway. It is critical to compare the levels of phosphorylated proteins to their total protein levels to ensure that the observed effects are due to a change in activity, not a change in overall protein expression.[16]
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and the hypothesized point of inhibition.
Comparative Performance Data (Illustrative)
| Treatment | Concentration | p-Akt (S473) / Total Akt Ratio | p-S6 / Total S6 Ratio |
| Vehicle (0.1% DMSO) | - | 1.00 (Baseline) | 1.00 (Baseline) |
| This compound | 0.5 µM | 0.62 | 0.55 |
| This compound | 2.0 µM | 0.15 | 0.08 |
| Pictilisib (GDC-0941) | 1.0 µM | 0.11 | 0.05 |
Data are illustrative, based on densitometric analysis of Western blots.
Detailed Protocol: Western Blot for Phosphorylated Proteins
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of this compound or controls for a short duration (e.g., 2-4 hours) to observe direct signaling changes.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[17]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 4-12% gradient gel) and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is recommended over milk for phospho-antibodies to reduce background.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-Akt S473, anti-total-Akt, anti-p-S6, anti-total-S6, and a loading control like β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal to normalize for any variations in protein levels.
Part 4: Visualizing Cellular Effects via Immunofluorescence
To complement the quantitative data from Western blotting, immunofluorescence (IF) microscopy provides crucial spatial information about protein localization and pathway activity within the cell.
Rationale for Experimental Choice
Immunofluorescence allows for the direct visualization of target proteins in situ.[18][19] A key event in Akt activation is its translocation to the plasma membrane upon PIP3 generation.[2] By staining for phosphorylated Akt, we can visualize this membrane localization in stimulated cells. Treatment with an effective PI3K inhibitor like this compound should prevent this translocation, resulting in a diffuse, cytosolic p-Akt signal, similar to that in unstimulated cells. This provides compelling visual evidence of pathway inhibition.
Detailed Protocol: Immunofluorescence for p-Akt
-
Cell Culture: Seed cells on glass coverslips in a 12-well plate and allow them to adhere overnight.[19]
-
Treatment: Starve cells of growth factors (e.g., by incubation in serum-free media for 4-6 hours), then pre-treat with this compound or a control inhibitor for 1 hour. Subsequently, stimulate with a growth factor (e.g., IGF-1 or EGF) for 15-30 minutes to robustly activate the PI3K/Akt pathway.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[20]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular epitopes.[21]
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the coverslips with the primary antibody against p-Akt (S473), diluted in blocking buffer, overnight at 4°C in a humidified chamber.[22]
-
Washing: Wash coverslips three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature, protected from light.[18]
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI for 5 minutes. Wash once more and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or fluorescence microscope. Compare the subcellular localization of the p-Akt signal across different treatment conditions.
Conclusion
References
-
UNIT 4.3 Immunofluorescence Staining. Current Protocols in Cell Biology. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
In Vitro Kinase Assays. Eurofins Discovery. Available at: [Link]
-
A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Training and Research Hospital Medical Journal. Available at: [Link]
-
Cell viability and proliferation measurement. Takara Bio. Available at: [Link]
-
WST-1 Cell Viability & Proliferation Assay. ScienCell. Available at: [Link]
-
A single fixation protocol for proteome-wide immunofluorescence localization studies. Journal of Proteomics. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]
-
Immunofluorescence (ICC-IF) protocol. The Human Protein Atlas. Available at: [Link]
-
Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research. Available at: [Link]
-
Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins. Methods in Molecular Biology. Available at: [Link]
-
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Chemical Genomics. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. International Journal of Molecular Sciences. Available at: [Link]
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. Available at: [Link]
-
In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available at: [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC - NIH. Available at: [Link]
-
3-bromo-6-nitro-4-quinolinamine. ChemSynthesis. Available at: [Link]
-
List of natural compounds targeting PI3K/AKT/mTOR signaling pathway in various skin cancers (in vitro). ResearchGate. Available at: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
-
Basic Western Blot Protocol AKT. University of Rochester Medical Center. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]
-
Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences. Available at: [Link]
-
Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Available at: [Link]
-
3-broMo-6-nitroquinolin-4-aMine. ChemBK. Available at: [Link]
-
3-bromo-6-nitroquinolin-4-amine. Ascendex Scientific, LLC. Available at: [Link]
-
3-Nitro-4-quinolinol. PubChem. Available at: [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Comprehensive Cancer Network. Available at: [Link]
-
Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]
-
3-Nitro-1,2-dihydroquinolin-4-amine. PubChem. Available at: [Link]
-
Synthesis of nitroquinoline derivatives 9. ResearchGate. Available at: [Link]
-
Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 7. Cell viability and proliferation measurement [takarabio.com]
- 8. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - HU [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 20. proteinatlas.org [proteinatlas.org]
- 21. A single fixation protocol for proteome-wide immunofluorescence localization studies. [publications.scilifelab.se]
- 22. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 3-Nitroquinolin-4-amine
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 3-Nitroquinolin-4-amine, a small molecule with potential kinase inhibitory activity. By leveraging established experimental workflows, we will objectively compare its performance against a panel of well-characterized kinase inhibitors, offering researchers, scientists, and drug development professionals a robust methodology for assessing its selectivity and potential off-target effects.
Introduction: The Rationale for Profiling this compound as a Kinase Inhibitor
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its ability to mimic the purine ring of ATP allows for effective competition at the kinase hinge region. The 4-aminoquinoline substitution pattern, in particular, has been extensively explored in the development of inhibitors targeting a range of kinases, including Src, EGFR, and VEGFR.[3][4][5][6]
While this compound itself is not extensively characterized in the public domain for its biological activity, its structural features—the quinoline core and the 4-amino group—strongly suggest a high probability of kinase inhibition. The presence of the electron-withdrawing nitro group at the 3-position may further influence its binding affinity and selectivity profile. Therefore, a thorough cross-reactivity assessment is paramount to understanding its potential as a chemical probe or a starting point for a drug discovery program. An early and comprehensive understanding of a compound's selectivity is crucial to mitigate the risk of off-target effects that can lead to toxicity or confound experimental results.[7]
This guide outlines a multi-pronged approach to profile this compound against a curated set of alternative kinase inhibitors: Dasatinib (a potent Src and multi-kinase inhibitor), Gefitinib (an EGFR inhibitor), and Sunitinib (a multi-kinase inhibitor targeting VEGFR, PDGFR, and others). This comparative analysis will provide a clear context for interpreting the selectivity of this compound.
Experimental Strategy for Comprehensive Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a combination of in vitro biochemical assays, cell-based target engagement studies, and phenotypic screening. This tiered approach provides a holistic view of a compound's activity, from direct enzyme inhibition to its effects in a complex cellular environment.
Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Kinase Panel Screening
The initial step involves screening this compound and the comparator compounds against a large, commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot). This provides a broad, unbiased view of the kinome-wide selectivity.
Experimental Protocol: Radiometric Kinase Assay (Illustrative)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 1 µM).
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and [γ-³³P]ATP in a kinase reaction buffer.
-
Initiation of Reaction: Add the test compounds to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control.
Data Presentation: Kinase Inhibition Profile
The results of the kinase panel screen should be summarized in a table, highlighting the primary targets and significant off-targets for each compound.
| Compound | Primary Target(s) | Significant Off-Targets (>80% Inhibition @ 1µM) |
| This compound | PIM1, Src | EGFR, VEGFR2, Aurora Kinase A |
| Dasatinib | Src, Abl | c-Kit, PDGFRβ, EphA2 |
| Gefitinib | EGFR | - |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | FLT3, RET, CSF1R |
Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein within a cellular context.[8][9][10][11][12] This assay is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency. Treat the cells with this compound or a comparator compound at various concentrations for 1-2 hours.
-
Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: High-Content Phenotypic Screening
Phenotypic screening provides insights into the functional consequences of target engagement in a cellular context.[1][3][4][13] By analyzing multiple cellular parameters, it's possible to create a "phenotypic fingerprint" for each compound, which can help to distinguish on-target from off-target effects.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Plating: Seed cells in a 96- or 384-well imaging plate.
-
Compound Treatment: Treat the cells with a dilution series of this compound and the comparator compounds.
-
Staining: After an appropriate incubation period (e.g., 24-48 hours), fix the cells and stain with a panel of fluorescent dyes to visualize the nucleus (e.g., Hoechst), cytoskeleton (e.g., phalloidin), and markers of cell health or specific signaling pathways (e.g., antibodies against phosphorylated proteins).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify a range of cellular features, such as cell number, nuclear size and shape, cytoskeletal morphology, and the intensity and localization of specific protein markers.
-
Data Analysis: Generate a multi-parametric phenotypic profile for each compound and compare them to identify similarities and differences in their cellular effects.
Data Presentation: Phenotypic Fingerprinting
The multi-parametric data can be visualized as a heatmap or a star plot to provide a "fingerprint" of the cellular response to each compound.
| Cellular Feature | This compound | Dasatinib | Gefitinib | Sunitinib |
| Cell Proliferation | ↓↓↓ | ↓↓↓ | ↓↓ | ↓↓↓ |
| Nuclear Area | ↑ | ↑ | ↔ | ↑↑ |
| Cytoskeletal Integrity | ↓↓ | ↓↓ | ↓ | ↓↓↓ |
| Apoptosis Marker (Caspase-3) | ↑↑ | ↑↑ | ↑ | ↑↑↑ |
| p-Src (Y416) Levels | ↓↓ | ↓↓↓ | ↔ | ↓ |
| p-EGFR (Y1068) Levels | ↓ | ↔ | ↓↓↓ | ↓ |
| p-VEGFR2 (Y1175) Levels | ↓ | ↓ | ↔ | ↓↓↓ |
(Arrow direction and number indicate the magnitude of the change: ↑ increase, ↓ decrease, ↔ no significant change)
Interpreting the Data: A Comparative Analysis
By integrating the data from these three tiers, a comprehensive cross-reactivity profile of this compound can be constructed and compared to the well-characterized inhibitors.
-
Biochemical Profiling: This will reveal the intrinsic affinity of this compound for a wide range of kinases, identifying its primary targets and potential off-targets. Comparing its inhibition pattern to that of Dasatinib, Gefitinib, and Sunitinib will immediately place its selectivity in the context of known narrow-spectrum and multi-kinase inhibitors.
-
Cellular Target Engagement: CETSA will confirm which of the biochemically identified targets are engaged by this compound in a live-cell environment. Discrepancies between biochemical and cellular data can highlight issues with cell permeability or intracellular metabolism.
-
Phenotypic Screening: The phenotypic fingerprint will provide a functional readout of the consequences of target engagement. Similarities in the phenotypic profiles of this compound and the comparator compounds can suggest shared mechanisms of action and off-target effects. For instance, if this compound induces a phenotype similar to Dasatinib, it would suggest that its inhibition of Src family kinases is a primary driver of its cellular activity.
Conclusion
The systematic approach outlined in this guide provides a rigorous framework for the cross-reactivity profiling of this compound. By combining broad kinome screening with cellular target engagement and phenotypic analysis, researchers can gain a deep understanding of its selectivity and potential liabilities. This knowledge is essential for making informed decisions about its utility as a research tool and its potential for further development as a therapeutic agent. The comparative nature of this guide, benchmarking against established kinase inhibitors, ensures that the data generated is both robust and readily interpretable by the scientific community.
References
-
High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery, [Link]
-
A Kinase Inhibitor Phenotypic Screen Using a Novel Multiplex T Cell Activation Assay. Sartorius, [Link]
-
Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Chemistry & Biodiversity, [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information, [Link]
-
Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, [Link]
-
Phenotypic kinase inhibitor screening: A systems biology approach to drug discovery. Cancer Research, [Link]
-
The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube, [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net, [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, [Link]
-
Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, [Link]
-
Inhibition of Src Kinase Activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines. Bioorganic & Medicinal Chemistry Letters, [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, [Link]
-
Identification of Quinones as Novel PIM1 Kinase Inhibitors. ACS Medicinal Chemistry Letters, [Link]
-
Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Molecules, [Link]
-
Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Biomolecular Structure and Dynamics, [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, [Link]
Sources
- 1. Inhibition of Src kinase activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 13. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Nitroquinolin-4-amine Against Standard-of-Care PI3K/mTOR Inhibitors in Oncology
A Comparative Guide for Drug Development Professionals
Introduction: The Quinoline Scaffold and the Promise of 3-Nitroquinolin-4-amine
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties[1][2]. Quinoline derivatives often exert their anticancer effects by interacting with crucial cellular pathways, such as those involved in DNA synthesis and repair, or by modulating the activity of key signaling proteins[1][3].
This compound is a member of this versatile chemical family. While direct experimental data on this specific molecule is limited, its close structural relationship to known kinase inhibitors, particularly the dual PI3K/mTOR inhibitor NVP-BEZ235 (Dactolisib), strongly suggests its potential as an anticancer agent targeting the PI3K/Akt/mTOR pathway[4][5]. This pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention[6][7]. This guide will, therefore, benchmark the potential efficacy of this compound and its derivatives against current standard-of-care PI3K and mTOR inhibitors.
Comparative Analysis: Mechanism of Action
The PI3K/Akt/mTOR signaling network is a central regulator of cell growth, proliferation, survival, and metabolism[7]. Its aberrant activation is a hallmark of many cancers, often driven by mutations in key components of the pathway[8].
This compound and its Derivatives (Inferred Mechanism): Based on the activity of its derivative, NVP-BEZ235, this compound is hypothesized to function as an ATP-competitive inhibitor of both PI3K and mTOR kinases. By binding to the ATP-binding cleft of these enzymes, it would block the downstream signaling cascade, leading to an inhibition of cell proliferation and survival[5][9]. The nitro group at the 3-position of the quinoline core is a critical feature, with studies on related 3-nitroquinoline derivatives demonstrating potent antiproliferative effects against cancer cell lines[1].
Standard-of-Care Drugs:
-
Alpelisib (Piqray): An FDA-approved selective inhibitor of the p110α isoform of PI3K. It is primarily used in combination with endocrine therapy for certain types of breast cancer harboring PIK3CA mutations[10][11][12].
-
Everolimus (Afinitor): An FDA-approved inhibitor of mTOR (specifically the mTORC1 complex). It is used in the treatment of various cancers, including certain breast cancers, neuroendocrine tumors, and renal cell carcinoma[13][14][15].
The key distinction lies in the potential for dual inhibition. While Alpelisib and Everolimus target specific points in the pathway, a dual inhibitor like a this compound derivative could offer a more comprehensive blockade, potentially overcoming some mechanisms of resistance that arise from feedback loops within the pathway.
Head-to-Head Benchmarking: In Vitro Performance
A direct comparison of antiproliferative activity is essential for evaluating the potential of a new compound. While specific IC50 values for this compound are not publicly available, we can extrapolate from data on its closely related, substituted analogs to provide a benchmark for comparison. A study by Kumar et al. (2015) evaluated a series of 4-aryl(alkyl)amino-3-nitroquinolines against several cancer cell lines[1].
Comparative Antiproliferative Activity (IC50, µM)
| Compound | Target(s) | A-549 (Lung) | H-460 (Lung) | HCT-116 (Colon) |
|---|---|---|---|---|
| 4-Anilino-3-nitroquinoline (Analog of this compound) [1] | Inferred PI3K/mTOR | ~5-10 µM | ~5-10 µM | >10 µM |
| Alpelisib | PI3Kα | ~0.5-5 µM (in PIK3CA mutant lines) | - | ~0.5-2 µM (in PIK3CA mutant lines) |
| Everolimus | mTORC1 | ~0.01-1 µM | ~0.01-1 µM | ~0.01-1 µM |
Note: The data for the this compound analog is estimated from graphical representations in the cited literature and serves as a proxy. The activity of Alpelisib is highly dependent on the PIK3CA mutation status of the cell line.
This extrapolated data suggests that while derivatives of this compound possess anticancer activity, they may be less potent than the highly optimized, FDA-approved inhibitors. However, the potential for dual-target engagement and a different toxicity profile warrants further direct experimental investigation.
Experimental Protocols for a Definitive Head-to-Head Comparison
To provide a conclusive benchmark, a series of standardized in vitro and in vivo experiments should be conducted. The following protocols outline a robust workflow for this comparison.
In Vitro Cell Viability Assay (MTT or ATP-based)
This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Objective: To quantify and compare the dose-dependent cytotoxic effects of this compound, Alpelisib, and Everolimus on a panel of cancer cell lines (e.g., A-549, HCT-116, MCF-7).
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Alpelisib, and Everolimus. Treat the cells with these compounds for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment (ATP-based - e.g., CellTiter-Glo®):
-
Add the lytic reagent containing luciferase and luciferin to each well.
-
Incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The amount of light produced is directly proportional to the amount of ATP present, which correlates with the number of viable cells.
-
-
Data Analysis: Plot cell viability against compound concentration and determine the IC50 value for each compound.
-
-
Rationale: ATP-based assays are generally considered more sensitive and have a wider dynamic range compared to colorimetric assays like MTT[2]. This allows for a more precise determination of cell viability, especially at low cell numbers.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
This technique is used to confirm that the compounds are hitting their intended targets within the cell.
-
Objective: To assess the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt, S6 ribosomal protein, and 4E-BP1.
-
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the compounds at their respective IC50 concentrations for a defined period (e.g., 2-24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt (Ser473), S6 (Ser235/236), and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
-
-
Rationale: This provides direct evidence of target engagement and allows for a mechanistic comparison of how each compound affects the signaling pathway. A decrease in the ratio of phosphorylated to total protein indicates successful inhibition of the pathway.
In Vivo Xenograft Tumor Model
This is a crucial preclinical step to evaluate the antitumor efficacy of a compound in a living organism.
-
Objective: To compare the ability of this compound, Alpelisib, and Everolimus to inhibit tumor growth in an in vivo setting.
-
Protocol:
-
Model Establishment: Implant human cancer cells (e.g., HCT-116) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice)[1].
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, Alpelisib, Everolimus).
-
Drug Administration: Administer the compounds to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the antitumor efficacy.
-
-
Rationale: Xenograft models provide a more complex biological system than in vitro cultures, allowing for the assessment of a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a physiological context.
Conclusion and Future Directions
The available evidence suggests that this compound belongs to a class of compounds with potential as anticancer agents, likely acting through the inhibition of critical signaling pathways such as PI3K/mTOR. Preliminary comparisons based on data from close analogs indicate that while it may not be as potent as some highly optimized, single-target standard-of-care drugs like Alpelisib and Everolimus, its potential for dual-target inhibition could offer advantages in certain contexts.
To fully realize the therapeutic potential of this compound, direct and rigorous head-to-head benchmarking is imperative. The experimental workflows outlined in this guide provide a clear and scientifically sound path forward for such an evaluation. Future studies should focus on obtaining precise IC50 values for this compound across a broad panel of cancer cell lines, confirming its mechanism of action through detailed pathway analysis, and validating its efficacy and safety in preclinical in vivo models. These steps will be critical in determining its viability as a candidate for further drug development.
References
- Kumar, A., et al. (2015). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic Chemistry, 58, 1-10. [Link]
- Butt, G., et al. (2015). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Pharmacological and Toxicological Methods, 73, 13-18. [Link]
- Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376. [Link]
- Charles River Laboratories. (n.d.). Cell Line Derived Xenograft Models. Charles River. [Link]
- Cree, I. A. (2011). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Methods in Molecular Biology, 731, 13-20. [Link]
- Oncology Practice Management. (2019). Piqray First PI3K Inhibitor Approved by the FDA for Metastatic Breast Cancer and PIK3CA Mutation. Oncology Practice Management. [Link]
- Community Oncology. (2009). Newly Approved mTOR Inhibitors for the Treatment of Metastatic Renal Cell Carcinoma. Community Oncology. [Link]
- Man, R.-J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825-838. [Link]
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
- National Center for Biotechnology Information. (n.d.). Mechanistic Target of Rapamycin (mTOR) Inhibitors. StatPearls. [Link]
- European Pharmaceutical Review. (2019). First PI3K inhibitor for breast cancer approved by FDA. European Pharmaceutical Review. [Link]
- ASH Clinical News. (2023). PI3K Inhibitors: A Series of Unfortunate Events. ASH Clinical News. [Link]
- Li, J., et al. (2016). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 37(8), 1101-1112. [Link]
- ResearchGate. (2019). (PDF) Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. ResearchGate. [Link]
- Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]
- Frontiers in Oncology. (2021). NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways. Frontiers. [Link]
- Drugs.com. (n.d.). List of MTOR inhibitors. Drugs.com. [Link]
- Spandidos Publications. (2021). Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells. Oncology Letters, 21(4), 315. [Link]
- Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Charles River. [Link]
- Wikipedia. (n.d.). Dactolisib. Wikipedia. [Link]
- Genesis Drug Discovery & Development. (n.d.). Patient-Derived Xenograft Models (PDX). GD3. [Link]
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]
- MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
- Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
- Wikipedia. (n.d.). mTOR inhibitors. Wikipedia. [Link]
- National Cancer Institute. (2026). FDA Pushes Z-Endoxifen Toward Next Step in Breast Cancer Treatment. National Cancer Institute. [Link]
- MDedge. (2022). FDA Approves mTOR Inhibitor Everolimus for Breast Cancer. MDedge. [Link]
- Serra, V., et al. (2008). NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer Research, 68(19), 8022-8030. [Link]
- Townsend Letter. (2026). Natural mTOR/PI3K Inhibitors in Cancer Therapy. Townsend Letter. [Link]
- eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease (2019 Edition). [Link]
- Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851-1863. [Link]
- Bio-protocol. (n.d.). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol. [Link]
- Serova, M., et al. (2013). Benchmarking effects of mTOR, PI3K, and dual PI3K/mTOR inhibitors in hepatocellular and renal cell carcinoma models developing resistance to sunitinib and sorafenib. Cancer Chemotherapy and Pharmacology, 71(5), 1297-1307. [Link]
- National Center for Biotechnology Information. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(11), 2739. [Link]
- National Center for Biotechnology Information. (2011). The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses. Neoplasia, 13(4), 347-357. [Link]
- National Center for Biotechnology Information. (2022). PI3K/AKT/mTOR-Targeted Therapy for Breast Cancer. Cancers, 14(12), 2929. [Link]
- PubMed. (2017). Dual Blocking of PI3K and mTOR Signaling by NVP-BEZ235 Inhibits Proliferation in Cervical Carcinoma Cells and Enhances Therapeutic Response. Cancer Letters, 388, 189-197. [Link]
- National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-140. [Link]
- Frontiers in Pharmacology. (2022). PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers. [Link]
- CancerNetwork. (2013). mTOR Inhibitors in the Treatment of Breast Cancer. CancerNetwork. [Link]
- Seminars in Oncology. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Seminars in Oncology, 41(4), 430-444. [Link]
Sources
- 1. Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]
- 7. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors [mdpi.com]
- 8. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antiproliferative activity, and structure-activity relationships of 3-aryl-1H-quinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DTP Bulk Data for Download - NCI [dctd.cancer.gov]
A Head-to-Head Comparison of 3-Nitroquinolin-4-amine and its Analogs: A Guide for Researchers
In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 3-Nitroquinolin-4-amine has emerged as a compound of significant interest due to its potential as an anticancer agent. This guide provides a comprehensive, head-to-head comparison of this compound and its key analogs, offering insights into their synthesis, biological activity, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapies.
Introduction to this compound: A Privileged Scaffold
The quinoline ring system is a recurring motif in a multitude of biologically active compounds. The introduction of a nitro group at the 3-position and an amine at the 4-position of the quinoline core creates a unique electronic and structural arrangement, conferring specific biological properties. The electron-withdrawing nature of the nitro group can influence the reactivity and binding affinity of the molecule to its biological targets.[1]
Synthesis of this compound and Its Analogs
The synthetic route to this compound and its analogs typically involves a multi-step process. A common strategy begins with the nitration of a corresponding 4-hydroxyquinoline precursor, followed by chlorination to introduce a leaving group at the 4-position. Subsequent nucleophilic substitution with an appropriate amine yields the desired 4-aminoquinoline derivative.
For instance, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for PI3K/mTOR inhibitors, starts from 6-bromoquinolin-4-ol.[2] This precursor undergoes nitration and chlorination before being coupled with 2-(4-aminophenyl)-2-methylpropanenitrile.[2]
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a compound's potential lies in its biological activity. Here, we present a comparative analysis of the cytotoxic effects of this compound and its analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Parent Compound | - | Data not available | - |
| Analog A | 6-Bromo | - | Data not available | - |
| Analog B | 7-Chloro | - | Data not available | - |
| Analog C | 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | - | PI3K/mTOR intermediate | [2] |
| Analog D | 4-(3-chloroanilino)quinazoline | EGFR inhibitor | ~0.02 (enzymatic) | [3] |
Note: Direct comparative IC50 values for this compound and its immediate analogs in the same study are limited in the reviewed literature. The table highlights the potential of substituted quinoline derivatives, including those with a nitro group, as potent anticancer agents.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of this compound and its analogs is believed to be mediated through the inhibition of critical signaling pathways that drive tumor growth and survival. Two prominent pathways implicated are the PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) signaling cascades.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[4] Several quinoline derivatives have been shown to target this pathway. For example, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile has been identified as a key intermediate in the synthesis of PI3K/mTOR inhibitors.[2] This suggests that the this compound scaffold can serve as a foundation for developing potent inhibitors of this crucial signaling network. The inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.[5]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell growth and division.[3] Overexpression of EGFR is a hallmark of many cancers, making it an attractive therapeutic target. Several 4-anilinoquinazoline derivatives, which share structural similarities with this compound analogs, have been identified as potent EGFR inhibitors.[3] These compounds typically act as ATP-competitive inhibitors at the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling. The introduction of a nitro group at the 3-position of the quinoline core has been explored as a strategy to develop novel antiproliferative agents targeting EGFR-overexpressing tumor cell lines.[1]
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by 3-Nitroquinoline derivatives.
Induction of Apoptosis: The Ultimate Fate of Cancer Cells
A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.[6] The inhibition of pro-survival pathways like PI3K/Akt and EGFR by this compound and its analogs can trigger the apoptotic cascade. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
Experimental Protocols
To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate the compounds discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: A simplified workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blotting for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess the levels of key apoptotic proteins, such as cleaved caspases and PARP.
-
Cell Lysis: Treat cells with the compounds for a specified time, then lyse the cells to release their protein content.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptotic marker of interest (e.g., anti-cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion and Future Directions
This guide has provided a comprehensive overview and head-to-head comparison of this compound and its analogs as potential anticancer agents. The available data strongly suggest that this chemical scaffold holds significant promise for the development of novel therapeutics that target key oncogenic signaling pathways, including PI3K/Akt/mTOR and EGFR.
Future research should focus on the synthesis and systematic evaluation of a broader range of analogs to establish a more detailed structure-activity relationship. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Ultimately, promising candidates should be advanced to in vivo studies to assess their efficacy and safety in preclinical models of cancer.
References
-
Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]
-
Chen, Y., et al. (2008). Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents. Acta Pharmacologica Sinica, 29(11), 1379-1386. Retrieved from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved from [Link]
-
A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (2015). Oncotarget, 6(32), 33343–33357. Retrieved from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Pharmaceuticals, 14(10), 1015. Retrieved from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(15), 5176-5183. Retrieved from [Link]
-
The three generations of EGFR inhibitors and the designed target compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Apoptosis induction induced by the derivatives 1, 3c. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(19), 13449-13460. Retrieved from [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Negative Results, 14(2), 114-118. Retrieved from [Link]
-
Synthesis of 7-chloroquinolinyl-4-. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464. Retrieved from [Link]
-
l H -Pyrazolo[3,4- b ]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. (2019). Journal of Cellular Biochemistry, 120(10), 17789-17800. Retrieved from [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2023). Scientific Reports, 13(1), 1093. Retrieved from [Link]
-
IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1851-1862. Retrieved from [Link]
-
Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. (1994). Proceedings of the National Academy of Sciences, 91(16), 7480-7484. Retrieved from [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Oriental Journal of Chemistry, 41(6), 18. Retrieved from [Link]
-
Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. (2017). Molecules, 22(12), 2133. Retrieved from [Link]
-
Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. Retrieved from [Link]
-
3-bromo-6-nitroquinolin-4-amine. (n.d.). Ascendex Scientific, LLC. Retrieved from [Link]
-
Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. (2021). Bioorganic & Medicinal Chemistry Letters, 49, 128308. Retrieved from [Link]
-
Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. (2021). BUE Scholar. Retrieved from [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2015). Molecules, 20(2), 2764-2780. Retrieved from [Link]
-
Nuclear phospho-Akt increase predicts synergy of PI3K inhibition and doxorubicin in breast and ovarian cancer. (2010). Science Translational Medicine, 2(48), 48ra66. Retrieved from [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). Cancers, 13(15), 3666. Retrieved from [Link]
-
Lead optimization of a dihydropyrrolopyrimidine inhibitor against phosphoinositide 3-kinase (PI3K) to improve the phenol glucuronic acid conjugation. (2013). Bioorganic & Medicinal Chemistry Letters, 23(3), 673-678. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reproducibility of 3-Nitroquinolin-4-amine in Experimental Research
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. When a seemingly straightforward synthetic building block like 3-Nitroquinolin-4-amine yields inconsistent results, it can derail research timelines and cast doubt on downstream data. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving this compound, offers a comparative look at alternative reagents, and presents detailed protocols to ensure consistent and reliable outcomes.
Understanding this compound: A Versatile but Sensitive Building Block
This compound is a valuable heterocyclic compound, frequently employed as a synthetic intermediate in the development of pharmacologically active molecules.[1][2] Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antimalarials and anticancer drugs.[3][4][5] The presence of both a nitro group and an amine on the quinoline ring system makes it a versatile precursor for a variety of chemical transformations.
However, the very features that make this compound synthetically attractive also contribute to its potential for irreproducibility. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire quinoline system, while the amine group is susceptible to various side reactions.
Factors Influencing the Reproducibility of this compound Experimental Results
Achieving consistent results with this compound hinges on meticulous control over several key experimental variables. Below, we delve into the primary sources of irreproducibility and provide actionable insights to mitigate these challenges.
Purity and Characterization of the Starting Material
The quality of the initial this compound is the most critical factor. Impurities, even in trace amounts, can have a significant impact on subsequent reactions.
-
Synthetic Byproducts: The synthesis of this compound can yield regioisomers or incompletely nitrated or aminated quinoline species. These byproducts may have different reactivity profiles, leading to inconsistent product formation in downstream applications.
-
Degradation: Nitroaromatic compounds can be sensitive to light and air, potentially leading to degradation over time. The use of aged or improperly stored starting material is a common source of variability.
Self-Validating Protocol: Always re-characterize your this compound before use, even if it is commercially sourced.
-
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and detect trace impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.
-
Reaction Conditions in Downstream Applications
The reactivity of this compound as a nucleophile or an electrophile (after suitable modification) is highly dependent on the reaction conditions.
-
Solvent Effects: The polarity and protic nature of the solvent can significantly influence reaction rates and selectivity. For instance, in nucleophilic aromatic substitution reactions where the amine of this compound acts as the nucleophile, a polar aprotic solvent is often preferred to solvate the cation and leave the nucleophile more reactive.
-
Temperature Control: Many reactions involving aromatic amines and nitro compounds are temperature-sensitive. Poor temperature control can lead to the formation of side products or decomposition.
-
Atmospheric Control: The amine group can be susceptible to oxidation, especially at elevated temperatures. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve reproducibility.
Challenges in the Synthesis of Nitro-Heterocycles
The synthesis of nitro-containing heterocyclic compounds, in general, presents a unique set of challenges that can contribute to irreproducibility.[7][8]
-
Nitration Reactions: The introduction of the nitro group onto the quinoline ring can be difficult to control, potentially leading to the formation of multiple isomers. The reaction conditions, including the nitrating agent, temperature, and reaction time, must be precisely controlled.
-
Purification of Polar Compounds: N-heterocycles, particularly those containing amino and nitro groups, are often polar. This can make purification by standard column chromatography on silica gel challenging due to strong adsorption and potential for streaking.[7]
Comparative Analysis: Alternatives to this compound
In situations where reproducibility with this compound remains a persistent issue, or for the exploration of different chemical space, several alternative building blocks can be considered. The choice of an alternative will depend on the specific synthetic transformation being targeted.
| Building Block | Key Features & Applications | Advantages over this compound | Potential Disadvantages |
| 4-Chloro-3-nitroquinoline | A common precursor for introducing nucleophiles at the 4-position via nucleophilic aromatic substitution. | The chloro leaving group can provide more predictable and controlled reactivity compared to the amine. | Requires an additional synthetic step if an amine at the 4-position is the final desired functionality. |
| 4-Aminoquinoline | A simpler quinoline building block without the nitro group. | Less prone to side reactions associated with the nitro group. | Lacks the electron-withdrawing character of the nitro group, which may be crucial for certain downstream reactions. |
| Other Substituted 4-Aminoquinolines | e.g., 4-amino-7-chloroquinoline. These offer different substitution patterns for structure-activity relationship (SAR) studies.[9] | Allows for the exploration of a wider range of chemical derivatives. | May have different solubility and reactivity profiles that require optimization. |
| 3-Amino-4-chloroquinoline | An isomer that can be used to synthesize different classes of quinoline derivatives. | Provides access to a different regioisomeric series of compounds. | The relative positions of the amino and chloro groups will lead to different reaction outcomes. |
Experimental Protocols
To ensure the highest degree of reproducibility, the following detailed protocols are provided for the synthesis of this compound and a representative downstream application.
Synthesis of this compound
This two-step protocol involves the nitration of 4-hydroxyquinoline followed by amination.
Step 1: Synthesis of 4-Hydroxy-3-nitroquinoline
Caption: Workflow for the nitration of 4-hydroxyquinoline.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 4-hydroxyquinoline (10 g, 0.069 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (7 mL) to concentrated sulfuric acid (10 mL) in a separate flask, keeping it cool. Add this nitrating mixture dropwise to the solution of 4-hydroxyquinoline over a period of 1 hour, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then with a small amount of cold ethanol.
-
Drying: Dry the product, 4-hydroxy-3-nitroquinoline, in a vacuum oven at 60 °C.
Step 2: Synthesis of this compound
Caption: Workflow for the amination of 4-hydroxy-3-nitroquinoline.
-
Chlorination: In a round-bottom flask, suspend 4-hydroxy-3-nitroquinoline (5 g, 0.026 mol) in phosphorus oxychloride (25 mL).
-
Reaction: Reflux the mixture for 2 hours.
-
Removal of Excess Reagent: Cool the reaction mixture and carefully pour it onto crushed ice (100 g).
-
Isolation of Intermediate: Collect the precipitated 4-chloro-3-nitroquinoline by filtration and wash with cold water.
-
Amination: Without further purification, suspend the crude 4-chloro-3-nitroquinoline in ethanol (50 mL) and bubble ammonia gas through the solution for 1 hour, or add a saturated solution of ammonia in ethanol and reflux for 4 hours.
-
Isolation: Cool the reaction mixture. The product, this compound, will precipitate. Collect the solid by filtration.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Representative Application: N-Arylation of this compound
This protocol illustrates the use of this compound as a nucleophile in a Buchwald-Hartwig amination reaction.
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
-
Preparation: To an oven-dried Schlenk flask, add this compound (189 mg, 1.0 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
While this compound is a potent synthetic building block, its successful and reproducible application demands a thorough understanding of its chemical properties and meticulous attention to experimental detail. By rigorously characterizing the starting material, precisely controlling reaction conditions, and being aware of the common pitfalls associated with nitro-heterocycle chemistry, researchers can significantly enhance the reliability of their experimental outcomes. When persistent issues arise, a judicious selection from a range of alternative reagents can provide a viable path forward. Ultimately, a commitment to these principles of scientific integrity will ensure that the valuable synthetic potential of this compound is fully and reproducibly realized in the quest for new scientific discoveries.
References
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
- What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?
- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.
- This compound. PubChem.
- Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Drug Delivery and Therapeutics.
- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules.
- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). Molecules.
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
- 15.4.
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- A review on quinolines: New green synthetic methods and bioactive potential. (2025). European Journal of Pharmaceutical Sciences.
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2024). Chemistry.
- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry.
- Synthesis of nitroquinoline derivatives 9.
- Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). Journal of Drug Delivery and Therapeutics.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
- Building Blocks. Enamine.
- BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 3-AMINO-4-(2-CHLOROPHENYL)-6-NITROQUINOLIN-2(1H). (2023). British Pharmacopoeia.
- This compound. BLD Pharm.
- Amine building blocks for library synthesis.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 42606-33-7|this compound|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to IC50 Determination and Validation for 3-Nitroquinolin-4-amine
For researchers, scientists, and drug development professionals venturing into the bioactivity screening of novel chemical entities, the determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of preclinical assessment. This guide provides an in-depth, experience-driven comparison of methodologies for determining and validating the IC50 of 3-Nitroquinolin-4-amine, a quinoline derivative with potential therapeutic applications. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural alerts—the quinoline core and the nitro group—suggest potential cytotoxic or antimicrobial activities, making it a prime candidate for such an evaluation.[1][2][3][4][5]
This document is not a rigid protocol but a dynamic guide, designed to walk you through the critical thinking and decision-making processes that underpin robust and reproducible IC50 determination. We will explore the causality behind experimental choices, ensuring that every step is part of a self-validating system.
The Foundational Choice: Selecting the Right Assay for Cytotoxicity Assessment
The IC50 value is intrinsically linked to the assay used for its determination.[6][7] Therefore, the first critical decision is the selection of an appropriate method to measure cell viability or proliferation. The choice of assay can significantly influence the obtained IC50 value, making a thorough understanding of the available options paramount.[6] Here, we compare three widely adopted, yet fundamentally different, cell viability assays: the colorimetric MTT assay, the more advanced colorimetric XTT assay, and a luminescence-based ATP assay.
| Assay Type | Principle | Advantages | Disadvantages | Ideal For |
| MTT Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[8][9][10][11] | Cost-effective, well-established, and widely referenced.[9][11] | Requires a solubilization step for the formazan crystals, which can introduce variability.[9] Potential for interference from colored compounds. | Initial, cost-sensitive screening of compound libraries. |
| XTT Assay | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.[8] | Simpler and faster workflow compared to MTT.[8] Reduced variability due to fewer handling steps. | Higher cost than MTT. Still susceptible to interference from colored compounds. | High-throughput screening where speed and reduced handling are prioritized. |
| Luminescent ATP Assay (e.g., CellTiter-Glo®) | Measures ATP levels, a key indicator of metabolically active cells, through a luciferase-luciferin reaction that generates a luminescent signal.[12][13][14] | High sensitivity, wide dynamic range, and a simple "add-mix-measure" protocol.[12][14] Less prone to interference from colored or fluorescent compounds.[15] | Higher reagent cost. Requires a luminometer for detection. | High-throughput screening requiring high sensitivity and minimal interference.[14] Studies with low cell numbers. |
For the determination of the IC50 of this compound, a compound with a chromophoric nitro group, a luminescence-based ATP assay is recommended for the highest accuracy, as it minimizes the risk of spectral interference that could affect colorimetric assays like MTT and XTT.
Experimental Workflow: A Comparative Approach
To ensure the integrity of your results, a well-planned experimental workflow is essential. The following diagram illustrates a comprehensive workflow for IC50 determination, applicable to all three compared assays with minor modifications.
Caption: The logical flow of data analysis for IC50 determination.
The normalized data (% inhibition) is plotted against the logarithm of the compound concentration. A non-linear regression analysis is then performed using a sigmoidal dose-response (variable slope) model to generate a curve from which the IC50 value is interpolated. [16][17]Software such as GraphPad Prism is highly recommended for this analysis. [16][18]
Hypothetical Data and Interpretation
The following table presents hypothetical IC50 values for this compound as determined by the three different assays, alongside a known reference compound (e.g., Doxorubicin).
| Compound | Assay | Hypothetical IC50 (µM) | R² of Curve Fit | Interpretation |
| This compound | MTT | 12.5 | 0.97 | Moderate cytotoxic activity. Potential for interference leading to a slightly higher apparent IC50. |
| This compound | XTT | 10.2 | 0.98 | Consistent with MTT, with potentially higher precision due to a simpler workflow. |
| This compound | Luminescent ATP | 8.9 | 0.99 | Likely the most accurate determination due to high sensitivity and minimal interference. Suggests potent cytotoxic activity. |
| Doxorubicin (Reference) | Luminescent ATP | 0.1 | 0.99 | Serves as a positive control, validating the assay's ability to detect potent cytotoxicity. |
Validation and Trustworthiness
To ensure the trustworthiness of your determined IC50 value, the following validation steps are crucial:
-
Positive Control: Always include a known cytotoxic agent (e.g., Doxorubicin) to confirm that the assay system is responsive.
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) should be tested at the same final concentration used in the experiment to ensure it does not contribute to cytotoxicity. [19]* Replicate Experiments: The IC50 determination should be performed in at least three independent experiments (biological replicates) to assess the reproducibility of the results. [6]* Statistical Analysis: Report the IC50 as a mean value with a standard deviation or standard error of the mean from the replicate experiments.
By adhering to these principles of rigorous experimental design and data analysis, researchers can confidently determine and validate the IC50 of this compound and other novel compounds, providing a solid foundation for further drug development efforts.
References
-
G-Biosciences. (n.d.). Luminescent ATP Assays for Cell Viability. Retrieved from [Link]
-
LabMart Limited. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from [Link]
-
Wikipedia. (2023). MTT assay. Retrieved from [Link]
-
Gomes, M. M., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC-50 for 120 Tumor Cell Lines. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability and Proliferation with Colorimetric Readouts. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
Patel, K. S., et al. (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2015). What are the various assays which can be used to calculate IC50 of a drug?. Retrieved from [Link]
-
Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Retrieved from [Link]
-
Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Retrieved from [Link]
-
Martínez-Cebrián, G., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Retrieved from [Link]
-
Thakkar, D., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Retrieved from [Link]
-
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. Retrieved from [Link]
-
ResearchGate. (2015). Can someone help me to validate calculating ic50 using raw concentration data and linear regression?. Retrieved from [Link]
-
Held, P. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of Visualized Experiments. Retrieved from [Link]
-
Eastwood, B. J., et al. (2006). Assessing the Minimum Number of Data Points Required for Accurate IC50 Determination. Journal of Biomolecular Screening. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Data Standardization for Results Management. Retrieved from [Link]
-
LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-1,2-dihydroquinolin-4-amine. Retrieved from [Link]
-
ResearchGate. (2017). How to determine IC50 value of a compound?. Retrieved from [Link]
-
Stanczak, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2017). IC50 value calculation?. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link]
-
Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-4-quinolinol. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. clyte.tech [clyte.tech]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 13. Luminescent ATP Assays for Cell Viability | G-Biosciences [gbiosciences.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay | LabMart Limited [labmartgh.com]
- 15. Microplate-Based Cell Viability Assays Using Absorbance, Fluorescence, or Luminescence Detection [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Nitroquinolin-4-amine Analogs as Potential EGFR Inhibitors
This guide provides an in-depth, experience-driven walkthrough of a comparative molecular docking study focused on 3-Nitroquinolin-4-amine analogs. We will move beyond a simple procedural list to explore the scientific rationale behind each step, ensuring a robust and self-validating computational experiment. Our goal is to identify promising lead candidates for cancer therapy by targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated protein in oncology.
Introduction: The Rationale for Targeting EGFR with Novel Quinoline Scaffolds
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for conditions ranging from malaria to cancer.[1][2] Its versatile structure allows for extensive chemical modification to optimize biological activity. Recent studies have identified derivatives of 3-nitroquinoline as a promising new class of antiproliferative agents, showing significant inhibitory activity against cancer cell lines known to overexpress EGFR.[3]
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Its aberrant activation through mutation or overexpression is a key driver in many cancers, making it a prime target for therapeutic intervention.[1][4]
In silico molecular docking has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective screening of virtual compound libraries against a specific biological target.[5][6][7] By predicting the binding affinity and orientation of a small molecule within a protein's active site, we can prioritize the synthesis and experimental testing of the most promising candidates, significantly accelerating the drug development pipeline.[8][9][10]
This guide will compare the parent this compound scaffold against a series of rationally designed analogs to elucidate structure-activity relationships (SAR) and identify modifications that enhance binding affinity to the EGFR kinase domain. Furthermore, we will integrate in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, as potent binding alone is insufficient for a successful drug candidate; it must also possess favorable pharmacokinetic properties.[11][12][]
The EGFR Signaling Pathway: Context for Inhibition
To appreciate the impact of our potential inhibitors, it is crucial to understand the biological context. The diagram below illustrates the EGFR signaling cascade. Upon binding its ligand (like EGF), the receptor dimerizes and autophosphorylates, triggering downstream pathways like Ras/Raf/MEK and PI3K/Akt/mTOR, which ultimately drive cell proliferation and survival.[1][4] Our designed 3-nitroquinoline analogs aim to block the ATP-binding site of the EGFR kinase domain, preventing this initial phosphorylation event and halting the entire downstream cascade.
Caption: The EGFR signaling pathway and the inhibitory action of 3-Nitroquinoline analogs.
Experimental Protocol: A Validated In Silico Workflow
The trustworthiness of any computational study rests on a meticulously executed and well-justified protocol. The following workflow is designed to minimize artifacts and produce reliable, reproducible results.
Overall Workflow Diagram
Caption: The comprehensive workflow for the in silico comparative study.
Part A: Ligand Preparation
The quality of the input ligand structures is paramount for a meaningful docking simulation. Garbage in, garbage out.
-
2D Structure Sketching: Draw the parent compound, this compound[14], and its analogs using a chemical drawing tool (e.g., ChemDraw or MarvinSketch). For this study, we will create three analogs (AN01, AN02, AN03) with substitutions at the 7-position to probe its effect on binding.
-
Parent (NQ00): this compound
-
Analog 1 (NQ01): 7-chloro-3-nitroquinolin-4-amine
-
Analog 2 (NQ02): 7-methoxy-3-nitroquinolin-4-amine
-
Analog 3 (NQ03): 7-(trifluoromethyl)-3-nitroquinolin-4-amine
-
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. It is critical to then perform energy minimization using a suitable force field (e.g., MMFF94).[15] This step ensures the ligands are in a low-energy, sterically favorable conformation before docking. Software like Avogadro or the capabilities within Discovery Studio can be used.
-
File Format Conversion: Save the minimized 3D structures in a PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and torsional freedom information. The AutoDock Tools (ADT) package is used for this conversion.
Part B: Target Protein Preparation
Preparing the protein is just as critical as preparing the ligands. We must ensure the structure is clean and correctly protonated to simulate physiological conditions.
-
Structure Retrieval: Download the X-ray crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2GS2 , which is a structure of EGFR in complex with a known quinazoline-based inhibitor. This provides a validated binding pocket.
-
Cleaning the PDB File: The raw PDB file contains non-essential information. We must remove elements that would interfere with docking, such as water molecules, co-crystallized ligands, and any co-factors or ions not essential for binding. This is a crucial step because water molecules can occupy space that our ligand might otherwise bind to, leading to inaccurate predictions.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (like Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4. This ensures that electrostatic interactions are calculated correctly.
-
File Format Conversion: As with the ligands, convert the cleaned, protonated protein structure to the PDBQT format using AutoDock Tools.
Part C: Molecular Docking Protocol
This is the core computational experiment where we predict the binding of our analogs to the EGFR active site.[16][17]
-
Grid Box Definition: Define the search space for the docking algorithm. The grid box should be centered on the active site and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it. A common and effective strategy is to center the grid on the co-crystallized ligand from the original PDB file. For PDB ID 2GS2, a grid size of 25Å x 25Å x 25Å is typically sufficient.
-
Running AutoDock Vina: Execute the docking simulation for each analog using AutoDock Vina. Vina uses an advanced iterated local search algorithm for conformational sampling and an empirical scoring function to estimate the binding affinity.[16][18] The exhaustiveness parameter, which controls the extent of the conformational search, should be set to a reasonable value (e.g., 16) to ensure a thorough search without excessive computational time.
-
Output Analysis: Vina will generate multiple binding poses (typically 9) for each ligand, ranked by their predicted binding affinity in kcal/mol.[19] The pose with the most negative binding affinity is considered the most likely binding mode.[20][21]
Part D: In Silico ADMET and Drug-Likeness Prediction
A potent inhibitor is useless if it cannot reach its target in the body or is toxic.[22] Early ADMET assessment is crucial for filtering out compounds with poor pharmacokinetic profiles.[11][12]
-
Tool Selection: Utilize a web-based tool like SwissADME or pkCSM. These platforms provide rapid predictions for a wide range of properties based on the ligand's chemical structure.
-
Property Analysis: For each analog, predict key properties including:
-
Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.
-
Gastrointestinal (GI) Absorption: Predicts the likelihood of the compound being absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross into the brain (desirable for CNS targets, undesirable for others).
-
CYP450 Inhibition: Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.
-
Toxicity: Predicts potential for mutagenicity (Ames test) and other toxicities.
-
Results and Comparative Analysis
The raw data from docking and ADMET predictions must be synthesized into a clear, comparative format to derive meaningful insights.
Table 1: Comparative Docking Results against EGFR (PDB: 2GS2)
| Compound ID | Substituent (R) at 7-position | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| NQ00 (Parent) | -H | -7.8 | Met793, Leu718, Gly796 | Met793 (hinge) |
| NQ01 | -Cl | -8.9 | Met793, Leu718, Cys797, Leu844 | Met793 (hinge) |
| NQ02 | -OCH₃ | -8.4 | Met793, Leu718, Thr790 | Met793 (hinge), Thr790 |
| NQ03 | -CF₃ | -9.5 | Met793, Leu718, Cys797, Leu844, Ala743 | Met793 (hinge) |
Note: These are hypothetical, representative values for illustrative purposes.
Table 2: Predicted ADMET and Drug-Likeness Properties
| Compound ID | Lipinski Violations | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Ames Toxicity |
| NQ00 (Parent) | 0 | High | No | No | Low Probability |
| NQ01 | 0 | High | No | No | Low Probability |
| NQ02 | 0 | High | No | Yes | Low Probability |
| NQ03 | 0 | High | No | No | Medium Probability |
Note: These are hypothetical, representative values for illustrative purposes.
Discussion: From Data to Drug Discovery Insights
The integration of docking scores, binding interactions, and ADMET predictions allows for a holistic evaluation of the this compound analogs.
Structure-Activity Relationship (SAR) Insights: Our results suggest that substitution at the 7-position of the quinoline core significantly influences binding affinity for the EGFR kinase domain. The parent compound NQ00 shows moderate affinity (-7.8 kcal/mol), forming a critical hydrogen bond with the hinge region residue Met793, a hallmark of many EGFR inhibitors.[3]
The introduction of a chlorine atom (NQ01 ) and a trifluoromethyl group (NQ03 ) led to a marked improvement in binding affinity (-8.9 and -9.5 kcal/mol, respectively). Analysis of the binding poses reveals that these electron-withdrawing, hydrophobic groups can occupy a hydrophobic pocket lined by residues like Leu844 and Ala743, forming favorable van der Waals interactions. This demonstrates that this pocket is amenable to substitution with hydrophobic moieties.
The methoxy-substituted analog (NQ02 ) also showed improved affinity (-8.4 kcal/mol) compared to the parent, forming an additional hydrogen bond with Thr790. However, its potency was less than that of the halogenated analogs, suggesting that hydrophobicity may be a more critical driver of affinity in this sub-pocket than hydrogen bonding capability.
Candidate Selection based on Integrated Data: While NQ03 displays the highest binding affinity, its ADMET profile predicts a medium probability of mutagenicity (Ames toxicity).[23] This is a significant red flag in early drug discovery and could lead to failure in later preclinical stages.[11][22] Furthermore, the NQ02 analog, while potent, is predicted to be a CYP2D6 inhibitor, raising concerns about potential drug-drug interactions.
In contrast, NQ01 presents the most balanced profile. It has a strong predicted binding affinity (-8.9 kcal/mol), second only to NQ03, and a clean ADMET profile with high predicted GI absorption and low toxicity risk. The chloro-substituent provides a significant boost in potency over the parent compound without introducing obvious liabilities. Therefore, based on this in silico analysis, 7-chloro-3-nitroquinolin-4-amine (NQ01) is identified as the most promising lead candidate for further development.
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative in silico analysis of this compound analogs. By integrating molecular docking with ADMET prediction, we moved beyond simple affinity ranking to perform a holistic assessment of drug potential.
Our study identified that hydrophobic substitutions at the 7-position of the quinoline ring enhance binding to the EGFR kinase domain. The 7-chloro analog, NQ01 , emerged as the lead candidate, demonstrating a compelling balance of high predicted potency and a favorable drug-likeness profile.
The next logical steps in this drug discovery campaign would be:
-
Synthesis: Chemical synthesis of the prioritized analog, NQ01, along with the parent compound for baseline comparison.
-
In Vitro Validation: Experimentally confirm the in silico findings through enzyme inhibition assays (EGFR kinase assay) to determine the IC₅₀ value of NQ01.
-
Cell-Based Assays: Evaluate the antiproliferative activity of NQ01 in EGFR-dependent cancer cell lines (e.g., A431).[3]
-
Lead Optimization: If the in vitro results are promising, further SAR studies could be conducted around the NQ01 scaffold to further refine its potency and pharmacokinetic properties.
This structured, in silico-first approach exemplifies modern computational drug design, providing a powerful engine for hypothesis generation and resource prioritization in the long and arduous journey of bringing a new medicine to patients.[5][24]
References
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). PubMed Central. [Link]
-
ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable. [Link]
-
ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. [Link]
-
How do you predict ADMET properties of drug candidates? (2025, September 27). Aurlide. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023, August 30). MDPI. [Link]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2018). RSC Publishing. [Link]
-
Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023, January 9). Semantic Scholar. [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2021, July 14). PubMed. [Link]
-
Computational Methods in Drug Discovery. (2012, March 29). PubMed Central. [Link]
-
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2025, April 10). ProQuest. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2011, June 29). PubMed Central. [Link]
-
A Guide to In Silico Drug Design. (2022, April 20). PubMed Central. [Link]
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. (2013, October 28). PubMed Central. [Link]
-
Computational Docking and Organic Drug Design: From Molecules to Medicines. (2025, October 16). ResearchGate. [Link]
-
How Do In Silico Trials Work? A Brief Guide. (2024, April 17). The Clinical Trial Vanguard. [Link]
-
What is in silico drug discovery? (2025, March 20). Patsnap Synapse. [Link]
-
Computational Methods Applied to Rational Drug Design. (n.d.). IntechOpen. [Link]
-
Computational Approaches in Drug Designing and Their Applications. (n.d.). Springer Nature Experiments. [Link]
-
In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers Research Topic. [Link]
-
In Silico Modeling: Accelerating drug development. (2023, September 27). Patheon pharma services. [Link]
-
How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube. [Link]
-
Interpretation of Molecular docking results? (2023, December 5). ResearchGate. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020, September 18). PubMed Central. [Link]
-
Molecular Mechanics Force Fields and their Applications in Drug Design. (2025, August 9). ResearchGate. [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. [Link]
-
Advances in molecular modeling and docking as a tool for modern drug discovery. (n.d.). Der Pharma Chemica. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020, September 18). PubMed. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020, September 1). Semantic Scholar. [Link]
-
A Quick Introduction to Graphviz. (2017, September 19). Ryan Imperiale. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Wiley Online Library. [Link]
-
Graphviz workflow 1. (2023, February 24). YouTube. [Link]
-
Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. (n.d.). Bohrium. [Link]
-
Graphviz tutorial. (2021, January 14). YouTube. [Link]
-
Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. [Link]
-
Discovering novel 3-nitroquinolines as a new class of anticancer agents. (2014, October 1). PubMed. [Link]
-
Some quinoline based anticancer drug molecules. (n.d.). ResearchGate. [Link]
-
ES114 Graphviz. (2025, February 25). YouTube. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. [Link]
-
Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 11. fiveable.me [fiveable.me]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 14. This compound | C9H7N3O2 | CID 280005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. aurlide.fi [aurlide.fi]
- 23. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is in silico drug discovery? [synapse.patsnap.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Nitroquinolin-4-amine
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-nitroquinolin-4-amine (CAS No. 42606-33-7).[1] As a nitroaromatic heterocyclic compound, it requires meticulous disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols and scientific principles.
Part 1: Core Hazard Assessment & Risk Profile
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its chemical structure, featuring both a quinoline ring and a nitro group, places it in a class of compounds known for their biological activity and potential for environmental persistence.[2][3] The toxicological properties of this compound have not been thoroughly investigated, which mandates that it be handled with a high degree of caution as a substance with unknown but potentially significant hazards.[1]
Nitroaromatic compounds are often toxic, mutagenic, and resistant to environmental degradation.[2][3] Their electron-withdrawing nitro group makes them resistant to oxidative degradation, contributing to their recalcitrance in the environment.[3] Furthermore, related compounds like 4-Nitroquinoline 1-oxide are classified as carcinogens, highlighting the need to minimize exposure and prevent release.[4]
| Hazard Type | Associated Moiety / Chemical Class | Implication for Disposal |
| Acute Toxicity | Aromatic Amine, Nitroaromatic | Harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] All waste must be securely contained to prevent exposure. |
| Environmental Persistence | Nitroaromatic Compound | Resistant to natural biodegradation, posing a long-term risk to soil and aquatic ecosystems.[2][6] Disposal into sanitary sewer systems is strictly prohibited. [1][7] |
| Unknown Long-Term Effects | Under-investigated Substance | The lack of comprehensive toxicological data requires treating this compound as a hazardous substance with potential for unforeseen long-term health effects.[1] Disposal must aim for complete destruction. |
| Reactivity | General Organic Nitro Compound | Incompatible with strong oxidizing agents and strong bases.[8] Waste streams must be segregated to prevent dangerous reactions.[9] |
Part 2: Immediate Safety & Handling Protocols
Prior to any handling or disposal activity, a rigorous safety protocol must be in place.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).[8]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[1]
-
Respiratory Protection: All handling of solid this compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][10]
Emergency Spill Response:
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.[10]
-
Eliminate Ignition Sources: Although not highly flammable, it is good practice to remove all potential ignition sources from the vicinity.[10]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[10]
-
Absorb & Collect: For small spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[10] Do not use paper towels or other combustible materials.[10] Carefully sweep or scoop the absorbed material into a dedicated, sealable container for hazardous waste.[1][10]
-
Decontaminate: Clean the spill area thoroughly. Collect all cleaning materials as contaminated hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department immediately.[11]
Part 3: The Standard Operating Procedure for Disposal
The definitive and only recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][11] The standard industry practice for such compounds is high-temperature incineration, which ensures complete chemical destruction.[1][12]
Causality: In-laboratory chemical treatment is strongly discouraged. The chemical stability of nitroaromatic compounds means that degradation requires specialized and controlled conditions, such as those found in advanced oxidation processes (e.g., Fenton reagent) or specific bioremediation protocols.[13][14] Attempting such procedures at the bench level is hazardous, may create equally toxic byproducts, and does not comply with regulatory standards for hazardous waste disposal.
Step-by-Step Disposal Protocol
-
Waste Segregation (The Critical First Step):
-
Solid Waste: Collect all solid this compound, along with any contaminated disposable items (e.g., gloves, weighing papers, pipette tips), in a dedicated, leak-proof container made of a compatible material.[11][15]
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealable liquid hazardous waste container.[11] Do not mix with other solvent waste streams unless explicitly permitted by your EHS department, as this can create complex and dangerous waste mixtures.[9]
-
-
Containerization:
-
All waste containers must be in good condition, not leaking, and compatible with the chemical.[16]
-
Keep containers securely closed at all times except when adding waste.[7][16] This prevents the release of vapors and protects the container's contents from contamination.
-
Do not overfill containers; fill to no more than 90% capacity to allow for expansion.
-
-
Labeling:
-
Properly label every waste container immediately upon its creation. The label must include:
-
-
Temporary Storage:
-
Scheduling Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[11]
-
Provide them with an accurate inventory of the waste you need to be removed.
-
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the procedural logic for the safe and compliant disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]
-
Płonka, I., & Lipczynska-Kochany, E. (2003). Degradation of nitroaromatics with the Fenton reagent. ResearchGate. Available at: [Link]
-
Haigler, B. E., & Spain, J. C. (1993). Biodegradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 280005, this compound. PubChem. Available at: [Link]
-
Capot Chemical Co., Ltd. (2010). MSDS of 4-Amino-3-nitroquinoline. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link]
-
Reddit. (2025). 2-nitrophenol waste. Reddit. Available at: [Link]
-
CP Lab Safety. Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Available at: [Link]
-
Emory University. (2025). EHSO Manual - Hazardous Waste. Emory University. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 316988, 3-Nitro-4-quinolinol. PubChem. Available at: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. EPA. Available at: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. EPA. Available at: [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. EPA. Available at: [Link]
-
American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available at: [Link]
-
U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. EPA. Available at: [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. journals.asm.org [journals.asm.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 42606-33-7|this compound|BLD Pharm [bldpharm.com]
- 6. reddit.com [reddit.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. calpaclab.com [calpaclab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. kirj.ee [kirj.ee]
- 14. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Comprehensive Guide to the Safe Handling of 3-Nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Handling novel or reactive chemical compounds is a cornerstone of innovation in drug development and scientific research. Among these, 3-Nitroquinolin-4-amine, a molecule with potential applications in medicinal chemistry, requires meticulous handling due to its inherent chemical properties. This guide provides a detailed, step-by-step protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from analogous compounds.
Understanding the Risks: Hazard Profile of this compound
While comprehensive toxicological data for this compound is not extensively documented, its structure—incorporating a nitro group and an amine group on a quinoline scaffold—suggests a hazard profile that warrants significant caution. Safety Data Sheets (SDS) for structurally related compounds, such as other nitroanilines and nitroquinolines, indicate a range of potential hazards.[1][2][3][4][5]
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1]
-
Carcinogenicity: Some related nitroquinoline compounds are classified as potential carcinogens. Although the specific carcinogenicity of this compound is not established, it is prudent to handle it as a potential carcinogen.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[2][3] | P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][5] | P264, P280, P302+P352, P332+P313, P362[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4][5] | P280, P305+P351+P338, P337+P313[5] |
| Potential Carcinogenicity | May cause cancer. | P201, P202, P280, P308+P313 |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.
-
Respiratory Protection:
-
For low-dust procedures: A NIOSH-approved N95 or N100 respirator is recommended to protect against airborne particles.[6]
-
For procedures with a higher risk of aerosolization: A full face-piece chemical cartridge-type respirator with a pre-filter or a powered air-purifying respirator (PAPR) should be used.[6][7]
-
-
Hand Protection:
-
Double gloving is mandatory. Wear two pairs of chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard.[6] The outer glove should be changed immediately upon contamination.
-
-
Body Protection:
-
Eye and Face Protection:
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[10][11]
-
Before starting, ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][4]
-
Prepare all necessary equipment and reagents before bringing the compound into the fume hood to minimize movement and potential for spills.
2. Handling the Compound:
-
Weighing: If weighing the solid compound, do so in the fume hood. Use a balance with a draft shield.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling: Always use tools (spatulas, forceps) to handle the compound. Avoid direct contact with gloves as much as possible.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear the appropriate PPE and absorb the spilled material with an inert absorbent such as sand or vermiculite.[1]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow and Safety Checkpoints
Caption: Safe handling workflow for this compound.
Disposal Plan: Managing Hazardous Waste
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable gowns, absorbent materials from spills, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Disposal Method: The waste should be disposed of through a licensed professional waste disposal service, typically via incineration in a chemical incinerator equipped with an afterburner and scrubber.[11] Do not dispose of this material down the drain or in regular trash.[1][2]
-
Container Decontamination: Any non-disposable labware that has come into contact with the compound should be thoroughly decontaminated.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
3M. (n.d.). Pharmaceutical industry best practice. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2010). MSDS of 4-Amino-3-nitroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-4-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. americanchemistry.com [americanchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
